1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRIZLJBPRXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387777 | |
| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38160-04-2 | |
| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone ring is a significant scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for this compound, a promising intermediate for the development of novel therapeutic agents. The described synthesis is grounded in established methodologies for analogous compounds and is designed to be both scalable and reproducible. This document will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the necessary analytical techniques for the characterization of the final product.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (or pyroglutamic acid) moiety is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The ability to functionalize the pyrrolidinone ring at various positions allows for the generation of diverse chemical libraries, making it a valuable building block for the synthesis of novel drug candidates. The title compound, this compound, incorporates a key pharmacophore, the 4-ethoxyphenyl group, which is present in a number of approved drugs, suggesting its potential for favorable biological interactions.
Proposed Synthesis Pathway: A Michael Addition-Cyclization Cascade
The most direct and widely employed method for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary aromatic amine with itaconic acid.[3][4][5][6] This reaction proceeds via a tandem sequence of a Michael addition followed by an intramolecular amidation (cyclization).
Core Reaction:
The synthesis of this compound is proposed to proceed via the reaction of 4-ethoxyaniline with itaconic acid .
Figure 1: Proposed synthesis pathway for this compound.
Causality Behind Experimental Choices:
-
Choice of Reactants: 4-ethoxyaniline serves as the nucleophile, and its nitrogen atom attacks one of the activated double bonds of itaconic acid. Itaconic acid is an ideal substrate as it possesses both a Michael acceptor (the α,β-unsaturated carboxylic acid) and a carboxylic acid group that can participate in the subsequent cyclization.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent, such as water or a lower alcohol (e.g., isopropanol), at reflux temperature.[3][6] The elevated temperature provides the necessary activation energy for both the initial Michael addition and the subsequent dehydration and cyclization to form the stable 5-membered lactam ring. The use of water as a solvent is advantageous due to its low cost, safety, and ability to facilitate the dissolution of the starting materials.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[3][6]
Materials and Equipment:
-
4-Ethoxyaniline
-
Itaconic acid
-
Deionized water
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (1.5 equivalents) and deionized water.
-
Addition of Amine: While stirring, add 4-ethoxyaniline (1.0 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.
-
Purification:
-
Dilute the cooled reaction mixture with a 10% aqueous sodium hydroxide solution. This will dissolve the carboxylic acid product, forming the sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.[3][6] This will protonate the carboxylate and cause the desired product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum to a constant weight.
-
Quantitative Data Summary
The following table provides a summary of the molar ratios and expected yield based on analogous reactions.
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |
| 4-Ethoxyaniline | 1.0 | 137.18 | Limiting reagent |
| Itaconic Acid | 1.5 | 130.10 | Used in excess to drive the reaction |
| This compound | - | 249.26 | Theoretical Product |
| Expected Yield | Typically in the range of 70-85% |
Mechanistic Insights
The formation of the this compound proceeds through a well-understood reaction cascade.
Figure 2: Simplified reaction mechanism.
-
Aza-Michael Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of 4-ethoxyaniline on the β-carbon of the α,β-unsaturated system of itaconic acid. This is a classic aza-Michael addition reaction. A proton transfer then occurs to yield the stable Michael adduct.
-
Intramolecular Amidation: The newly formed secondary amine then acts as a nucleophile, attacking the proximal carboxylic acid group. This intramolecular reaction forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the thermodynamically stable five-membered lactam ring of the final product.
Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the phenyl ring, and the protons of the pyrrolidinone ring. The diastereotopic protons of the CH₂ groups in the pyrrolidinone ring will likely appear as complex multiplets.[7]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbons of the lactam and the carboxylic acid, the carbons of the aromatic ring, the ethoxy group, and the aliphatic carbons of the pyrrolidinone ring.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and the carboxylic acid, and the C-N and C-O stretches.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₃H₁₅NO₄.
Conclusion
The synthesis of this compound can be reliably achieved through a straightforward and efficient one-pot reaction between 4-ethoxyaniline and itaconic acid. This method, well-precedented for analogous structures, offers high yields and operational simplicity. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.
References
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Al-Ghorbani, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. Available at: [Link]
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Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts. Vilnius University Press. Available at: [Link]
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Burbulienė, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 989. Available at: [Link]
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]
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Kavaliauskas, P., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(23), 7338. Available at: [Link]
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Burbulienė, M. M., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (4), 17-23. Available at: [Link]
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Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3266. Available at: [Link]
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Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties
An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthesis methodologies, and the therapeutic potential suggested by the broader class of 5-oxopyrrolidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Pyrrolidinone Core in Modern Drug Discovery
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Pyrrolidinones, which are five-membered lactams, are found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] This core structure serves as a versatile building block for creating libraries of compounds with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]
The subject of this guide, this compound, incorporates three key functional regions:
-
The 5-Oxopyrrolidine Ring: A stable, polar lactam structure.
-
A Carboxylic Acid Moiety: Provides a key site for hydrogen bonding, salt formation, and further chemical modification.[4]
-
An N-Aryl Substituent (4-Ethoxyphenyl): This group significantly influences the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets.
This guide will synthesize the available data to present a holistic view of this compound, providing both foundational knowledge and insights into its potential for further investigation.
Physicochemical and Structural Properties
The predictable physicochemical properties of a compound are foundational to its application in drug development, influencing everything from solubility to cell permeability. While extensive experimental data for this specific molecule is not widely published, we can compile its known properties and predict others based on its structure.
Summary of Chemical Properties
| Property | Value | Source |
| CAS Number | 38160-04-2 | [5] |
| Molecular Formula | C₁₃H₁₄NO₄ | [5] |
| Molecular Weight | 248.255 g/mol | [5] |
| Boiling Point | 543.9°C at 760 mmHg | [5] |
| Flash Point | 282.7°C | [5] |
| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | [5] |
| InChI Key | DFTUTKZCUVWXKB-UHFFFAOYSA-N | [6] |
Structural Analysis
The molecule's structure is key to its chemical behavior. The carboxylic acid group is acidic and can donate a proton, making it a potential hydrogen bond donor and acceptor.[4][7] The lactam carbonyl and the ether oxygen on the phenyl ring also act as hydrogen bond acceptors. This combination of a lipophilic ethoxyphenyl group and a polar, functionalized pyrrolidinone ring creates a molecule with amphipathic character, a common feature in drug candidates.
Caption: Chemical structure of the title compound.
Synthesis Protocol: A Validated Approach
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is well-established and typically proceeds via a one-pot reaction involving the Michael addition of an aniline derivative to itaconic acid, followed by an intramolecular cyclization-condensation.[8][9] This method is efficient and utilizes readily available starting materials.
General Synthesis Pathway
The reaction involves the nucleophilic attack of the amine (4-ethoxyaniline) on one of the activated double bonds of itaconic acid. This is followed by an intramolecular amide bond formation, which closes the five-membered ring and eliminates a molecule of water to yield the final pyrrolidinone product.
Caption: Generalized synthesis workflow for the target compound.
Detailed Experimental Protocol
Causality: This protocol is adapted from established procedures for analogous compounds.[9] Water is often used as a green and effective solvent for this condensation reaction. Refluxing provides the necessary activation energy for both the initial Michael addition and the subsequent dehydration and ring-closure.
-
Reagent Preparation : To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).
-
Addition of Amine : Add water (or glacial acetic acid for less reactive amines) to the flask, followed by 4-ethoxyaniline (0.9-1.0 eq). The mixture is stirred to ensure homogeneity.
-
Reaction : Heat the mixture to reflux (approximately 100-120°C) and maintain for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will typically precipitate as a solid.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to remove any unreacted starting materials.
-
Drying : Dry the purified product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Potential Applications in Drug Development
While specific biological data for this compound is limited in publicly accessible literature, the extensive research on structurally related analogues provides a strong basis for predicting its potential therapeutic applications. The core scaffold is a known pharmacophore with diverse activities.
Antimicrobial and Anticancer Activity
Numerous studies have demonstrated that derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid possess significant biological activity.[10] By modifying the carboxylic acid group into hydrazones, azoles, or other heterocyclic moieties, researchers have developed compounds with potent antimicrobial activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus.[9][11][12] Furthermore, these derivatives have shown promising anticancer activity against various cell lines, such as human lung adenocarcinoma (A549).[8][9][11] The N-aryl substituent plays a critical role in modulating this activity, and the 4-ethoxyphenyl group represents a specific substitution pattern that warrants investigation within this context.
Anti-inflammatory and CNS-Related Activities
The 5-oxopyrrolidine scaffold has also been explored for its anti-inflammatory properties.[1][2] Additionally, various derivatives have been shown to possess analgesic and antihypoxic effects.[13] Some highly substituted pyrrolidine-3-carboxylic acids have been developed as potent and selective endothelin receptor antagonists, which are important in managing hypertension.[14] This demonstrates the versatility of the core structure for targeting a wide range of biological systems. The specific ethoxy substitution may influence receptor binding and pharmacokinetic properties compared to other reported analogues.[15]
Conclusion and Future Directions
This compound is a well-defined chemical entity with a straightforward and scalable synthesis. While direct biological data is scarce, the proven therapeutic potential of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold makes it a compound of significant interest. Its structure serves as an excellent starting point for the development of novel derivatives targeting infectious diseases, cancer, and inflammatory conditions.
Future research should focus on:
-
Biological Screening : Evaluating the parent compound and its derivatives in a broad range of antimicrobial and anticancer assays.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogues with modifications to the ethoxyphenyl ring and the carboxylic acid moiety to optimize potency and selectivity.
-
Pharmacokinetic Profiling : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to determine their suitability as drug leads.
This technical guide provides the foundational chemical knowledge necessary for researchers to embark on such investigations, leveraging the rich therapeutic potential of the pyrrolidinone chemical class.
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1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | C13H14NO4- - BuyersGuideChem. (n.d.). Retrieved January 22, 2026, from [Link]
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5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]
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1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-methyl-benzylamide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]
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5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2006). SpringerLink. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Retrieved January 22, 2026, from [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). PubMed. Retrieved January 22, 2026, from [Link]
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5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID. (n.d.). Appchem. Retrieved January 22, 2026, from [Link]
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1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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An Investigator's Guide to the Mechanism of Action of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Structurally-Informed Hypothesis and Validation Framework
Abstract
Direct pharmacological data on 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not available in the public domain. However, its core structure, featuring a 5-oxopyrrolidine (pyroglutamic acid) scaffold, is a hallmark of the racetam class of nootropic agents. This guide synthesizes information from structurally similar compounds, primarily the well-documented nootropic Phenylpiracetam, to construct a plausible, testable hypothesis for the mechanism of action of this novel compound. We propose a multi-faceted mechanism centered on the modulation of key neurotransmitter systems and present a comprehensive, phased experimental workflow for its validation. This document serves as a strategic whitepaper for research teams embarking on the characterization of this and similar novel chemical entities.
Introduction: Structural Rationale and Mechanistic Hypothesis
The compound this compound belongs to the pyrrolidone family of chemicals, a class renowned for its neuroactive properties.[1] The foundational molecule of this class, Piracetam (2-oxo-1-pyrrolidineacetamide), was the first to be described as a "nootropic," a substance that enhances cognitive functions like learning and memory.[1][2][3]
Our target molecule shares the critical 5-oxopyrrolidine ring but is distinguished by two key substitutions:
-
A 4-ethoxyphenyl group at the N1 position.
-
A carboxylic acid group at the C3 position.
The N-phenyl substitution is particularly informative. Phenylpiracetam, a potent piracetam derivative, features a phenyl group that significantly enhances its ability to cross the blood-brain barrier, increasing its bioavailability and potency.[4] It is logical to hypothesize that the 4-ethoxyphenyl group in our target compound serves a similar function.
Based on the extensive research into Phenylpiracetam and other racetams, we propose that this compound likely acts as a multifaceted neuromodulator .[4][5][6] The primary hypothesized mechanisms are:
-
Modulation of Cholinergic and Dopaminergic Systems: Like Phenylpiracetam, it may increase the density of acetylcholine (ACh) and dopamine D2/D3 receptors, enhancing synaptic sensitivity to these crucial neurotransmitters involved in memory, motivation, and mood.[4][5]
-
Allosteric Modulation of Glutamate Receptors: A common mechanism for racetams is the positive allosteric modulation of AMPA and NMDA glutamate receptors, which is central to synaptic plasticity and long-term potentiation (LTP), the cellular basis of learning and memory.[2][4][7]
-
Dopamine Reuptake Inhibition: The (R)-enantiomer of Phenylpiracetam is known to be an atypical dopamine reuptake inhibitor (DRI).[7] It is plausible that one or both enantiomers of our target compound could exhibit similar activity, potentially leading to pro-motivational effects.
While some pyrrolidone derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory activities, the N-phenyl-pyrrolidone structure strongly points towards a primary central nervous system (CNS) target.[8][9][10][11][12][13]
Proposed Experimental Validation Framework
To systematically investigate this hypothesized mechanism of action, we propose a three-phase experimental approach, moving from initial screening to detailed cellular characterization.
Phase 1: Initial Target Screening and Binding Affinity
The primary objective of this phase is to confirm the interaction of the compound with its hypothesized molecular targets.
Protocol 2.1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for key CNS receptors.
-
Methodology:
-
Preparation of Membranes: Prepare cell membrane fractions from HEK293 cells (or similar) overexpressing human recombinant dopamine (D2, D3), nicotinic acetylcholine (α4β2), NMDA, and AMPA receptors.
-
Competitive Binding: Incubate the membrane preparations with a known radioligand for each target receptor (e.g., [³H]Spiperone for D2, [³H]Epibatidine for nAChR, [³H]MK-801 for NMDA) across a range of concentrations of the test compound.
-
Separation & Scintillation Counting: Separate bound from free radioligand via rapid filtration. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Rationale: This industry-standard protocol provides quantitative data on the direct interaction between the compound and its putative receptors. Phenylpiracetam, for instance, binds to α4β2 nicotinic acetylcholine receptors with an IC50 of 5.86 μM.[7] Establishing similar binding affinities would be the first pillar of evidence.
| Target Receptor | Example Radioligand | Expected Outcome |
| Dopamine D2/D3 | [³H]Spiperone | Determination of Ki (nM) |
| nAChR (α4β2) | [³H]Epibatidine | Determination of Ki (µM) |
| NMDA Receptor | [³H]MK-801 | Determination of Ki (µM) |
| AMPA Receptor | [³H]AMPAR | Determination of Ki (µM) |
A table summarizing the targets for the initial binding assays.
Diagram 2.1: Phase 1 Experimental Workflow
A flowchart for the initial radioligand binding assays.
Phase 2: Functional Activity and Neurotransmitter Dynamics
Following confirmation of binding, this phase assesses the functional consequences of that interaction.
Protocol 2.2: Neurotransmitter Reuptake Assay
-
Objective: To determine if the compound inhibits the reuptake of dopamine.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably transfected with the human dopamine transporter (DAT).
-
Assay: Pre-incubate cells with various concentrations of the test compound.
-
Initiate Uptake: Add [³H]Dopamine to the cells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity via scintillation counting.
-
Data Analysis: Calculate the IC50 for dopamine reuptake inhibition.
-
-
Rationale: This assay directly tests the hypothesis derived from (R)-phenylpiracetam's activity as a DRI.[7] A positive result would strongly suggest a mechanism for increased dopaminergic tone.
Protocol 2.3: Electrophysiology (Patch-Clamp)
-
Objective: To characterize the compound's effect on glutamate receptor function.
-
Methodology:
-
Cell Preparation: Use primary cultured cortical or hippocampal neurons.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply a sub-maximal concentration of NMDA or AMPA to elicit an inward current.
-
Co-application: After establishing a stable baseline response, co-apply the agonist with the test compound.
-
Data Analysis: Measure the change in current amplitude in the presence of the test compound. A potentiation of the current indicates positive allosteric modulation.
-
-
Rationale: This is the gold-standard technique for demonstrating allosteric modulation. It provides direct functional evidence of how the compound alters receptor activity, a key proposed mechanism for nootropics.[4][7]
Diagram 2.2: Phase 2 Functional Assay Logic
Decision tree for functional activity validation.
Phase 3: Cellular and Network-Level Effects
The final phase aims to understand the compound's effects in a more complex, biologically relevant context.
Protocol 2.4: Neuronal Plasticity Assay (Long-Term Potentiation)
-
Objective: To assess if the compound can enhance synaptic plasticity in brain tissue.
-
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices from rodents.
-
Field Recordings: Place stimulating and recording electrodes in the Schaffer collateral pathway and CA1 region, respectively, to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline & Incubation: Record a stable baseline of synaptic transmission for 20-30 minutes. Apply the test compound to the perfusion bath.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Data Analysis: Compare the magnitude and stability of LTP in slices treated with the compound versus vehicle-treated controls.
-
-
Rationale: LTP is the primary cellular correlate of learning and memory.[2] Demonstrating that the compound enhances LTP would provide powerful evidence for its nootropic potential and integrate the effects observed at the receptor level (e.g., glutamate PAM activity) into a network-level phenomenon.
Summary and Forward Outlook
The structural features of this compound strongly suggest its potential as a nootropic agent operating through mechanisms analogous to Phenylpiracetam. The proposed framework provides a rigorous, logical path from initial target identification to functional validation at the synaptic level. Positive results from this experimental cascade would build a compelling case for its classification as a novel neuromodulator and justify advancement into more complex behavioral models of cognition and, eventually, preclinical development.
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Zirguleviciute, Z., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [https://www.ct.lit.kaun Technol. Univ./index.php/ct/article/view/8715]([Link] Technol. Univ./index.php/ct/article/view/8715)
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Petrikaite, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. [Link]
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A Comprehensive Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Immediate Release
KAUNAS, Lithuania – As a leading Senior Application Scientist, this guide provides an in-depth technical overview of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical identity, synthesis, physicochemical properties, and burgeoning therapeutic applications.
Chemical Identity and Nomenclature
IUPAC Name: this compound
Synonyms:
-
(3S)-1-(4-ethoxyphenyl)-5-oxo-pyrrolidine-3-carboxylate
-
1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
CAS Number: 38160-04-2
Molecular Formula: C₁₃H₁₅NO₄
Molecular Weight: 249.27 g/mol
The core structure features a pyrrolidinone ring, a five-membered lactam, substituted at the nitrogen atom with a 4-ethoxyphenyl group and at the 3-position with a carboxylic acid. This scaffold is a derivative of pyroglutamic acid, a versatile chiral building block in asymmetric synthesis.[1][2][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While extensive experimental data for this specific molecule is not widely published, predictive models and data from analogous compounds provide valuable insights.
| Property | Predicted Value | Reference |
| Molecular Weight | 249.27 g/mol | |
| XlogP (predicted) | 1.3 | |
| Boiling Point | 543.9°C at 760 mmHg | |
| Flash Point | 282.7°C | |
| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| InChIKey | DFTUTKZCUVWXKB-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through a well-established aza-Michael addition reaction between a substituted aniline and itaconic acid.[4][5] This approach is efficient and provides a direct route to the desired scaffold.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[5]
Materials:
-
4-Ethoxyaniline (1 equivalent)
-
Itaconic acid (1.5 equivalents)
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of 4-ethoxyaniline and itaconic acid in water is refluxed for 12 hours.
-
After reflux, 5% hydrochloric acid is added to the mixture, and it is stirred for 5 minutes.
-
The mixture is cooled, and the resulting crystalline solid is collected by filtration.
-
The crude product is washed with water.
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, followed by filtration.
-
The filtrate is then acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.
-
The purified this compound is collected by filtration, washed with water, and dried.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry to verify the chemical structure and purity of the final product.
Therapeutic Potential and Applications in Drug Development
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] This highlights the significant potential of this compound as a lead compound for the development of novel therapeutics.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.[5][7][8] These compounds have shown efficacy against various cancer cell lines, including human lung adenocarcinoma (A549).[5][7] The mechanism of action is believed to involve the inhibition of critical cellular pathways involved in cancer cell proliferation and survival. The substitution pattern on the N-aryl ring plays a crucial role in modulating the anticancer potency.
Antimicrobial Properties
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9][10] The core scaffold can be readily functionalized to optimize antibacterial efficacy and spectrum.
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of many diseases. The pyrrolidine ring is recognized as an important pharmacophore for anti-inflammatory activity.[8][11] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential to modulate inflammatory pathways, suggesting their utility in treating inflammatory disorders.
Caption: Therapeutic potential of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its analogues make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the specific anticancer, antimicrobial, and anti-inflammatory activities of the title compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile in preclinical animal models.
References
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Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]
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Gudale, K., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 29(12), 2899. [Link]
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Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 1(65). [Link]
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
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Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Journal of Heterocyclic Chemistry, 49(5), 1059-1066. [Link]
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Panday, S. K., & Prasad, J. S. (2019). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 16(6), 808-831. [Link]
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An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its potential applications based on the biological activity of related structures, and outlines key analytical characterization methods. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyrrolidinone-based scaffolds.
Core Molecular Attributes
This compound is a derivative of pyroglutamic acid, featuring a 4-ethoxyphenyl substituent on the lactam nitrogen. This structural motif is a key building block in the development of novel therapeutic agents due to the prevalence of the pyrrolidinone core in biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| CAS Number | 38160-04-2 | [1] |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| InChI Key | InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(12(15)16)7-13(14)17/h3-6,9H,2,7-8H2,1H3,(H,15,16) |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through the Michael addition of an aniline derivative to itaconic acid. This reaction provides a straightforward and efficient route to the core scaffold.
Rationale for Reagent Selection
-
Itaconic Acid: This dicarboxylic acid serves as the five-carbon backbone of the pyrrolidinone ring. Its α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, which is the key step in the ring formation.
-
4-Ethoxyaniline: This aniline derivative introduces the 4-ethoxyphenyl moiety at the N-1 position of the pyrrolidinone ring. The ethoxy group can influence the compound's lipophilicity and potential interactions with biological targets.
-
Solvent (e.g., Water or Acetic Acid): Water is often used as a green and economical solvent for this reaction.[2][3] Acetic acid can also be employed and may facilitate the reaction by protonating the carbonyl of itaconic acid, further activating it for nucleophilic attack.
Step-by-Step Synthesis Workflow
Reaction: Itaconic Acid + 4-Ethoxyaniline → this compound
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water.
-
Addition of Aniline: To the stirred solution, add 4-ethoxyaniline (0.9 eq). The slight excess of itaconic acid ensures the complete consumption of the aniline.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Filtration: Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications and Biological Context
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of 5-oxopyrrolidine derivatives has shown significant promise in drug discovery.
Potential as a Scaffold in Drug Development
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including:
-
Antibacterial Agents: Various hydrazone and azole derivatives of the 5-oxopyrrolidine core have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4][5] The structural modifications at the carboxylic acid position are crucial for enhancing antimicrobial efficacy.
-
Anticancer Activity: Studies have shown that certain 1-aryl-5-oxopyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines, such as A549 (human lung carcinoma).[2][3]
-
Anti-inflammatory Agents: The pyrrolidinone scaffold has been utilized in the design of compounds targeting matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.
The subject compound, with its carboxylic acid moiety, is well-suited for further chemical modification to explore these potential activities. The carboxylic acid can be converted to esters, amides, or hydrazides, allowing for the introduction of diverse functional groups to modulate biological activity and pharmacokinetic properties.[2]
Logical Pathway for Derivative Exploration
Caption: Logical pathway for the exploration of bioactive derivatives.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the ethoxyphenyl group, diastereotopic protons of the pyrrolidinone ring, and a characteristic signal for the carboxylic acid proton.
-
¹³C NMR: Will confirm the presence of the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidinone ring and ethyl group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-N and C-O stretching frequencies.
-
Mass Spectrometry (MS): Will provide the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.
-
Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the molecular formula C₁₃H₁₅NO₄.
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential for the development of novel therapeutic agents. The synthetic route is well-established and efficient, and the core structure is amenable to a wide range of chemical modifications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the biological potential of this compound and its derivatives in the pursuit of new medicines.
References
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V. Mickevičius, et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]
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V. Mickevičius, et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3784. Available at: [Link]
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V. Mickevičius, et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]
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Ž. Žirgulevičiūtė, et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
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K. M. Pandya & P. S. Desai (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]
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"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" starting material for derivatives
An In-depth Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a Versatile Starting Material for Derivative Synthesis
Introduction: The Significance of the N-Aryl-5-oxopyrrolidine-3-carboxylic Acid Scaffold
The five-membered γ-lactam ring, specifically the pyrrolidinone core, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance.[3][4] The pyrrolidine ring's non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is advantageous for specific and potent interactions with biological targets.[5] When substituted with an N-aryl group and a carboxylic acid at the 3-position, the resulting 5-oxopyrrolidine-3-carboxylic acid framework becomes a highly versatile starting material for creating libraries of novel compounds with potential therapeutic applications.[6] These applications span a wide range, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][7][8]
This technical guide focuses on the potential of a specific, yet representative, member of this class: This compound . While direct literature on this exact molecule is limited, this guide will leverage the extensive research on analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids to provide a comprehensive overview of its synthetic potential, key derivatization strategies, and the pharmacological significance of its derivatives. By examining the established chemistry of closely related compounds, we can project a robust roadmap for researchers, scientists, and drug development professionals interested in harnessing this scaffold for novel molecular design.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for synthesizing the N-substituted 5-oxopyrrolidine-3-carboxylic acid core is through the condensation reaction of a primary aromatic amine with itaconic acid.[6][9][10] This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization (lactamization).
The synthesis of this compound would thus involve the reaction of 4-ethoxyaniline with itaconic acid, likely under reflux in a suitable solvent such as water or acetic acid.
General Synthetic Workflow
Caption: General synthetic scheme for the core scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous syntheses described in the literature.[9][10]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1.0 equivalent) and itaconic acid (1.2-1.5 equivalents).
-
Solvent Addition: Add water or glacial acetic acid as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If water is used as the solvent, cool the reaction mixture. The product may precipitate. If not, acidify with 5% hydrochloric acid to induce precipitation.[9]
-
If acetic acid is used, cool the mixture and pour it into ice-water to precipitate the product.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as elemental analysis.[11][12]
Derivatization Strategies: Unleashing the Potential of the Core Scaffold
The this compound scaffold offers two primary sites for chemical modification: the carboxylic acid group at the C-3 position and the N-aryl substituent. The carboxylic acid is the more commonly exploited handle for derivatization.
Derivatization at the C-3 Carboxylic Acid Group
The carboxylic acid is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical diversity of the scaffold. A highly productive pathway involves the conversion to a carbohydrazide intermediate, which serves as a gateway to numerous heterocyclic systems.[6][8]
Caption: Key derivatization pathways from the C-3 carboxylic acid.
The first step is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in methanol or ethanol with a catalytic amount of concentrated sulfuric acid.[10][11] The resulting ester, without extensive purification, is then treated with hydrazine hydrate to yield the crucial carbohydrazide intermediate.[9][10]
Protocol: Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Esterification: Reflux a mixture of this compound (1.0 eq.), methanol (as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 10 drops) for 18-20 hours.[10]
-
Hydrazinolysis: After cooling, add hydrazine monohydrate (8.0 eq.) to the reaction mixture and reflux for an additional 2-4 hours.[10]
-
Isolation: Cool the mixture. The solid hydrazide product that precipitates is collected by filtration, washed with a small amount of cold methanol, and dried.
Hydrazones are synthesized through the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes and ketones.[8][13] These reactions are typically carried out in a protic solvent like 2-propanol or ethanol at reflux, sometimes with an acid catalyst.[4][8]
Protocol: General Synthesis of Hydrazone Derivatives
-
Reaction Setup: Dissolve the carbohydrazide (1.0 eq.) in hot 2-propanol.
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.1-1.5 eq.) to the solution.
-
Reaction: Heat the mixture at reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture. The precipitated solid is collected by filtration, washed with 2-propanol, and dried.[8]
The carbohydrazide is a key precursor for forming five- and six-membered heterocyclic rings.
-
Pyrazoles: Reaction with a 1,3-diketone like pentane-2,4-dione in the presence of an acid catalyst (e.g., HCl) yields pyrazole derivatives.[8][9]
-
Pyrroles: Condensation with a 1,4-diketone such as hexane-2,5-dione, catalyzed by acetic acid, leads to the formation of N-pyrrolyl amides.[8][13]
-
1,2,4-Triazines: Cyclocondensation with a 1,2-diketone (e.g., benzil) in refluxing acetic acid with an excess of ammonium acetate produces 1,2,4-triazine derivatives.[8][13]
Pharmacological Significance and Structure-Activity Relationship Insights
Derivatives of the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities. The nature of the substituents at both the C-3 and N-1 positions plays a critical role in determining the potency and selectivity of these compounds.
Caption: Structure-Activity Relationship (SAR) insights.
Antimicrobial Activity
Many studies have highlighted the potent antibacterial and antifungal properties of these derivatives.
-
Key Moieties: Hydrazones bearing 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragments have shown particularly strong activity against various bacterial strains, including resistant ones.[8][11]
-
N-Aryl Substituents: The presence of electron-withdrawing groups, such as halogens, on the N-phenyl ring can enhance antimicrobial potency.[8] For instance, 1-(3,5-dichloro-2-hydroxyphenyl) derivatives have demonstrated significant activity against multidrug-resistant pathogens.[8]
Anticancer Activity
The scaffold is also a promising core for the development of anticancer agents.
-
Mechanism: Some derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including human pulmonary cancer (A549) and breast adenocarcinoma (MCF-7).[5][8]
-
Active Derivatives: Azole derivatives, such as those incorporating a 5-fluorobenzimidazole moiety, have shown high anticancer activity.[8]
Anti-inflammatory Activity
Certain derivatives have been evaluated for their potential as anti-inflammatory agents.
-
Target: Studies have screened these compounds for inhibitory activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in inflammatory processes.[3][4]
Data Summary: Biological Activities of Analogous Derivatives
| Derivative Class | Substituent Example | Biological Activity | Target Organism/Cell Line | Reference |
| Hydrazones | 5-Nitrothien-2-yl | Antibacterial | S. aureus, E. coli, C. auris | [8][11] |
| Hydrazones | Benzylidene | Antibacterial | S. aureus | [11] |
| Azoles | 5-Fluorobenzimidazole | Anticancer | A549 (Human Lung Cancer) | [8] |
| General | Various | Anti-inflammatory | MMP-2, MMP-9 | [3][4] |
Conclusion and Future Perspectives
This compound represents a highly promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Based on the robust chemistry established for its analogues, this scaffold provides a reliable foundation for creating diverse chemical libraries. The straightforward synthesis of the core and the versatile reactivity of the C-3 carboxylic acid group allow for the systematic introduction of a wide range of functional groups and heterocyclic moieties.
Future research should focus on the systematic exploration of derivatives of this specific scaffold. Key areas of investigation could include:
-
Broadening the Scope of Aldehydes: Synthesizing a wider range of hydrazone derivatives using diverse heterocyclic and substituted aromatic aldehydes to fine-tune biological activity.
-
Exploring Novel Heterocycles: Expanding beyond pyrazoles and pyrroles to other azole and azine systems.
-
Modification of the N-Aryl Ring: Investigating electrophilic substitution reactions on the 4-ethoxyphenyl ring to probe the effect of additional substituents on activity.
-
In-depth Biological Evaluation: Moving beyond initial screening to mechanistic studies to understand how these molecules exert their biological effects.
By leveraging the principles and protocols outlined in this guide, researchers can efficiently tap into the vast potential of this compound as a cornerstone for the development of next-generation therapeutic agents.
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(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Discovery and history of "1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid"
An In-depth Technical Guide on the Discovery, History, and Synthetic Exploration of 2-Pyrrolidinone-Based Nootropics, with a Focus on the N-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
Introduction: The Dawn of "Smart Drugs" and the Significance of the 2-Pyrrolidinone Moiety
The pursuit of cognitive enhancement is a timeless human endeavor. In the mid-20th century, this quest transitioned from folklore to rigorous scientific investigation, giving rise to a novel class of compounds known as nootropics.[1] The term "nootropic" was first coined in the 1960s by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea to describe substances that could enhance learning and memory, protect the brain, and possess minimal side effects.[2][3] This marked a paradigm shift in psychopharmacology, moving beyond treating overt mental illness to exploring the potential for augmenting cognitive function in healthy individuals.
At the heart of this revolution lies the 2-pyrrolidinone ring, a five-membered lactam that serves as the foundational scaffold for a prominent family of nootropics, the racetams.[4] This guide will delve into the history of this remarkable class of molecules, from the serendipitous discovery of its progenitor, Piracetam, to the ongoing exploration of its derivatives. While the specific compound "1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" is not extensively documented in current scientific literature, its structure serves as an exemplary model for understanding the synthesis and potential biological activity of the broader class of N-aryl-5-oxopyrrolidine-3-carboxylic acids. This document will, therefore, use this molecule as a representative example to explore the synthetic strategies and structure-activity relationships that govern this fascinating area of medicinal chemistry.
The Genesis of Nootropics: The Pioneering Work of Dr. Corneliu E. Giurgea and the Discovery of Piracetam
The story of nootropics is inextricably linked with the work of Dr. Corneliu E. Giurgea. In the 1960s, while working at the Belgian pharmaceutical company UCB, Giurgea and his team synthesized a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), which they named Piracetam (2-oxo-1-pyrrolidine acetamide).[3][5] Initially, Piracetam was investigated for its potential as a sleep-inducing agent, but it failed to demonstrate the expected sedative effects.[6]
However, subsequent research revealed Piracetam's remarkable and unexpected properties. It was found to enhance learning and memory, protect the brain from various insults, and facilitate communication between the cerebral hemispheres, all without the typical side effects of stimulants or sedatives.[6][7] This unique pharmacological profile led Giurgea to propose a new category of drugs, which he termed "nootropics," from the Greek words "noos" (mind) and "tropein" (to bend or turn).[1]
Giurgea established a set of criteria that a substance must meet to be classified as a nootropic:[7]
-
Enhancement of learning and memory.
-
Increased resistance of learned behaviors to disruptive conditions.
-
Protection of the brain against physical or chemical injury.
-
Enhancement of the efficacy of tonic cortical/subcortical control mechanisms.
-
A lack of the usual pharmacology of other psychotropic drugs and extremely low toxicity.
The discovery of Piracetam and the conceptualization of nootropics opened up new frontiers in neuroscience and drug development, stimulating decades of research into the intricate mechanisms of cognition and the potential for its pharmacological modulation.[6]
The 2-Pyrrolidinone Scaffold: A Privileged Structure in Nootropic Design
The 2-pyrrolidinone ring is the defining feature of the racetam family of nootropics.[4] Its chemical simplicity belies its functional versatility, providing a robust framework for the attachment of various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The general structure of a racetam nootropic is depicted below:
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol for the Synthesis of this compound
This protocol is a hypothetical procedure based on known synthetic methods for analogous compounds. [8] Materials:
-
4-Ethoxyaniline
-
Itaconic acid
-
Deionized water
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (1 equivalent) and itaconic acid (1.1 equivalents) in deionized water.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, acidify the solution with concentrated HCl to a pH of approximately 2-3 to facilitate precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol-water mixture. Decolorizing with activated carbon may be necessary to remove colored impurities.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment can be confirmed by the characteristic signals of the COCH₂, CH, and NCH₂ groups in the NMR spectra. [9]
Structure-Activity Relationships and Biological Mechanisms
The biological activity of racetam nootropics can be significantly influenced by the nature of the substituents on the 2-pyrrolidinone core. While Piracetam itself has a relatively simple acetamide side chain, its analogues feature a wide range of chemical modifications that alter their potency, selectivity, and pharmacokinetic profiles.
Key Racetam Nootropics and their Structural Features
| Compound | R1 Substituent | Key Properties |
| Piracetam | -CH₂CONH₂ | The original nootropic; enhances memory and cognition. [10] |
| Aniracetam | -COC₆H₄OCH₃ | Anxiolytic and cognitive-enhancing effects. [11] |
| Oxiracetam | -CH(OH)CH₂OH | Potent cognitive enhancer; may improve memory formation. [11] |
| Pramiracetam | -CH₂CON(iPr)₂ | High-potency nootropic; may enhance long-term memory. |
| Phenylpiracetam | Phenyl group at the 4-position | Stimulatory and nootropic effects. [12] |
The precise mechanism of action for racetam nootropics is not yet fully elucidated, but several hypotheses have been proposed. [2]It is believed that they do not act through a single receptor but rather modulate various neurotransmitter systems and cellular processes. [13]
Caption: Conceptual diagram of the proposed mechanisms of action for racetam nootropics.
-
Modulation of Neurotransmitter Systems: Racetams are thought to influence the cholinergic and glutamatergic systems, which are crucial for learning and memory. [13][14]They may enhance the function of acetylcholine and act as positive allosteric modulators of AMPA receptors, which are a type of glutamate receptor. [12]* Effects on Neuronal Membranes: Some studies suggest that racetams can increase the fluidity of neuronal cell membranes, which may improve cell signaling and neurotransmitter function. [3]* Enhancement of Cerebral Metabolism: Racetams may also improve brain metabolism by increasing glucose and oxygen utilization in the brain. [5]
Conclusion and Future Directions
The discovery of Piracetam and the subsequent development of the racetam class of nootropics represent a significant milestone in the field of neuropharmacology. The 2-pyrrolidinone scaffold has proven to be a remarkably fruitful starting point for the design of new cognitive enhancers. While the specific compound "this compound" remains largely unexplored, its chemical structure places it firmly within this promising class of molecules.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Mechanisms: A deeper understanding of the precise molecular mechanisms by which racetams exert their effects is crucial for the rational design of more potent and selective agents.
-
Novel Derivatives: The synthesis and biological evaluation of new 2-pyrrolidinone derivatives will continue to be an active area of research, with the aim of identifying compounds with improved efficacy and safety profiles.
-
Clinical Validation: Rigorous, large-scale clinical trials are needed to definitively establish the therapeutic benefits of racetam nootropics in various cognitive disorders and in healthy individuals.
The journey that began with the serendipitous discovery of Piracetam is far from over. The 2-pyrrolidinone core continues to inspire medicinal chemists and neuroscientists in their ongoing quest to unlock the full potential of the human mind.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical exploration of the potential biological targets of the novel compound, 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. As a Senior Application Scientist, this guide is structured to offer not just a list of possibilities, but a logically-derived and experimentally-validated roadmap for target identification and validation, grounded in the established bioactivities of its core chemical scaffolds.
Introduction: Deconstructing the Molecule
This compound is a synthetic small molecule featuring three key pharmacophores: a 5-oxopyrrolidine core, a 4-ethoxyphenyl substituent at the N-1 position, and a carboxylic acid moiety at the C-3 position. While direct biological data for this specific molecule is not extensively published, a comprehensive analysis of its constituent parts provides a strong foundation for hypothesizing its potential biological interactions. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, known for its conformational flexibility and ability to engage in various biological interactions.[1] The ethoxyphenyl group can influence lipophilicity and metabolic stability, while the carboxylic acid functionality often serves as a key interaction point with biological targets, particularly enzymes and receptors.[2]
This guide will dissect the potential biological landscape for this compound by examining the known targets of structurally related molecules and outlining a robust, multi-pronged strategy for empirical target deconvolution.
Hypothesized Biological Targets: A Structurally-Guided Approach
Based on the extensive literature on pyrrolidinone and carboxylic acid-containing compounds, we can postulate several high-probability target classes for this compound.
Matrix Metalloproteinases (MMPs)
The pyrrolidinone scaffold is a well-established core for the design of potent and selective MMP inhibitors.[3][4][5] MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling, and their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disorders.[5] The carboxylic acid group of our target compound could potentially chelate the catalytic zinc ion in the active site of MMPs, a common mechanism for MMP inhibitors. The 4-ethoxyphenyl substituent can be accommodated within the hydrophobic S1' pocket of the enzyme, contributing to binding affinity and selectivity.[6]
Endothelin Receptors
Derivatives of pyrrolidine-3-carboxylic acid have been successfully developed as potent and selective antagonists of endothelin (ET) receptors, particularly the ET(A) subtype.[1][7][8] Endothelins are potent vasoconstricting peptides involved in the pathophysiology of hypertension, heart failure, and other cardiovascular diseases. The pyrrolidine core and the carboxylic acid are critical for binding to the receptor, and modifications on the N-1 substituent can modulate selectivity between ET(A) and ET(B) receptor subtypes.[9] The 4-ethoxyphenyl group in our compound of interest could confer a specific binding profile to one of these receptor subtypes.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The carboxylic acid moiety is a known activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant and anti-inflammatory response.[10][11] Nrf2 activation leads to the transcription of a battery of cytoprotective genes. It is plausible that this compound could modulate this pathway, offering therapeutic potential in diseases characterized by oxidative stress and inflammation.
Other Potential Enzyme Targets
The pyrrolidinone scaffold has been explored for the inhibition of various other enzymes, including:
-
Carbonic Anhydrases (CAs): Pyrrolidinone-bearing sulfonamides have shown inhibitory activity against various CA isozymes, some of which are implicated in cancer.[12]
-
Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]: Pyrrolidine-based structures have been identified as inhibitors of this bacterial enzyme, which confers resistance to aminoglycoside antibiotics.[13][14]
The following table summarizes the hypothesized biological targets and the rationale based on structural analogy.
| Target Class | Specific Target(s) | Rationale | Proposed Initial Validation Assays |
| Enzymes | Matrix Metalloproteinases (MMP-2, MMP-9, MMP-13) | The pyrrolidinone core is a known scaffold for MMP inhibitors, and the carboxylic acid can chelate the active site zinc.[3][5] | In vitro enzymatic activity assays (e.g., fluorescent substrate cleavage) |
| Carbonic Anhydrases (e.g., CA IX) | Pyrrolidinone derivatives have shown inhibitory activity against CAs.[12] | Stopped-flow CO2 hydration assay | |
| Aminoglycoside 6'-N-acetyltransferase | The pyrrolidinone scaffold has been identified in inhibitors of this bacterial resistance enzyme.[13] | In vitro acetylation assays with amikacin | |
| Receptors | Endothelin Receptors (ET(A), ET(B)) | Pyrrolidine-3-carboxylic acid is a core structure of known endothelin receptor antagonists.[1][8] | Radioligand binding assays, functional cellular assays (e.g., calcium mobilization) |
| Signaling Pathways | Nrf2 Pathway | The carboxylic acid moiety is a potential activator of the Nrf2 antioxidant response pathway.[10][11] | Reporter gene assays (e.g., ARE-luciferase), Western blot for Nrf2 target gene expression |
Experimental Workflows for Target Identification and Validation
A systematic and multi-faceted approach is essential for the definitive identification and validation of the biological targets of this compound. The following workflows represent a comprehensive strategy, moving from unbiased screening to specific target validation.
Unbiased Target Identification Strategies
These methods aim to identify direct binding partners of the compound without prior assumptions.
A common and powerful technique involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate or tissue extract.[4]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm attached to a non-critical position for biological activity (e.g., a position on the ethoxyphenyl ring distal to the ether linkage). The linker should terminate with a reactive group for conjugation to a solid support (e.g., NHS ester for amine-reactive beads).
-
Immobilization: Covalently attach the affinity probe to agarose or magnetic beads.
-
Protein Binding: Incubate the immobilized probe with a complex protein mixture (e.g., cell lysate). Include a control with beads alone and a competition control with an excess of the free compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, for example, by changing the pH or by competition with the free compound.
-
Protein Identification: Identify the eluted proteins using one-dimensional SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the affinity pulldown, control, and competition experiments to identify specific binding partners.
These methods detect target engagement in a more native environment without chemical modification of the compound.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with this compound at various concentrations.
-
Heat Challenge: Heat the treated samples across a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the abundance of individual proteins using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) or targeted Western blotting.
-
Data Analysis: Identify proteins that exhibit a shift in their melting temperature upon compound binding, indicating a direct interaction.
Target Validation Strategies
Once putative targets are identified, their biological relevance to the compound's activity must be confirmed.
These assays directly measure the effect of the compound on the activity of the purified target protein.
Protocol: MMP Inhibition Assay (Fluorogenic Substrate)
-
Reagents: Purified recombinant human MMP enzyme, a fluorogenic MMP substrate, and this compound at a range of concentrations.
-
Assay Procedure: In a microplate, combine the enzyme and the compound and incubate for a pre-determined time.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
These experiments confirm that the compound interacts with the target in a cellular context and modulates downstream signaling.
Protocol: Western Blot for Nrf2 Pathway Activation
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HaCaT keratinocytes) and treat with various concentrations of this compound for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against Nrf2 and its downstream targets (e.g., HO-1, NQO1). Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Path Forward: Diagrams and Workflows
To aid in the conceptualization of the proposed research, the following diagrams illustrate a general target identification workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A generalized experimental workflow for the identification and validation of biological targets.
Caption: A potential mechanism of action via the Nrf2 signaling pathway.
Conclusion
While the precise biological targets of this compound remain to be elucidated, its chemical architecture strongly suggests interactions with key players in cardiovascular disease, cancer, and inflammatory processes. The pyrrolidinone core provides a versatile scaffold for engaging with enzymes like MMPs and receptors such as endothelin receptors, while the carboxylic acid moiety may drive activity through pathways like Nrf2. The experimental strategies outlined in this guide provide a clear and robust framework for systematically identifying and validating these potential targets, ultimately paving the way for the development of novel therapeutics.
References
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In Silico Modeling of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial and anticancer effects. This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a specific analog, 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind each computational step, offering a self-validating framework for researchers, scientists, and drug development professionals. Herein, we navigate the predictive landscape of molecular docking, molecular dynamics, ADMET profiling, and pharmacophore modeling to construct a comprehensive computational profile of this promising molecule, thereby accelerating its journey from a lead compound to a potential therapeutic agent.
Introduction: The Rationale for In Silico Investigation
The imperative to streamline the drug discovery pipeline has positioned in silico modeling as an indispensable tool.[1][2] By simulating molecular interactions and predicting pharmacokinetic properties, computational approaches significantly de-risk and expedite the preclinical phase. The subject of this guide, this compound, belongs to a chemical class with established biological relevance. Derivatives of the 5-oxopyrrolidine core have shown promise as both antimicrobial and anticancer agents, suggesting a rich polypharmacological potential.[3][4][5][6]
The ethoxyphenyl substituent at the N-1 position and the carboxylic acid at the C-3 position are critical for modulating the compound's physicochemical and biological properties. Understanding how these features influence target engagement and disposition within a biological system is paramount. This guide will, therefore, employ a multi-faceted in silico approach to:
-
Identify and validate potential biological targets.
-
Elucidate the molecular basis of ligand-target interactions.
-
Assess the drug-likeness and pharmacokinetic profile.
-
Develop a pharmacophore model for virtual screening of analogous compounds.
The overarching goal is to provide a robust computational framework that not only characterizes the titular compound but also serves as a methodological template for the broader exploration of this chemical series.
Foundational Analysis: Physicochemical Properties and 3D Structure Generation
Prior to any advanced modeling, a fundamental understanding of the molecule's intrinsic properties is essential. While a dedicated PubChem entry for this compound is not available, data from close analogs such as the ethylphenyl, methylphenyl, and acetylphenyl derivatives can be leveraged to estimate its characteristics.[7][8][9]
| Property | Estimated Value | Rationale/Source |
| Molecular Formula | C13H15NO4 | Based on chemical structure |
| Molecular Weight | ~249.26 g/mol | Calculated from the molecular formula |
| XlogP | ~1.5 | Interpolated from analogs on PubChem |
| Hydrogen Bond Donors | 1 | Carboxylic acid group |
| Hydrogen Bond Acceptors | 4 | Carbonyl, ether, and carboxylic acid oxygens |
Protocol 1: 3D Structure Generation and Energy Minimization
Causality: A high-quality, low-energy 3D conformation of the ligand is a prerequisite for accurate docking and simulation studies. This protocol ensures a sterically favorable and energetically stable starting structure.
-
2D Sketching : Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D : Convert the 2D structure into a 3D model using the software's built-in functionalities.
-
Energy Minimization : Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be accomplished within the drawing software or with dedicated molecular modeling packages like Avogadro or UCSF Chimera.
-
File Format Conversion : Save the energy-minimized structure in a format compatible with docking and simulation software, such as .mol2 or .pdb.
Target Identification and Molecular Docking: Unveiling Potential Mechanisms of Action
The broad bioactivity of pyrrolidine derivatives necessitates a focused approach to target identification. Based on published literature, promising targets for in silico investigation include bacterial DNA gyrase and topoisomerase IV for antimicrobial activity, and tubulin for anticancer effects.[10]
Diagram 1: In Silico Target-Based Drug Discovery Workflow
Caption: Workflow for target-based in silico drug discovery.
Protocol 2: Molecular Docking with AutoDock Vina
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.[11] AutoDock Vina is a widely used and validated tool for this purpose.[11][12]
-
Target Preparation :
-
Download the crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 1KZN; Human tubulin, PDB ID: 1JFF) from the Protein Data Bank (PDB).
-
Prepare the protein using AutoDock Tools (ADT): remove water molecules, add polar hydrogens, and compute Gasteiger charges.[12]
-
Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation :
-
Open the energy-minimized ligand structure in ADT.
-
Detect the rotatable bonds and set the torsion tree.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition :
-
In ADT, define the grid box, which specifies the search space for the docking simulation. The box should encompass the known active site of the protein.
-
-
Configuration File :
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
-
Running the Docking Simulation :
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Example command: vina --config conf.txt --log log.txt
-
-
Analysis of Results :
-
The output will be a .pdbqt file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses and interactions using software like PyMOL or UCSF Chimera. Analyze hydrogen bonds, hydrophobic interactions, and other key contacts.
-
Table 2: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| E. coli DNA Gyrase B | 1KZN | -8.2 |
| Human Tubulin | 1JFF | -7.5 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time.[13]
Diagram 2: Molecular Dynamics Simulation Workflow
Caption: General workflow for molecular dynamics simulation.
Protocol 3: MD Simulation using GROMACS
Causality: This protocol simulates the behavior of the ligand-protein complex in a solvated environment, providing insights into the stability of the binding pose and the dynamics of key interactions identified during docking.[14][15][16]
-
System Preparation :
-
Use the best-scoring docked pose from the molecular docking as the starting structure.
-
Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.
-
Use GROMACS tools (pdb2gmx) to generate the protein topology.
-
Combine the protein and ligand topologies.
-
Create a simulation box, solvate with water, and add ions to neutralize the system.
-
-
Energy Minimization :
-
Perform a steep descent energy minimization to remove steric clashes.
-
-
Equilibration :
-
Perform a two-phase equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
-
Production MD :
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis :
-
Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD) : To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.
-
Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds identified in the docking analysis.
-
-
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition in drug development.[17][18][19][20] In silico tools can provide rapid and cost-effective predictions of these properties.[19][20][21]
Protocol 4: In Silico ADMET Prediction
Causality: This protocol provides a preliminary assessment of the compound's pharmacokinetic and safety profile, guiding further optimization efforts.
-
Select Prediction Tools : Utilize a combination of freely available web servers and software, such as SwissADME, pkCSM, and ProTox-II.[20]
-
Input Structure : Provide the SMILES string or the 3D structure of the compound as input.
-
Analyze Predictions : Collate and analyze the predicted ADMET properties. Pay close attention to parameters such as:
-
Absorption : Caco-2 permeability, human intestinal absorption.
-
Distribution : Blood-brain barrier penetration, plasma protein binding.
-
Metabolism : Cytochrome P450 (CYP) inhibition.
-
Excretion : Total clearance.
-
Toxicity : Ames test for mutagenicity, hepatotoxicity.
-
Table 3: Predicted ADMET Properties
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | High | Likely to be well-absorbed. |
| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects. |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |
| Ames Toxicity | Non-mutagenic | Favorable safety profile. |
Note: These are hypothetical values for illustrative purposes.
Pharmacophore Modeling: A Blueprint for Virtual Screening
A pharmacophore model represents the essential 3D arrangement of chemical features required for biological activity.[22][23] It can be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity.[22][23]
Diagram 3: Ligand-Based Pharmacophore Modeling
Caption: Workflow for ligand-based pharmacophore modeling.
Protocol 5: Ligand-Based Pharmacophore Modeling
Causality: By abstracting the key chemical features from a set of known active molecules, this protocol creates a powerful tool for identifying novel and diverse chemotypes with a higher probability of biological activity.
-
Training Set Preparation :
-
Compile a set of structurally diverse molecules with known activity against the target of interest. In the absence of extensive data for the specific target, one can use the docked conformation of this compound as a starting point to generate a structure-based pharmacophore.
-
-
Pharmacophore Feature Identification :
-
Using software like LigandScout or MOE, identify the key pharmacophoric features of the training set molecules. These typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.
-
-
Model Generation and Validation :
-
Generate a common feature pharmacophore model that represents the spatial arrangement of these features.
-
Validate the model by screening a database containing the known active compounds and a set of decoy molecules. A good model should have a high enrichment factor, meaning it preferentially identifies the active compounds.
-
-
Virtual Screening :
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, ChEMBL) for molecules that fit the pharmacophoric constraints.
-
The resulting hits can then be subjected to the in silico workflow described in this guide, starting with molecular docking.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating molecular docking, molecular dynamics simulations, ADMET prediction, and pharmacophore modeling, we have constructed a detailed computational profile of this compound, from its potential biological targets and binding modes to its drug-likeness and potential for further optimization.
The methodologies and protocols presented herein are not merely a theoretical exercise; they represent a practical and validated framework for the computational evaluation of novel chemical entities. The insights gained from these in silico studies provide a strong foundation for subsequent experimental validation, including in vitro biological assays and pharmacokinetic studies.
Future work should focus on synthesizing the top-ranked virtual hits identified through pharmacophore-based screening and evaluating their biological activity. The iterative cycle of in silico modeling and experimental testing is the cornerstone of modern drug discovery, and the principles outlined in this guide are designed to facilitate this synergistic process.
References
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BIOVIA DRUG DISCOVERY. (2020, July 13). Pharmacophore Modelling Drug Design. YouTube. [Link]
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GROMACS. (n.d.). GROMACS Tutorials. Retrieved January 22, 2026, from [Link]
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Al-Warhi, T., Sabt, A., & El-Emam, A. A. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Kavaliauskas, P., & O'Neill, A. J. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Antibiotics, 10(2), 143. [Link]
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Grybaitė, B., Dringelienė, A., & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 195. [Link]
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Phatak, S. V., Chung, Y., & Li, W. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]
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AutoDock Vina. (n.d.). AutoDock Vina: Molecular docking program. Retrieved January 22, 2026, from [Link]
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Grybaitė, B., Dringelienė, A., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved January 22, 2026, from [Link]
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Methodological & Application
Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: An Application Note and Protocol
This technical guide provides a comprehensive protocol for the synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a substituted pyrrolidinone derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a well-established and robust methodology involving the reaction of a primary amine with itaconic acid.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a prominent structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The versatility of this core structure allows for the introduction of various substituents at the N-1 and C-3 positions, enabling the fine-tuning of its pharmacological profile. This application note details a reliable and efficient synthesis of the title compound, starting from commercially available reagents.
Reaction Scheme
The synthesis of this compound is achieved through a one-step reaction involving the nucleophilic addition of 4-ethoxyaniline to itaconic acid, followed by an intramolecular cyclization via amide bond formation. This reaction is typically carried out in a suitable solvent, such as water or an alcohol, under reflux conditions.[1]
Figure 1: Synthesis of this compound
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Itaconic Acid | ≥99% | Sigma-Aldrich |
| 4-Ethoxyaniline | ≥98% | Sigma-Aldrich |
| Deionized Water | - | In-house |
| Ethanol | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | VWR |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
pH meter or pH paper
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL). Stir the mixture to dissolve the itaconic acid.
-
Addition of Amine: To the stirred solution, add 4-ethoxyaniline (13.7 g, 0.1 mol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. To enhance precipitation, the flask can be placed in an ice bath for 30-60 minutes.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove any unreacted starting materials and water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature to form crystals. Collect the purified crystals by vacuum filtration and dry as described above.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₅NO₄, MW: 249.26 g/mol ) |
| FT-IR | Characteristic peaks for C=O (carboxylic acid and lactam), C-N, and aromatic C-H bonds |
Process Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis.
Discussion of Causality in Experimental Choices
-
Choice of Reactants: The selection of 4-ethoxyaniline and itaconic acid directly leads to the formation of the desired product. The primary amine of 4-ethoxyaniline acts as the nucleophile, while the α,β-unsaturated dicarboxylic acid structure of itaconic acid provides the electrophilic center and the backbone for the pyrrolidinone ring.
-
Solvent Selection: Water is an excellent solvent for this reaction as it is environmentally benign, readily available, and effectively dissolves the reactants, particularly at elevated temperatures. The use of water also facilitates the precipitation of the less polar product upon cooling.[1]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial Michael addition of the amine to the double bond of itaconic acid and the subsequent intramolecular cyclization to form the lactam ring. The extended reaction time of 12 hours is chosen to ensure the reaction proceeds to completion.
-
Work-up and Purification: The precipitation of the product upon cooling is a convenient and efficient method for initial purification. Washing with cold water removes water-soluble impurities. Recrystallization is a standard and effective technique to obtain a highly pure solid product by leveraging the differential solubility of the compound and impurities in a given solvent at different temperatures.
Trustworthiness and Self-Validation
The protocol described is based on established and widely reported synthetic methods for analogous compounds.[1][2] The successful synthesis can be validated at several stages:
-
Visual Confirmation: The formation of a precipitate upon cooling is a strong indicator that the reaction has produced a solid product.
-
TLC Monitoring: Comparing the TLC of the reaction mixture to the starting materials will show the consumption of reactants and the formation of a new, more polar spot corresponding to the product.
-
Characterization: The definitive confirmation of the product's identity and purity is achieved through spectroscopic analysis (NMR, MS, IR) and melting point determination. The obtained data should be consistent with the expected values for this compound.
References
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC. Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a Novel Anti-Inflammatory Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, potent mediators of pain, fever, and inflammation.[3] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible, and its expression is elevated during inflammation, making it a prime target for the development of safer anti-inflammatory drugs.[3] This document provides detailed application notes and protocols for the investigation of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a potential anti-inflammatory agent, with a proposed mechanism of action centered on the selective inhibition of COX-2.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This inhibition would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins. By reducing the production of these prostaglandins, the compound is expected to alleviate the signs of inflammation.
Caption: Proposed mechanism of action of this compound.
Synthesis Protocol
The following is a representative protocol for the synthesis of this compound, based on established methods for similar compounds.[4][5]
Step 1: Synthesis of this compound
-
To a solution of 4-ethoxyaniline (1 equivalent) in water, add itaconic acid (1.1 equivalents).
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, resulting in the precipitation of the crude product.
-
Filter the precipitate, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Confirm the structure of the synthesized compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anti-Inflammatory Assays
A series of in vitro assays are crucial to determine the anti-inflammatory potential and mechanism of action of the test compound.
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is designed to measure the inhibitory activity of the test compound against human recombinant COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX-2.[6]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
80 µL of Reaction Mix (COX Assay Buffer, COX Probe, and COX Cofactor).
-
10 µL of the test compound at various concentrations or positive control (Celecoxib). For the enzyme control well, add 10 µL of DMSO.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro COX-2 inhibitor screening assay.
LPS-Induced Inflammation in Macrophages
This cell-based assay evaluates the ability of the test compound to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[7][8]
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT or similar cell viability assay kit
Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Measurement of Cytokines (TNF-α and IL-6):
-
Use the collected cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the levels of NO, TNF-α, and IL-6 to the vehicle control.
-
Determine the concentration of the test compound that causes 50% inhibition (IC50) of the production of these inflammatory mediators.
-
Hypothetical Data Summary
The following table presents hypothetical data for this compound, which should be determined experimentally.
| Assay | Parameter | Hypothetical Value |
| COX-2 Inhibition | IC50 | 1.5 µM |
| COX-1 Inhibition | IC50 | > 100 µM |
| LPS-Induced NO Production in RAW 264.7 | IC50 | 5.2 µM |
| LPS-Induced TNF-α Production in RAW 264.7 | IC50 | 7.8 µM |
| LPS-Induced IL-6 Production in RAW 264.7 | IC50 | 6.5 µM |
In Vivo Anti-Inflammatory Model
For further validation, an in vivo model of inflammation is recommended. The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model.[9]
Principle:
Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is evaluated by its ability to reduce this swelling.
Brief Protocol:
-
Acclimatize rodents (e.g., Wistar rats) for one week.
-
Administer the test compound or vehicle orally or intraperitoneally at various doses. A standard NSAID (e.g., Indomethacin) should be used as a positive control.
-
After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Safety Information
Based on safety data sheets for structurally related compounds, this compound should be handled with care.[10][11][12][13]
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11][12][13]
-
Precautionary Measures:
References
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- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi AppTec.
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- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Int J Mol Sci, 20(18), 4367.
- MDPI. (n.d.).
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 125-135.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
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- National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- eLife. (2024).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- MDPI. (n.d.). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. MDPI.
- Abbkine. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. Abbkine.
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- National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- National Institutes of Health. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
- PubMed. (1976). The antiinflammatory action of some compounds with antioxidant properties. PubMed.
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Application Notes & Protocols for the Investigation of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Cancer Cell Line Studies
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, with various derivatives demonstrating significant potential as both anticancer and antimicrobial agents.[1][2][3][4][5] Extensive research into compounds with substitutions at the N-1 position of the pyrrolidinone ring has revealed that these modifications can impart potent biological activities. For instance, derivatives bearing moieties such as 4-hydroxyphenyl, 4-acetamidophenyl, and various halogenated or methoxylated phenyl groups have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, including lung, breast, prostate, and melanoma.[1][2][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of the novel compound 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as "Compound X"). We will provide a structured, in-depth technical guide outlining a logical experimental workflow, from initial cytotoxicity screening to preliminary mechanism of action studies. The protocols described herein are based on established and widely accepted methodologies in cancer cell biology.[7][8][9][10][11]
Investigational Workflow: A Strategic Approach
The initial characterization of a novel compound's anticancer activity requires a systematic approach. The following workflow is designed to efficiently assess the potential of Compound X, starting with broad screening and progressing to more detailed mechanistic studies. The causality behind this experimental sequence is to first establish efficacy (i.e., does it kill cancer cells and at what concentration?) before investing resources in understanding the underlying molecular mechanisms.
Caption: A logical workflow for the preclinical evaluation of Compound X in cancer cell lines.
PART 1: Initial Screening - Cytotoxicity and IC50 Determination
The primary objective of this phase is to ascertain whether Compound X exhibits cytotoxic effects against cancer cells and to quantify its potency. A panel of cancer cell lines from different tissue origins is recommended to assess the breadth of its activity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8]
Materials:
-
Cancer cell lines of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[8]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound X in sterile DMSO.
-
Perform serial dilutions of the Compound X stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
After incubation, add 100 µL of the solubilization solution to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of Compound X concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the half-maximal inhibitory concentration (IC50).
| Cancer Cell Line | Compound X IC50 (µM) after 48h |
| A549 (Lung) | Hypothetical Value |
| MDA-MB-231 (Breast) | Hypothetical Value |
| PC-3 (Prostate) | Hypothetical Value |
| Caption: Table for summarizing the hypothetical IC50 values of Compound X across different cancer cell lines. |
PART 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of Compound X is established, the next logical step is to investigate how it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Distinguishing between these is crucial.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
The cell populations can be distinguished as follows:
-
Caption: A hypothetical intrinsic apoptosis pathway induced by Compound X.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis.[15] This protocol uses PI to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[16]
Materials:
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with Compound X at its IC50 concentration for 24 hours.
-
Harvest cells as described in the apoptosis protocol.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.
-
PART 3: Molecular Investigation via Western Blotting
To complement the flow cytometry data, Western blotting can be used to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[9] This provides molecular evidence to support the observed cellular phenotypes.
Protocol 4: Western Blotting for Apoptotic and Cell Cycle Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Compound X as for the previous assays.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[18]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Lee, S. H., et al. (2013). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit 28.6. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Ovid - Wolters Kluwer. Cancer Cell Culture: Methods and Protocols. [Link]
- Google Books. Cancer Cell Culture: Methods and Protocols.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
KU Leuven - Limo. Cancer Cell Culture : Methods and Protocols. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]
-
Nature Protocols. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5122. [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3780. [Link]
-
Jonuškienė, I., et al. (2023). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules, 28(15), 5853. [Link]
-
Mickevičius, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(10), 2341. [Link]
-
Jonuškienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5035. [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Jonuškienė, I., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 13(1), 8234. [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3780. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5122. [Link]
-
ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]
-
MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. origene.com [origene.com]
A Robust, Validated HPLC-UV Method for Purity Determination of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method utilizing UV detection for the quantitative determination of purity for 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure. The narrative delves into the scientific rationale behind the method's development, from mobile phase selection to detector settings, grounded in the physicochemical properties of the analyte. Furthermore, a detailed protocol for method validation, conforming to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure the procedure is fit for its intended purpose.
Introduction and Method Rationale
This compound is a heterocyclic organic compound featuring a pyrrolidinone core, a carboxylic acid functional group, and an ethoxyphenyl moiety. Accurate determination of its purity is critical in pharmaceutical development and quality control to ensure safety and efficacy.
The molecular structure dictates the analytical strategy. The presence of the ethoxyphenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. The carboxylic acid group (with an estimated pKa between 3.5-4.5) is ionizable, a critical factor for chromatographic behavior. To achieve reproducible retention and sharp, symmetrical peak shapes in Reversed-Phase (RP) HPLC, the ionization of this acidic group must be suppressed. This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][2] Therefore, an acidic mobile phase is essential.
A gradient elution method was chosen to ensure the separation of the main analyte from potential impurities that may have significantly different polarities, providing a comprehensive purity profile.
Analyte Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Rationale / Implication for HPLC Method |
| Structure | ![]() | Contains both polar (carboxylic acid, amide) and non-polar (ethoxyphenyl) regions. Suitable for Reversed-Phase HPLC. |
| Molecular Formula | C₁₃H₁₅NO₄ | - |
| Molecular Weight | 249.26 g/mol | - |
| Acidity (pKa) | Estimated ~3.5 - 4.5 | The carboxylic acid group must be in its protonated (neutral) form for good retention and peak shape. Mobile phase pH should be controlled and set to ~2.5. |
| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous bases; limited solubility in water.[3] | A mix of organic solvent and water is suitable as a sample diluent. |
| UV Chromophore | Ethoxyphenyl group | Strong UV absorbance is expected, allowing for sensitive detection. An optimal wavelength should be determined by a UV scan, likely in the 240-280 nm range. |
Optimized HPLC-UV Method Protocol
This protocol details the instrumental conditions and preparation of solutions for the purity analysis.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC or UHPLC system with a Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector. | Standard equipment for pharmaceutical analysis. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 phase provides excellent hydrophobic retention for the ethoxyphenyl moiety. The chosen dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic pH (~2.5) ensures the analyte is in its non-ionized form, promoting retention and symmetrical peaks.[4][5] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with a low UV cutoff.[6] |
| Gradient Elution | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 20 | |
| 20.0 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; should be confirmed by a UV scan of the analyte for maximum sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Solution Preparation
-
Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The results must meet the following criteria to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 1.0% | Demonstrates injection precision. |
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] The following experiments establish the performance characteristics of this purity method.
Caption: Workflow for HPLC method validation per ICH Q2(R1) guidelines.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo ingredients.
Protocol:
-
Forced Degradation: Subject the sample solution (e.g., 0.5 mg/mL) to the following stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Basic: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method with a Photodiode Array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and any degradation product peaks.
-
The peak purity analysis (e.g., using PDA software) for the analyte peak in the stressed samples must pass, indicating no co-eluting peaks.
Linearity and Range
Purpose: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a placebo (if applicable) or use the sample matrix.
-
Spike the placebo/matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual sample preparations at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
-
The %RSD for the purity values from the six repeatability preparations should be ≤ 1.0%.
-
The %RSD for the combined twelve results from repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on the Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions of the analyte.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve from the linearity study.
-
Acceptance Criteria:
-
The determined LOQ concentration must show acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Example variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.1 pH units.
-
Acceptance Criteria:
-
The system suitability parameters (tailing factor, theoretical plates) should remain within the established limits.
-
The changes should not significantly impact the resolution between the analyte and any key impurities.
Calculation of Purity
The purity of the sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor to the main analyte.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard can be used to calculate the % Assay, which corrects for differences in sample weight and injection volume.
% Assay = (Area_sample / Area_std) x (Conc_std / Conc_sample) x 100
Conclusion
The HPLC-UV method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is reliable and suitable for its intended use in a regulated quality control environment. The systematic approach to method development, grounded in the analyte's chemical properties, provides a framework that can be adapted for other similar compounds.
References
- Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemical Technology. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Retrieved from [Link]
-
Chemsrc. (2025). 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
ResearchGate. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Waters. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). Method Development on HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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- 5. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
Application Notes and Protocols: NMR Spectroscopy of "1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" in DMSO-d6
Introduction
"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a common structural motif in medicinal chemistry, and understanding the precise molecular structure is crucial for drug development and quality control.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such organic molecules. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound in deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an ideal solvent for this analysis due to its ability to dissolve the analyte and the frequent observability of the acidic carboxylic acid proton.[2]
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectrum. The key structural features of "this compound" that will influence the NMR data are:
-
The 4-Ethoxyphenyl group: This aromatic system will produce signals in the aromatic region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm. Due to the para-substitution, the aromatic protons are expected to appear as two distinct doublets, representing an AA'BB' spin system.[3] The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.[3]
-
The 5-Oxopyrrolidine Ring: This five-membered lactam ring contains three sets of non-equivalent methylene and methine protons. The diastereotopic nature of the methylene protons adjacent to the chiral center (C3) is expected to result in complex splitting patterns.
-
The Carboxylic Acid Group: The proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm) in DMSO-d6.[2][4] Its chemical shift can be concentration-dependent.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted NMR data for "this compound" dissolved in DMSO-d6. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| COOH | > 12.0 | Broad Singlet (br s) | 1H | Chemical shift is concentration and temperature dependent. |
| Ar-H (ortho to N) | ~7.5 - 7.7 | Doublet (d) | 2H | Deshielded by the nitrogen atom. |
| Ar-H (ortho to O) | ~6.9 - 7.1 | Doublet (d) | 2H | Shielded by the ethoxy group. |
| O-CH₂-CH₃ | ~4.0 - 4.2 | Quartet (q) | 2H | Coupled to the methyl protons. |
| N-CH₂ (H-2) | ~3.8 - 4.0 | Multiplet (m) | 2H | Part of the pyrrolidinone ring. |
| CH (H-3) | ~3.3 - 3.5 | Multiplet (m) | 1H | Chiral center of the pyrrolidinone ring. |
| CH₂CO (H-4) | ~2.6 - 2.8 | Multiplet (m) | 2H | Part of the pyrrolidinone ring. |
| O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Coupled to the methylene protons. |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~173 - 175 | Carbonyl carbon of the carboxylic acid. |
| C=O (Lactam) | ~171 - 173 | Carbonyl carbon of the pyrrolidinone ring. |
| Ar-C (ipso, attached to O) | ~155 - 157 | Aromatic carbon attached to the ethoxy group. |
| Ar-C (ipso, attached to N) | ~132 - 134 | Aromatic carbon attached to the nitrogen. |
| Ar-CH (ortho to N) | ~120 - 122 | Aromatic carbons ortho to the nitrogen. |
| Ar-CH (ortho to O) | ~114 - 116 | Aromatic carbons ortho to the ethoxy group. |
| O-CH₂-CH₃ | ~63 - 65 | Methylene carbon of the ethoxy group. |
| N-CH₂ (C-2) | ~50 - 52 | Methylene carbon of the pyrrolidinone ring. |
| CH (C-3) | ~35 - 37 | Methine carbon of the pyrrolidinone ring. |
| CH₂CO (C-4) | ~33 - 35 | Methylene carbon of the pyrrolidinone ring. |
| O-CH₂-CH₃ | ~14 - 16 | Methyl carbon of the ethoxy group. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6] The following protocol outlines the recommended steps for preparing a sample of "this compound" in DMSO-d6.
Materials:
-
"this compound" (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[5][7]
-
DMSO-d6 (0.6-0.7 mL)[7]
-
High-quality 5 mm NMR tube[8]
-
Vial and Pasteur pipette
-
Vortex mixer or sonicator
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Adding the Solvent: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is essential.[6]
-
Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent issues with shimming and spectral resolution.[2][8]
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. The optimal sample height is typically 4-5 cm.[6][8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[7]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Number of Scans (ns): 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-14 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans (ns): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Pulse Program: A standard proton-decoupled pulse program should be used.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO-d5 peak to 2.50 ppm for ¹H NMR and the DMSO-d6 septet to 39.52 ppm for ¹³C NMR.[9]
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons for each signal.[2]
-
Structure Confirmation: Assign the observed signals to the respective protons and carbons of the molecule based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data.
Visualization of Workflow and Structure
Experimental Workflow
The following diagram illustrates the key steps in the NMR analysis of "this compound".
Caption: NMR Experimental Workflow
Molecular Structure with Atom Numbering
The diagram below shows the structure of "this compound" with atoms numbered for NMR assignment.
Caption: Molecular Structure for NMR
Conclusion
This application note provides a detailed protocol and expected spectral data for the ¹H and ¹³C NMR analysis of "this compound" in DMSO-d6. By following these guidelines, researchers can confidently obtain and interpret high-quality NMR spectra for structural verification and purity assessment of this and similar compounds. The provided predictions serve as a valuable reference for spectral assignment.
References
-
Deuterated DMSO - Wikipedia. Available at: [Link]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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- 4. myneni.princeton.edu [myneni.princeton.edu]
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- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. Deuterated DMSO - Wikipedia [en.wikipedia.org]
Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Abstract
This application note provides a comprehensive guide to the analysis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a molecule incorporating a lactam, a carboxylic acid, and an N-aryl ether moiety, it presents a rich fragmentation pattern that is crucial for its unambiguous identification and quantification in complex matrices. We present detailed, field-proven protocols for sample preparation, LC separation, and MS analysis in both positive and negative electrospray ionization modes. The rationale behind key experimental choices is discussed, and the characteristic fragmentation pathways are elucidated and visualized. This guide serves as a foundational resource for researchers working with this compound or structurally related analogs in pharmaceutical development and chemical analysis.
Introduction and Compound Characteristics
This compound is a heterocyclic organic compound featuring a pyrrolidinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Accurate structural characterization is the bedrock of drug discovery and development, and mass spectrometry is an indispensable tool for this purpose. Understanding the compound's behavior under collision-induced dissociation (CID) is essential for developing robust selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative studies.
This molecule's structure combines three key functional groups that dictate its ionization and fragmentation behavior:
-
A Carboxylic Acid: This group is readily deprotonated, making it highly suitable for analysis in negative ion mode electrospray ionization (ESI).[3] It can also promote the loss of water in positive ion mode.[4]
-
A Cyclic Amide (Lactam): The 5-oxopyrrolidine ring is a stable structure. Amide bonds, however, can be cleaved under energetic conditions, often at the N-CO bond.[5][6]
-
An N-Aryl Ether Moiety: The ethoxyphenyl group linked to the lactam nitrogen provides a site for characteristic cleavages, such as the loss of ethylene from the ethoxy group or cleavage of the N-aryl bond.
Table 1: Physicochemical Properties of the Analyte
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Monoisotopic Mass | 249.1001 u |
| [M+H]⁺ Exact Mass | 250.1074 u |
| [M-H]⁻ Exact Mass | 248.0928 u |
| Key Functional Groups | Carboxylic Acid, Lactam (Amide), Ether, Aromatic Ring |
Experimental Design and Methodological Rationale
A successful LC-MS/MS analysis hinges on a logical workflow that optimizes each stage, from sample preparation to data acquisition. The workflow below outlines a robust approach for analyzing the target compound.
Sources
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- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Advanced Bioassays
Introduction: Unlocking the Biological Potential of a Versatile Pyrrolidinone Scaffold
The 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core structure represents a privileged scaffold in medicinal chemistry. The pyrrolidinone ring is a recurring motif in a multitude of biologically active compounds, exhibiting properties that range from anti-inflammatory and antimicrobial to anticancer activities.[1][2][3] The inherent functionalities of this specific molecule—a carboxylic acid ripe for chemical modification and a lipophilic ethoxyphenyl group that can influence membrane permeability and target engagement—make it an exceptional candidate for the development of novel therapeutic agents and biological probes.
However, to effectively probe the biological activity, mechanism of action, and cellular fate of this compound, its native form is often insufficient. Derivatization is a critical step that transforms the parent molecule into a suite of tools amenable to a wide array of bioassays. This guide provides a detailed exploration of strategic derivatization approaches for "this compound," with a focus on creating derivatives for fluorescence-based imaging, affinity-based target identification, and high-throughput screening platforms. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to synthesize and apply these valuable molecular probes.
Core Rationale for Derivatization
The primary motivation for derivatizing the parent compound is to introduce new functionalities that can serve as reporters, affinity tags, or handles for immobilization, without significantly compromising the inherent biological activity of the core scaffold. The carboxylic acid group is the most logical and versatile point of modification due to its well-established reactivity.
Section 1: Derivatization for Fluorescence-Based Bioassays
Fluorescent labeling is a powerful technique for visualizing the subcellular localization, distribution, and dynamics of small molecules.[] By attaching a fluorophore to our core compound, we can enable a suite of applications including cellular imaging and fluorescence polarization assays.
Strategy: Amide Coupling with Amine-Reactive Fluorophores
The most direct method for fluorescently labeling this compound is through the formation of a stable amide bond with an amine-containing fluorescent dye. This reaction is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions.[5]
Experimental Protocol: Synthesis of a Fluorescent Derivative
Objective: To synthesize a fluorescent derivative of this compound using a commercially available amine-reactive fluorophore (e.g., a derivative of fluorescein or rhodamine).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Amine-reactive fluorophore (e.g., 5-(Aminomethyl)fluorescein)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Coupling with the Fluorophore:
-
In a separate flask, dissolve the amine-reactive fluorophore (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the fluorophore solution to act as a base.
-
Slowly add the activated NHS-ester solution from step 1 to the fluorophore solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification and Characterization:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure fluorescent derivative.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Application: Cellular Imaging Protocol
Objective: To visualize the subcellular distribution of the fluorescently labeled compound in cultured cells.
Materials:
-
Fluorescent derivative of this compound
-
Cultured cells (e.g., HeLa or A549) grown on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining, if applicable)
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Compound Incubation: Prepare a stock solution of the fluorescent derivative in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Staining: Remove the old medium from the cells and replace it with the medium containing the fluorescent derivative. Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Co-staining (Optional): For co-localization studies, incubate the cells with Hoechst 33342 (for nuclear staining) and/or MitoTracker Red CMXRos (for mitochondrial staining) according to the manufacturer's instructions during the last 15-30 minutes of the incubation with the fluorescent derivative.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound fluorescent compound.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore, Hoechst, and MitoTracker.
Section 2: Derivatization for Affinity-Based Target Identification
Identifying the cellular targets of a bioactive compound is crucial for understanding its mechanism of action.[6] Affinity-based probes are designed to bind specifically to their target proteins, which can then be isolated and identified.
Strategy: Introduction of a Bio-orthogonal Handle via "Click Chemistry"
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for creating affinity probes.[7][8] We will first synthesize a derivative of our core compound bearing an alkyne or azide handle. This handle can then be "clicked" to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) that has the complementary azide or alkyne functionality.
Experimental Protocol: Synthesis of an Alkyne-Modified Derivative
Objective: To synthesize an alkyne-modified derivative of this compound for subsequent click chemistry reactions.
Materials:
-
This compound
-
Propargylamine
-
EDC hydrochloride
-
NHS
-
Anhydrous DMF
-
DIPEA
-
Standard purification and characterization equipment
Protocol:
-
Activation of the Carboxylic Acid: Follow the same procedure as described in Section 1.2, step 1, to generate the NHS-ester of the parent compound.
-
Amide Coupling with Propargylamine:
-
To the activated NHS-ester solution, add propargylamine (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final alkyne-modified product by mass spectrometry and NMR.
-
Workflow: Affinity-Based Protein Profiling
Objective: To identify the protein targets of this compound in a cell lysate.
Workflow:
-
Cell Treatment: Treat cultured cells with the alkyne-modified derivative.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Reaction: To the cell lysate, add an azide-functionalized biotin tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed, covalently linking biotin to the alkyne-modified probe that is bound to its target protein(s).
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated protein-probe complexes.
-
Elution and Analysis: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins and identify them using mass spectrometry-based proteomics.
Section 3: Derivatization for High-Throughput Screening (HTS)
For screening large compound libraries, it is often advantageous to immobilize the bioactive compound on a solid support. This allows for the development of binding assays in a multi-well plate format.
Strategy: Esterification with a Linker for Surface Attachment
The carboxylic acid can be converted to an ester with a linker molecule that possesses a terminal functional group suitable for immobilization, such as a primary amine or a thiol. This linker provides spatial separation between the compound and the solid support, minimizing steric hindrance.
Experimental Protocol: Synthesis of an Amine-Terminated Ester Derivative
Objective: To synthesize a derivative of this compound with a terminal amine group for immobilization on NHS-activated plates.
Materials:
-
This compound
-
N-Boc-ethylenediamine
-
EDC hydrochloride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard purification and characterization equipment
Protocol:
-
Esterification:
-
Dissolve this compound (1 equivalent), N-Boc-ethylenediamine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C and add EDC hydrochloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the Boc-protected ester by flash column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified Boc-protected ester in DCM.
-
Add TFA (10-20 equivalents) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Characterize the final amine-terminated ester derivative (as a TFA salt) by mass spectrometry and NMR.
-
Application: Immobilization and Binding Assay
Objective: To immobilize the amine-terminated derivative on an NHS-activated microplate and perform a competitive binding assay.
Protocol:
-
Immobilization:
-
Dissolve the amine-terminated ester derivative in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the solution to the wells of an NHS-activated microplate.
-
Incubate overnight at 4°C to allow for covalent bond formation.
-
Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound compound.
-
-
Binding Assay (Competitive Format):
-
Prepare a solution of the putative target protein and a known fluorescently labeled ligand for that protein.
-
In the wells of the immobilized plate, add the protein-ligand solution along with varying concentrations of a test compound from a library.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Measure the fluorescence intensity in each well. A decrease in fluorescence indicates that the test compound has displaced the fluorescent ligand from the target protein, which is bound to the immobilized derivative.
-
Summary of Derivatization Strategies
| Derivatization Strategy | Functional Group Introduced | Key Reagents | Primary Application | Bioassay Type |
| Amide Coupling | Fluorophore | EDC, NHS, Amine-Fluorophore | Cellular Imaging | Confocal Microscopy |
| Click Chemistry Handle | Alkyne | EDC, NHS, Propargylamine | Target Identification | Affinity Purification-Mass Spec |
| Esterification with Linker | Terminal Amine | EDC, DMAP, N-Boc-ethylenediamine | High-Throughput Screening | Immobilized Binding Assay |
Conclusion
The derivatization of this compound is a powerful approach to expand its utility from a simple bioactive molecule to a sophisticated set of tools for biological research. By strategically modifying the carboxylic acid moiety, researchers can synthesize fluorescent probes for cellular imaging, affinity handles for target identification, and immobilized ligands for high-throughput screening. The protocols and strategies detailed in this guide provide a solid foundation for researchers to unlock the full potential of this versatile chemical scaffold in drug discovery and chemical biology.
References
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]
-
(2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
van der Wal, S., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. [Link]
-
(2023). Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. KTU ePubl. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" for library synthesis
Application Note & Protocols
Topic: 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Versatile Scaffold for High-Throughput Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the N-Aryl Pyrrolidinone Scaffold
In the landscape of modern drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1] Its non-planar, sp³-rich character provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[1] Specifically, the N-aryl-5-oxopyrrolidine-3-carboxylic acid motif offers a powerful and versatile starting point for the construction of diverse chemical libraries. The N-aryl substituent allows for the strategic probing of aromatic-binding pockets, while the C3-carboxylic acid serves as a robust and reliable functional handle for diversification.
This guide provides a comprehensive overview of this compound, a scaffold designed for optimal balance of lipophilicity and synthetic accessibility. We present a detailed, field-tested protocol for the synthesis of this core building block and its subsequent application in the high-throughput parallel synthesis of an amide library, a cornerstone of hit-finding and lead optimization campaigns.
Section 1: Scaffold Profile and Physicochemical Properties
The title compound, this compound, combines the rigidified lactam structure with an ethoxyphenyl group, a common feature in bioactive molecules that can engage in favorable hydrophobic and π-stacking interactions. The carboxylic acid at the C3 position provides the key attachment point for library diversification.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| IUPAC Name | This compound | - |
| Predicted XlogP | 1.3 | [3] |
| Appearance | Off-white to pale solid (predicted) | - |
| Key Functional Groups | Carboxylic Acid, Lactam, Aryl Ether | - |
Section 2: Synthesis of the Core Scaffold
The synthesis of N-aryl pyroglutamic acid derivatives is reliably achieved through the condensation of a substituted aniline with itaconic acid. This reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amide bond formation to yield the five-membered lactam ring. This one-pot procedure is robust, scalable, and generally requires straightforward purification.[4][5]
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis from commercially available starting materials.
Materials:
-
Itaconic acid (1.0 equiv)
-
4-Ethoxyaniline (0.95 equiv)
-
Deionized Water
-
Isopropanol (for washing)
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add itaconic acid (1.0 equiv) and deionized water (approx. 3-4 mL per gram of itaconic acid).
-
Stir the suspension and add 4-ethoxyaniline (0.95 equiv).
-
Heat the reaction mixture to reflux (100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 10-16 hours).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water, isopropanol, and finally diethyl ether to remove residual impurities and aid in drying.
-
Dry the resulting solid under vacuum to yield this compound as a solid.
Causality and Experimental Rationale:
-
Stoichiometry: Using a slight excess of itaconic acid ensures the complete consumption of the more expensive 4-ethoxyaniline.
-
Solvent: Water is an economical and environmentally benign solvent for this condensation reaction.[4]
-
Work-up: The sequential washing procedure is designed to remove unreacted itaconic acid (water-soluble) and other organic impurities, yielding a product of high purity suitable for subsequent library synthesis without the need for column chromatography.
Self-Validation and Quality Control: The identity and purity of the synthesized scaffold must be confirmed before its use in library generation.
-
LC-MS: Confirm the presence of the target mass [M+H]⁺ at m/z 234.11 and assess purity (typically >95%).
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons from the ethoxyphenyl group, diastereotopic protons of the pyrrolidinone ring, and the characteristic ethyl group signals (a triplet and a quartet). The carboxylic acid proton will appear as a broad singlet.
-
Melting Point: A sharp melting point range indicates high purity.
Caption: Synthesis workflow for the core scaffold.
Section 3: Parallel Amide Library Synthesis
The carboxylic acid of the scaffold is an ideal handle for diversification via amide bond formation. This reaction is one of the most robust and widely used transformations in medicinal chemistry, amenable to high-throughput formats.[6] The fundamental principle involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7]
Protocol 3.1: 96-Well Plate Parallel Amide Synthesis
This protocol is designed for the efficient generation of a 96-member amide library using a diverse set of primary and secondary amines.
Materials & Reagents:
-
Scaffold Stock: this compound (1.0 equiv) solution in anhydrous DMF (e.g., 0.2 M).
-
Amine Library Plate: 96-well plate with 80 unique primary/secondary amines (1.1 equiv) and appropriate controls. Typically prepared as solutions in DMF or DMSO.
-
Coupling Agent Stock: HATU (1.1 equiv) solution in anhydrous DMF (e.g., 0.22 M).
-
Base Stock: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) solution in anhydrous DMF (e.g., 0.6 M).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Quenching Solution: Saturated aqueous sodium bicarbonate.
-
Extraction Solvent: Ethyl acetate or Dichloromethane.
Equipment:
-
96-well reaction block/plates with sealing mats.
-
Automated liquid handler or manual multichannel pipettes.
-
Orbital shaker.
-
Plate centrifuge.
-
96-well plate liquid-liquid extractor or solid-phase extraction (SPE) manifold.
-
LC-MS system with a sample autosampler for analysis.
Procedure:
-
Reagent Dispensing: In a 96-well reaction block, dispense the Scaffold Stock solution into each well designated for a reaction.
-
Amine Addition: Add the corresponding Amine Library solutions to each well.
-
Activation & Coupling:
-
To the stirred mixture, add the Base Stock (DIPEA).
-
Immediately follow with the addition of the Coupling Agent Stock (HATU).
-
-
Reaction Incubation: Seal the reaction block securely with a mat. Place the block on an orbital shaker and allow it to react at room temperature for 12-18 hours.
-
Parallel Work-up:
-
Add ethyl acetate and the quenching solution to each well.
-
Seal and shake vigorously for 5-10 minutes. Centrifuge the plate to ensure phase separation.
-
Carefully remove the aqueous (bottom) layer.
-
Wash the remaining organic layer with brine.
-
-
Isolation: Transfer the organic layer to a new plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Analysis (Library QC): Re-dissolve the dried residues in a suitable solvent (e.g., DMSO/Methanol). Analyze each well by LC-MS to confirm the molecular weight of the desired product and to estimate its purity.
Expertise & Causality:
-
Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent that minimizes side reactions and is particularly effective for forming amides from a wide range of amines, including less nucleophilic anilines or sterically hindered amines.[8][9]
-
Base: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the library amine as a nucleophile.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
-
Workflow: This parallel workflow is designed for efficiency, allowing a single researcher to synthesize and analyze dozens of compounds simultaneously, dramatically accelerating the exploration of chemical space.[10][11]
Caption: High-throughput parallel amide library synthesis workflow.
Section 4: Library Diversification Strategy
The success of a screening library hinges on the chemical diversity of its members. The selection of the amine building blocks should be deliberate, aiming to cover a broad range of physicochemical properties.
Rationale for Amine Selection:
-
Size & Sterics: Include small (e.g., methylamine), medium (e.g., benzylamine), and bulky (e.g., tert-butylamine) amines.
-
Electronics: Incorporate electron-rich (e.g., 4-methoxyaniline) and electron-poor (e.g., 4-nitroaniline) aromatic amines.
-
Pharmacophoric Features: Select amines containing hydrogen bond donors/acceptors (e.g., piperazine, morpholine), and various heterocyclic systems (e.g., aminopyridines, aminothiazoles).
-
Chirality: The use of enantiomerically pure chiral amines can introduce stereochemical complexity, which is often crucial for biological activity.[12]
Caption: Diversification logic for library synthesis.
Conclusion
This compound is a highly valuable and synthetically accessible scaffold for the rapid construction of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent derivatization using parallel amide coupling chemistry. By leveraging this scaffold, drug discovery teams can efficiently explore vast regions of chemical space, accelerating the identification of novel hit compounds and the optimization of lead candidates for a wide range of biological targets.
References
-
Title: Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods Source: ACS Combinatorial Science URL: [Link]
-
Title: Synthesis of Nitrone-derived Pyrrolidine Scaffolds and Their Combinatorial Libraries to Develop Selective α-l-Rhamnosidase Inhibitors Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules URL: [Link]
-
Title: Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods Source: ResearchGate URL: [Link]
-
Title: DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy Source: Organic Letters URL: [Link]
-
Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: Molecules URL: [Link]
-
Title: SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY Source: Chemical Technology URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Source: Molecules URL: [Link]
-
Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Amide Bond Formation and Peptide Coupling Source: ResearchGate URL: [Link]
-
Title: 5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID Source: Appchem URL: [Link]
-
Title: Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines Source: Squarespace URL: [Link]
-
Title: Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum Source: International Journal of Pharmaceutics URL: [Link]
-
Title: 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3) Source: PubChemLite URL: [Link]
-
Title: (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS Source: ResearchGate URL: [Link]
-
Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem URL: [Link]
-
Title: Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Source: ResearchGate URL: [Link]
-
Title: 5-Oxopyrrolidine-3-carboxylic acid Source: PubChem URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 133748-26-2 (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. figshare.com [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which is typically prepared via a Michael addition of 4-ethoxyaniline to itaconic acid followed by cyclization, can stem from several factors.[1][2] The primary areas to investigate are the initial Michael addition, the subsequent cyclization, and potential side reactions.
Potential Causes & Solutions:
-
Incomplete Michael Addition: The initial conjugate addition of 4-ethoxyaniline to itaconic acid is a critical step. Aromatic amines can be less nucleophilic than aliphatic amines, potentially leading to an incomplete reaction.[3]
-
Troubleshooting Protocol:
-
Solvent Choice: While water is a common solvent for this reaction, consider using a co-solvent system like water/ethanol or water/acetic acid to improve the solubility of the reactants.[1][2]
-
Reaction Temperature & Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. A typical reflux time is 12 hours.[1][4]
-
pH Adjustment: The reaction can be sensitive to pH. While often performed without explicit acid or base catalysis, adding a catalytic amount of a weak acid like acetic acid can sometimes promote the reaction.[5]
-
-
-
Inefficient Cyclization: The intramolecular cyclization of the Michael adduct to form the pyrrolidinone ring is the second key transformation.
-
Troubleshooting Protocol:
-
Thermal Conditions: This step is typically driven by heating (reflux). Ensure your reaction temperature is maintained consistently.
-
Water Removal: In some cases, the removal of water formed during the cyclization can drive the equilibrium towards the product. If your setup allows, using a Dean-Stark trap could be beneficial, although this is less common for aqueous reactions.
-
-
-
Side Reactions: The primary side reaction to consider is the isomerization of itaconic acid to mesaconic acid or citraconic acid under the reaction conditions.[6] These isomers are generally less reactive or unreactive towards Michael addition.[6][7]
-
Troubleshooting Protocol:
-
Control of Reaction Conditions: Avoid unnecessarily prolonged reaction times at high temperatures, which can favor isomerization.
-
Reactant Quality: Use high-purity itaconic acid.
-
-
Summary of Key Reaction Parameters for Optimization:
| Parameter | Standard Condition | Optimization Strategy |
| Solvent | Water | Water/Ethanol, Water/Acetic Acid |
| Temperature | Reflux | Maintain consistent reflux, avoid overheating |
| Reaction Time | 12 hours | Monitor by TLC to ensure completion |
| Catalyst | None | Catalytic amount of acetic acid |
Question 2: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?
Answer:
Impurity formation is a common challenge. The most probable impurities in this synthesis are unreacted starting materials, the intermediate Michael adduct, and isomers of the starting itaconic acid.
Common Impurities and Mitigation Strategies:
-
Unreacted 4-Ethoxyaniline and Itaconic Acid:
-
Cause: Incomplete reaction.
-
Mitigation: As discussed in Question 1, optimize reaction time, temperature, and solvent to drive the reaction to completion. A slight excess of one reactant (typically the less expensive one, itaconic acid) can also be used.
-
Purification: Most unreacted starting materials can be removed during the workup and recrystallization of the final product.
-
-
Intermediate Michael Adduct (N-(4-ethoxyphenyl)-2-(carboxymethyl)aspartic acid):
-
Cause: Incomplete cyclization.
-
Mitigation: Ensure sufficient heating and reaction time to promote the intramolecular lactamization.
-
Purification: The intermediate has different solubility properties than the final product and can often be separated by careful recrystallization.
-
-
Isomers of Itaconic Acid:
-
Cause: Isomerization at high temperatures.[6]
-
Mitigation: Use fresh, high-quality itaconic acid and avoid excessively long reaction times.
-
Workflow for Minimizing Impurities:
Caption: Workflow for impurity minimization.
Question 3: What is the best method for purifying the crude this compound?
Answer:
Recrystallization is the most effective and common method for purifying the final product.
Detailed Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound and its analogs, common and effective solvents include:
-
Procedure: a. Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Further cool the flask in an ice bath to maximize the yield of the recrystallized product. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. g. Dry the crystals under vacuum.
Solvent Selection Guide:
| Solvent | Advantages | Disadvantages |
| Water | Inexpensive, non-toxic, effective for many analogs.[4] | May not be suitable for highly nonpolar impurities. |
| Ethanol/Water | Good for a wide range of polarities. | Requires optimization of the solvent ratio. |
| Acetic Acid/Water | Can be very effective for acidic products. | Residual acetic acid can be difficult to remove. |
| 1,4-Dioxane | Good for less polar products.[1] | Higher boiling point, potential peroxide formation. |
Question 4: Can you explain the underlying mechanism of the reaction and how it relates to potential side reactions?
Answer:
The synthesis proceeds through a two-step sequence: an aza-Michael addition followed by an intramolecular cyclization (amidation).
-
Aza-Michael Addition: The nitrogen atom of 4-ethoxyaniline, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of itaconic acid. This is a conjugate addition reaction.[8][9]
-
Intramolecular Cyclization: The newly formed secondary amine then attacks one of the carboxylic acid groups of the itaconic acid backbone in an intramolecular fashion. This is an amidation reaction that forms the stable five-membered lactam ring and eliminates a molecule of water.[9]
Reaction Mechanism and Side Reactions:
Caption: Reaction mechanism and potential side reaction.
The primary side reaction, the isomerization of itaconic acid, is promoted by heat.[6][7] Mesaconic and citraconic acids are geometric isomers of itaconic acid. Their double bond is internal rather than terminal, making them sterically more hindered and electronically less favorable for nucleophilic attack by the aniline. This leads to a decrease in the overall yield of the desired product.
References
- Bentz, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005).
- Mereddy, V. et al. (n.d.).
- Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- Tekkam, S. et al. (n.d.).
-
Vaickelionienė, R. et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGMRbbsE-DLXdqLornSmp_NOkpI67j04AXTXLiax2zvKcTUzSW8AYzJ4N8PRzd0jyjHXmBPW2YAb9D6PNnX9H2yXhwZJpOFKaHKwlVacsTTvoQ0nxt4qXPKy28jGGUtR4-W6xPD9NfiKW8SU5JZz7eRhiT]([Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Drawing from established chemical principles and published methodologies for analogous compounds, this document offers practical solutions to common purification challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | - Incomplete reaction. - Presence of unreacted starting materials (p-phenetidine and itaconic acid). - Formation of byproducts from side reactions. | - Monitor reaction completion using Thin Layer Chromatography (TLC). - Implement an acid-base wash/recrystallization protocol to remove unreacted starting materials and acidic/basic impurities.[1] - Consider chromatographic purification if recrystallization is ineffective. |
| Product is Colored (e.g., yellow, brown) | - Presence of colored impurities from the starting materials. - Degradation of the product or starting materials during the reaction (e.g., oxidation of p-phenetidine). - Formation of colored byproducts. | - Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify via recrystallization, potentially using a solvent system that leaves colored impurities in the mother liquor. |
| Difficulty in Inducing Crystallization | - Product is too soluble in the chosen recrystallization solvent. - Presence of impurities that inhibit crystal formation. | - If too soluble, cool the solution to a lower temperature (ice bath or refrigerator). - If crystallization still does not occur, add a less polar anti-solvent dropwise to the solution until turbidity is observed, then cool. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure product, if available. |
| Oily Product Obtained Instead of Solid | - The melting point of the product is close to the temperature of the recrystallization solvent. - Presence of impurities that lower the melting point of the product. | - Ensure the solution is sufficiently cooled before and during filtration. - Try a different solvent system for recrystallization. - Purify a small amount via column chromatography to obtain a pure solid sample that can be used as a seed crystal. |
| Low Recovery After Recrystallization | - The product has significant solubility in the cold recrystallization solvent. - Too much solvent was used for recrystallization. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for an adequate amount of time to maximize crystal formation. - After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. |
II. Detailed Purification Protocol: Acid-Base Wash and Recrystallization
This protocol is adapted from established methods for the purification of structurally similar 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids and is designed to remove common impurities from the synthesis of this compound.[1]
Objective: To purify crude this compound to >95% purity.
Materials:
-
Crude this compound
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
Activated Carbon (optional)
-
Filter paper
-
Büchner funnel and flask
-
pH paper or pH meter
Procedure:
-
Dissolution in Base:
-
Suspend the crude product in a minimal amount of deionized water.
-
Slowly add 5% aqueous NaOH solution while stirring until the solid completely dissolves and the pH of the solution is basic (pH 9-10). This converts the carboxylic acid to its soluble sodium salt.
-
-
Removal of Insoluble Impurities:
-
If any insoluble material remains, filter the basic solution.
-
(Optional) If the solution is colored, add a small amount of activated carbon, stir for 10-15 minutes at room temperature, and then filter to remove the carbon.
-
-
Precipitation of the Pure Product:
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to pH 2-3. The purified this compound will precipitate out of the solution.
-
-
Isolation and Washing:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of ice-cold deionized water to remove any remaining salts.
-
-
Recrystallization from Ethanol/Water:
-
Transfer the filtered solid to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified product under vacuum to a constant weight.
-
dot
Caption: Purification workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A1: The most common synthetic route is the Michael addition of p-phenetidine to itaconic acid, followed by an intramolecular cyclization.[2][3] The likely impurities include unreacted p-phenetidine and itaconic acid, as well as potential byproducts from incomplete cyclization or side reactions of the itaconic acid double bond.
Q2: What is a good starting point for developing a TLC method to monitor the reaction?
A2: A good starting mobile phase for TLC analysis would be a mixture of a moderately polar organic solvent and a small amount of a polar, acidic solvent to ensure the carboxylic acid spots well. A common system is ethyl acetate with a few drops of acetic acid. The starting materials (p-phenetidine and itaconic acid) and the product should have different Rf values in this system.
Q3: My compound is a carboxylic acid. Why is an acid-base wash effective for purification?
A3: The carboxylic acid group allows the compound to be deprotonated by a base (like NaOH) to form a water-soluble salt. Neutral and basic impurities will remain insoluble and can be filtered off. Subsequently, re-acidification of the aqueous solution will protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out, leaving water-soluble impurities behind.[1] This process effectively separates the desired acidic product from non-acidic and highly water-soluble impurities.
Q4: What are the best storage conditions for the purified product?
Q5: Can I use other purification techniques besides recrystallization?
A5: Yes, if recrystallization does not yield a product of the desired purity, column chromatography is a viable alternative. A silica gel column with a gradient elution system, for example, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective in separating the product from closely related impurities. Reversed-phase HPLC can also be used for analytical purity checks and for preparative purification of smaller quantities.[5][6]
dot
Caption: Decision tree for purification strategy.
IV. References
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
-
Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786.
-
Grybaitė, B., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002.
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate.
-
Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH.
-
BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
-
Vaickelioniene, R., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
-
Vaickelioniene, R., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
-
Wilsens, C. H. R. M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.
-
Gholivand, K., & Torkashvand, M. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64.
-
Smolecule. (2023). Buy 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 100394-11-4. Smolecule.
-
De, S., et al. (2020). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. ACS Sustainable Chemistry & Engineering, 8(33), 12533-12542.
-
Gierlich, C. H., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. MDPI.
-
Matiichuk, V. V., & Tischenko, N. I. (2021). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 29(1), 58-67.
-
Smith, A. D., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies.
-
Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp.
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal.
-
TOKU-E. (n.d.). Solubility Data Resource. TOKU-E.
-
Chemsrc. (2025). CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Chemsrc.
-
BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. BenchChem.
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Recrystallization of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Support Guide
Welcome to the technical support center for the recrystallization of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical precision with practical, field-tested experience to help you navigate the nuances of purifying this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.
Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
Root Cause Analysis: This issue typically arises from an inappropriate solvent choice. The ideal recrystallization solvent should dissolve the solute at high temperatures but not at low temperatures.[1] The structure of this compound, containing both a polar carboxylic acid group and a less polar ethoxyphenyl group, requires a solvent that can accommodate both functionalities.
Immediate Actions & Solutions:
-
Solvent Screening: If you haven't already, perform small-scale solubility tests with a range of solvents.[1][2] Given the molecule's structure, consider the following solvents, starting with more polar options:
-
Solvent Mixtures (Solvent Pairs): If a single solvent is not effective, a mixed solvent system can be employed.[2] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[2] Good pairs for this compound could include:
-
pH Adjustment for Carboxylic Acids: For aromatic carboxylic acids, solubility can be significantly altered by changing the pH.[5] You can dissolve the compound in a dilute aqueous base (like sodium hydroxide or sodium carbonate) to form the soluble sodium salt. After filtering out any insoluble impurities, the free acid can be precipitated by acidifying the solution with a mineral acid (e.g., HCl).[5] This is technically a precipitation, not a recrystallization, but it is a powerful purification technique for this class of compounds.[6]
Problem 2: The compound “oils out” instead of forming crystals upon cooling.
Root Cause Analysis: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[7][8] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.
Immediate Actions & Solutions:
-
Increase Solvent Volume: The most straightforward solution is to reheat the mixture to redissolve the oil and add more of the hot solvent to dilute the solution.[7] This lowers the saturation point to a temperature below the compound's melting point.
-
Slower Cooling: Rapid cooling can favor oil formation.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] Insulating the flask can help achieve a slower cooling rate.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[7][10] The small scratches provide nucleation sites for crystal growth. If you have a small amount of the pure solid, you can add a "seed crystal" to the cooled solution to initiate crystallization.[10]
-
Re-evaluate Solvent Choice: If oiling out persists, the chosen solvent may not be ideal. A solvent with a lower boiling point might be necessary.
Problem 3: No crystals form, even after the solution has cooled completely.
Root Cause Analysis: This is a frequent issue that can be attributed to two primary causes: using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the formation of a stable supersaturated solution that resists crystallization.[7][11]
Immediate Actions & Solutions:
-
Reduce Solvent Volume: If an excess of solvent was used, you will need to remove some of it. This can be done by gently heating the solution to evaporate a portion of the solvent.[7][11] Be sure to do this in a fume hood and use a boiling chip. After reducing the volume, allow the solution to cool again.
-
Induce Crystallization: As with "oiling out," you can try to induce crystallization by:
Problem 4: The recovered crystals are colored, even though the pure compound should be white.
Root Cause Analysis: The color is due to the presence of impurities that are adsorbed onto the surface of the crystals as they form.[9]
Immediate Actions & Solutions:
-
Activated Charcoal (Decolorizing Carbon): Before the hot filtration step, add a small amount of activated charcoal to the hot solution.[8][9] The charcoal will adsorb the colored impurities.
-
Protocol: Add a very small amount (a spatula tip) of activated charcoal to the dissolved compound in the hot solvent. Swirl the mixture for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]
-
Caution: Do not add charcoal to a boiling solution, as it can cause it to boil over violently.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
| Property | Influence on Recrystallization |
| Polarity | The carboxylic acid and amide functionalities impart significant polarity, suggesting solubility in polar solvents like alcohols and water. The ethoxyphenyl group is nonpolar, which might allow for solubility in moderately polar solvents like ethyl acetate or toluene. |
| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will influence its interaction with protic solvents. |
| Melting Point | The melting point will determine the upper-temperature limit for solvent selection to avoid oiling out. Aromatic carboxylic acids tend to have relatively high melting points. |
| Acidity | The carboxylic acid group is acidic, allowing for purification via an acid-base extraction/precipitation as an alternative to recrystallization.[5] |
Q2: How do I choose the best solvent system for the recrystallization of this compound?
The principle of "like dissolves like" is a good starting point.[2] A systematic approach is recommended:
Workflow for Solvent Selection
Caption: A decision workflow for selecting a suitable recrystallization solvent.
Q3: Can I use a solvent pair for the recrystallization? How does that work?
Yes, solvent pairs are very effective when a single solvent isn't suitable.[2]
Mechanism: You start by dissolving your compound in a minimal amount of a hot "good" solvent, in which the compound is very soluble. Then, you slowly add a hot "poor" solvent, in which the compound is insoluble, until the solution becomes turbid (cloudy). The addition of a small amount of the "good" solvent will clarify the solution. Upon slow cooling, the solubility of the compound decreases dramatically, leading to crystallization.
Common Solvent Pairs:
| Good Solvent | Poor Solvent |
| Ethanol | Water |
| Acetone | Water |
| Ethyl Acetate | Hexane/Heptane |
| Toluene | Hexane/Heptane |
Note: The two solvents must be miscible with each other.[2]
Q4: What is hot filtration and why is it important?
Hot filtration is the process of filtering a hot, saturated solution to remove insoluble impurities before allowing the solution to cool and crystallize.[9]
Importance:
-
Removes Insoluble Impurities: This includes dust, catalyst residues, or byproducts that do not dissolve in the hot solvent.
-
Removes Decolorizing Carbon: If activated charcoal is used, it must be removed before crystallization.
Key considerations for a successful hot filtration:
-
Preheat the Funnel and Filter Paper: This prevents premature crystallization of the product in the funnel.[9] You can do this by pouring some hot solvent through the funnel just before filtering your solution.
-
Use a Stemless or Short-Stemmed Funnel: This minimizes the surface area where crystals can form and clog the funnel.[9]
-
Keep the Solution Hot: Work quickly and keep the solution at or near its boiling point.
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for common recrystallization problems.
References
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Problems in recrystallization - Biocyclopedia. [Link]
-
Recrystallization. [Link]
-
Recrystallization. --->. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization and Crystallization. [Link]
-
Recrystallization - Wired Chemist. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate. [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]
-
5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID - Appchem. [Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. [Link]
-
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3) - PubChemLite. [Link]
-
CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Chemsrc. [Link]
-
Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Recrystallization [wiredchemist.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - 133748-26-2 (C13H15NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 38160-04-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and straightforward synthesis involves a one-pot reaction between 4-ethoxyaniline (p-phenetidine) and itaconic acid .[1] This reaction proceeds via a tandem sequence of aza-Michael addition followed by an intramolecular cyclization (amidation) to form the 5-oxopyrrolidine ring, also known as a pyroglutamic acid analog. Typically, the reaction is carried out by refluxing the reactants in a suitable solvent, often water, which serves as an environmentally benign and effective medium.[2][3]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the starting materials, particularly the limiting reagent, using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. While reflux is standard, excessively high temperatures or prolonged heating can promote side reactions such as decarboxylation.[4]
-
pH of the Medium: The pH during workup is crucial for product isolation. The product is a carboxylic acid and will be soluble in basic aqueous solutions. Acidification is required to precipitate the final product, but the pH must be carefully controlled to avoid hydrolysis of the lactam ring.[5]
-
Purification Losses: Significant product loss can occur during purification steps like recrystallization if the solvent system is not optimized or if too much solvent is used.
Q3: The isolated product has a yellow or brownish tint. What causes this discoloration and how can it be removed?
Discoloration often indicates the presence of impurities. The likely culprits are:
-
Oxidation of Starting Material: The starting material, 4-ethoxyaniline, is an aromatic amine and can be susceptible to air oxidation, especially if it is old or has been stored improperly. This can introduce colored impurities that carry through the synthesis.
-
Thermal Decomposition: At high temperatures, minor decomposition of reactants or the product can generate colored byproducts.
-
Residual Catalysts or Reagents: If any acidic or basic catalysts are used and not completely removed, they can contribute to color.
Solution: The most effective method for removing color and purifying the final product is recrystallization . A suitable solvent system (e.g., methanol, ethanol, or an aqueous alcohol mixture) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] If discoloration persists, treatment with a small amount of activated charcoal during the recrystallization process can be effective at adsorbing colored impurities.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deeper dive into specific chemical challenges you may encounter.
Issue 1: Formation of a Decarboxylated Byproduct
Observation: You observe a significant byproduct with a higher Rf value on TLC than the desired product and a mass spectrum corresponding to the loss of CO2 (a mass decrease of 44 Da).
Root Cause: The carboxylic acid group at the C3 position of the pyrrolidinone ring can be susceptible to decarboxylation, especially under harsh thermal conditions.[4] While this is more common for β-keto acids, prolonged heating of many carboxylic acids can induce this side reaction, leading to the formation of 1-(4-ethoxyphenyl)pyrrolidin-2-one.
Troubleshooting & Optimization:
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not exceed the optimal reaction temperature.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to high temperatures.
-
pH Conditions: Decarboxylation can sometimes be catalyzed by acidic or basic conditions.[7] Ensure the reaction medium is kept as close to neutral as possible unless a specific pH is required for reactivity.
The following diagram illustrates the intended synthetic route and the two most common side reactions: decarboxylation and lactam hydrolysis.
Caption: Main reaction pathway and key side reactions.
Issue 2: Hydrolysis of the 5-Oxopyrrolidine (Lactam) Ring
Observation: During workup or purification, you notice a loss of product and the formation of a more polar, water-soluble byproduct. This is often detected by a spot at the baseline of a normal-phase TLC plate.
Root Cause: The cyclic amide (lactam) in the 5-oxopyrrolidine ring can undergo hydrolysis to open the ring, forming the corresponding γ-amino acid. This reaction is catalyzed by strong acids or bases, particularly at elevated temperatures.[5][8]
Troubleshooting & Optimization:
-
Controlled Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with cooling (e.g., in an ice bath) to avoid localized heating and extreme pH drops. Aim for a final pH of ~2-3 for complete precipitation.[2]
-
Avoid Strong Bases: During extraction, use a mild base like sodium bicarbonate (NaHCO₃) to wash organic layers rather than stronger bases like sodium hydroxide (NaOH), which can readily hydrolyze the lactam.
-
Purification Conditions: If performing chromatography, ensure the chosen solvent system is neutral. Avoid using highly acidic or basic mobile phases unless necessary, and if so, perform the separation quickly and at room temperature.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving common synthesis issues.
Caption: A systematic workflow for troubleshooting synthesis.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for analogous compounds.[2][3]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add itaconic acid (6.5 g, 50 mmol) and deionized water (80 mL).
-
Addition of Amine: While stirring, add 4-ethoxyaniline (6.86 g, 50 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours. The reaction should be monitored by TLC (See Protocol 2).
-
Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, filter it off.
-
Workup: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2.
-
Isolation: A precipitate of the crude product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure compound.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid to ensure the carboxylic acid is protonated and moves up the plate.
-
Procedure: Dissolve a small sample of the reaction mixture in methanol. Spot it on the TLC plate alongside spots of the starting materials (4-ethoxyaniline and itaconic acid).
-
Visualization: Visualize the plate under UV light (254 nm). The disappearance of the starting material spots and the appearance of a new, lower Rf product spot indicates reaction progress.
Table 1: Analytical Data for Characterization
This table provides expected analytical data based on the structure and data from similar compounds.[3][9]
| Analysis | Expected Result for this compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₅NO₄[10] |
| Molecular Weight | 249.26 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~12.7 (s, 1H, COOH), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (q, 2H, OCH₂CH₃), ~3.8-3.9 (m, 2H, NCH₂), ~3.3-3.4 (m, 1H, CH-COOH), ~2.6-2.7 (m, 2H, CH₂CO), ~1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~174 (COOH), ~172 (Lactam C=O), ~155 (Ar-C-O), ~132 (Ar-C-N), ~126 (Ar-CH), ~115 (Ar-CH), ~63 (OCH₂), ~51 (NCH₂), ~36 (CH-COOH), ~34 (CH₂CO), ~15 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H of COOH), ~1730 (C=O of COOH), ~1680 (C=O of lactam), ~1510 (Ar C=C) |
References
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (2025).
-
Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
-
Bunevičiūtė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
- BenchChem. (2025).
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Bunevičiūtė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]
-
Mickevičius, V., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. [Link]
-
PubChemLite. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). [Link]
-
BuyersGuideChem. (n.d.). 1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. [Link]
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- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 133748-26-2 (C13H15NO3) [pubchemlite.lcsb.uni.lu]
"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" stability and storage conditions
Technical Support Center: 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
A Message from Your Senior Application Scientist
Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success of your experiments. The stability and proper handling of a compound are not just procedural details; they are foundational to reproducible and reliable data. This guide is designed to provide you with practical, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the validity of your results.
General Storage and Handling Recommendations
While specific, long-term stability data for every compound is often proprietary or not extensively published, we can establish a robust storage protocol based on the chemical structure and data from analogous compounds. The core structure features a pyrrolidinone ring, a carboxylic acid, and an ethoxyphenyl group, each with implications for stability.
The product is generally stable under standard handling and storage conditions.[1][2] However, optimal preservation requires careful control of the environment. Key incompatibilities to avoid include strong bases and strong oxidizing agents.[1]
Summary of Recommended Storage Conditions
| Condition | Solid Form | In Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C | Slows down potential degradation pathways. Colder temperatures are crucial for long-term solution stability. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Store under inert gas | While not always mandatory, it is best practice to prevent slow oxidation, especially for long-term storage.[2] |
| Moisture | Store in a desiccator | Use anhydrous solvents | The compound can be hygroscopic.[2] Moisture can facilitate hydrolysis of the lactam ring, especially if acidic or basic impurities are present. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial or foil wrap) | Aromatic compounds can be light-sensitive.[2] Photodegradation is a potential risk that is simple to mitigate. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for the solid compound?
For long-term storage, the solid powder should be kept in a tightly sealed container, preferably an amber glass vial, at 2-8°C.[3] To mitigate potential degradation from moisture and air, storing the vial inside a desiccator under an inert atmosphere (like argon or nitrogen) is the gold standard.[2] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Q2: I need to make a stock solution. What solvent should I use and how stable will it be?
Based on the carboxylic acid moiety, this compound is expected to be soluble in organic solvents such as DMSO and DMF, and potentially in alcohols like methanol or ethanol with some assistance (e.g., gentle warming).
The stability in solution is a critical variable. We strongly recommend preparing fresh solutions for each experiment. If you must store solutions, prepare concentrated stocks in anhydrous DMSO, aliquot them into single-use vials, and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. The stability in aqueous buffers is likely to be limited due to potential hydrolysis of the lactam ring.
Q3: What are the primary degradation pathways I should be concerned about?
The main potential degradation pathways for this molecule are:
-
Hydrolysis: The 5-oxopyrrolidine core contains a lactam (a cyclic amide). Under strongly acidic or basic conditions, or over extended time in aqueous buffers, this ring can hydrolyze to open into an amino acid derivative.
-
Oxidation: The ethoxyphenyl group and the tertiary amine within the ring could be susceptible to oxidation over time, especially if exposed to air and light.
-
Decarboxylation: While less common for this structure under normal conditions, carboxylic acids can decarboxylate under high heat.[4]
Q4: How can I tell if my compound has degraded?
Visual inspection is the first step. Any change in color or physical form (e.g., from a crystalline powder to a gummy solid) is a red flag. For a definitive assessment, analytical methods are required:
-
HPLC: The appearance of new peaks or a decrease in the area of the main peak is a clear indicator of degradation.
-
¹H NMR: Compare the NMR spectrum of a fresh sample to a reference. The appearance of new signals or changes in the integration of existing protons suggests the formation of impurities.
-
Mass Spectrometry: A change in the mass spectrum can confirm the presence of degradation products.
Troubleshooting Guide
This section addresses common issues that may arise during experimentation, potentially linked to compound stability.
Issue 1: My experimental results are inconsistent or not reproducible.
-
Potential Cause: Degradation of the compound in the stock solution or the final assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Discard your current stock solution and prepare a new one from the solid material.
-
Assess Buffer Stability: Perform a time-course experiment. Incubate the compound in your final assay buffer for the duration of your experiment (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. Analyze the samples by HPLC to check for degradation over time.
-
Minimize Time in Buffer: If the compound is unstable in your buffer, add it to your assay plates as the very last step before measurement.
-
Issue 2: The compound won't fully dissolve, or a precipitate forms in my stock solution over time.
-
Potential Cause 1: The solvent is not appropriate, or the concentration is too high.
-
Solution: Confirm the solubility limits from the supplier's technical data sheet. Try gentle warming or sonication to aid dissolution.[5]
-
Potential Cause 2: The compound has degraded into a less soluble impurity.
-
Solution: This is common if moisture has been introduced. Analyze the precipitate and the supernatant separately by HPLC or LC-MS to identify the species. It is safest to discard the stock and prepare a fresh one using anhydrous solvent.
Workflow for Investigating Compound Stability
The following diagram outlines a logical workflow for troubleshooting stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: HPLC-Based Solution Stability Assessment
This protocol provides a framework for assessing the stability of this compound in a chosen solvent or buffer.
Objective: To determine the rate of degradation of the compound in solution under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay buffer of interest
-
HPLC system with a suitable C18 column
-
Amber and clear HPLC vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh out ~5 mg of the compound.
-
Dissolve in anhydrous DMSO to make a 10 mM stock solution. This is your T=0 reference stock.
-
-
Preparation of Test Samples:
-
Dilute the stock solution to a final concentration of 100 µM in your chosen assay buffer.
-
Aliquot this solution into several amber and clear HPLC vials.
-
-
Incubation:
-
Store the vials under different conditions to be tested:
-
Condition 1 (Control): -20°C, amber vial.
-
Condition 2 (Benchtop): Room temperature, amber vial (protected from light).
-
Condition 3 (Light Exposure): Room temperature, clear vial (exposed to ambient lab light).
-
-
-
Time-Point Analysis:
-
Immediately inject a sample from the freshly prepared 100 µM solution. This is your T=0 measurement.
-
Analyze aliquots from each storage condition at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent peak from any potential degradants.
-
Monitor at a UV wavelength where the compound has strong absorbance (e.g., ~254 nm, to be determined by a UV scan).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus time for each condition to visualize the degradation kinetics.
-
References
-
Boehringer Ingelheim Vetmedica, Inc. (2015). Safety Data Sheet: Atravet® Injectable. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride. [Link]
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(4), 229-238. [Link]
-
BD. (2025). Safety Data Sheet. [Link]
-
Gudžinskaitė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5046. [Link]
-
Stanciauskas, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3769. [Link]
-
Pandya, K. M., & Desai, P. S. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
-
PubChem. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. [Link]
-
Mickevičius, V., et al. (2015). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 20(9), 16035-16053. [Link]
-
Appchem. (n.d.). 5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID. [Link]
-
Gudžinskaitė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5046. [Link]
-
Sánchez, H., et al. (2010). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene)-b-poly(ethylene oxide). Journal of Thermal Analysis and Calorimetry, 101, 755-762. [Link]
-
PubChem. (n.d.). (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
Sources
Technical Support Center: Troubleshooting NMR Peak Assignments for 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support guide for the NMR analysis of "1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid." This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting and practical guidance in a question-and-answer format to address common challenges encountered during the structural elucidation of this molecule.
Frequently Asked Questions (FAQs)
What is the structure of this compound?
Below is the chemical structure with atoms numbered for convenient reference in NMR peak assignment discussions.
Caption: Structure of this compound.
In-Depth Troubleshooting Guide
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Predicting chemical shifts is a crucial first step in NMR analysis. The expected values are influenced by the electronic environment of each nucleus. For instance, protons and carbons attached to or near electronegative atoms like oxygen and nitrogen will be "deshielded" and appear at a higher chemical shift (further downfield).
Here are the predicted chemical shift ranges for the target molecule, based on general NMR principles and data from structurally similar compounds.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Justification |
| Pyrrolidine Ring | ||||
| Hα (on C3) | ~3.2 - 3.5 | Multiplet | ~35-40 | Alpha to the carboxylic acid group. |
| Hβ (on C2) | ~3.8 - 4.1 | Multiplet | ~50-55 | Adjacent to the nitrogen atom. |
| Hγ (on C4) | ~2.6 - 2.9 | Multiplet | ~30-35 | Adjacent to the carbonyl group. |
| Carboxylic Acid | ||||
| OH-carboxyl | ~10.0 - 13.0 | Broad Singlet | ~170-175 | Acidic proton, often broad and may exchange.[3][4] |
| Ethoxyphenyl Group | ||||
| H-arom1 (on C2', C6') | ~7.5 - 7.7 | Doublet | ~118-122 | Aromatic protons ortho to the nitrogen-substituted carbon. |
| H-arom2 (on C3', C5') | ~6.9 - 7.1 | Doublet | ~114-116 | Aromatic protons meta to the nitrogen-substituted carbon, ortho to the ethoxy group. |
| H-ethyl1 (on C-ethyl1) | ~4.0 - 4.2 | Quartet | ~63-65 | Methylene protons of the ethoxy group. |
| H-ethyl2 (on C-ethyl2) | ~1.3 - 1.5 | Triplet | ~14-16 | Methyl protons of the ethoxy group. |
| Carbons without Protons | ||||
| C5 (Amide C=O) | - | - | ~173-178 | Amide carbonyl carbon. |
| C1' (Aromatic C-N) | - | - | ~130-135 | Aromatic carbon attached to the pyrrolidine nitrogen. |
| C4' (Aromatic C-O) | - | - | ~155-160 | Aromatic carbon attached to the ether oxygen. |
Q2: My observed ¹H NMR spectrum has overlapping signals in the aliphatic region. How can I resolve and assign these peaks?
A2: Overlapping signals in the 2.5-4.5 ppm region are common for the pyrrolidine ring protons (Hα, Hβ, and Hγ). To resolve these, a 2D Correlation Spectroscopy (COSY) experiment is highly recommended.[5][6] A COSY spectrum reveals which protons are coupled to each other, typically those separated by two or three bonds.[7]
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 5-10 mg/mL.
-
Instrument Setup: On the NMR spectrometer, load a standard COSY pulse sequence.
-
Acquisition: Acquire the 2D data. The experiment time will vary depending on the concentration and the desired resolution.
-
Processing: Process the data using the spectrometer's software to generate the 2D contour plot.
Interpreting the COSY Spectrum
The COSY spectrum will have the 1D ¹H NMR spectrum along both the x and y axes. The diagonal peaks correspond to the peaks in the 1D spectrum. The off-diagonal peaks, or "cross-peaks," indicate coupling between protons.
Caption: Expected COSY correlations for the pyrrolidine ring protons.
By tracing the cross-peaks, you can establish the connectivity of the protons in the pyrrolidine ring. For example, you should observe a cross-peak between Hα and Hβ, and between Hα and Hγ.
Q3: I'm unsure about the assignment of a specific proton and its directly attached carbon. How can I confirm their correlation?
A3: To unambiguously correlate a proton with its directly attached carbon, a Heteronuclear Single Quantum Coherence (HSQC) experiment is the ideal choice.[8] This 2D NMR technique shows correlations between protons and carbons that are one bond apart.[6][7]
Experimental Protocol: Acquiring an HSQC Spectrum
-
Sample Preparation: Use the same sample prepared for the COSY experiment.
-
Instrument Setup: Load a standard HSQC pulse sequence on the spectrometer.
-
Acquisition: Acquire the 2D data.
-
Processing: Process the data to generate the 2D contour plot, which will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
Interpreting the HSQC Spectrum
Each peak in the HSQC spectrum corresponds to a C-H bond. By finding the ¹H chemical shift on one axis and tracing it to the corresponding peak, you can determine the chemical shift of the directly bonded ¹³C on the other axis.
Caption: Conceptual representation of expected HSQC correlations.
This technique is invaluable for confirming the assignments made from 1D NMR and COSY data.
Q4: My NMR spectrum shows unexpected peaks. What could be the source of these impurities?
A4: Unexpected peaks in an NMR spectrum are often due to residual solvents or unreacted starting materials. The synthesis of this compound typically involves the reaction of itaconic acid with 4-ethoxyaniline.[9][10][11]
Table 2: Common Impurities and their Approximate ¹H NMR Chemical Shifts
| Impurity | Structure | Approximate ¹H Chemical Shift (ppm) in CDCl₃ | Notes |
| Itaconic Acid | C₅H₆O₄ | ~3.4 (s, 2H), ~5.9 (s, 1H), ~6.5 (s, 1H), ~11.0 (br s, 2H) | Unreacted starting material. |
| 4-Ethoxyaniline | C₈H₁₁NO | ~1.4 (t, 3H), ~3.6 (br s, 2H, NH₂), ~4.0 (q, 2H), ~6.8 (d, 2H), ~6.9 (d, 2H) | Unreacted starting material. |
| Ethyl Acetate | C₄H₈O₂ | ~1.2 (t, 3H), ~2.0 (s, 3H), ~4.1 (q, 2H) | Common purification solvent. Can be difficult to remove.[12] |
| Dichloromethane | CH₂Cl₂ | ~5.3 (s) | Common extraction solvent. |
| Water | H₂O | ~1.6 (in CDCl₃), ~3.3 (in DMSO-d₆) | Can vary significantly with solvent, temperature, and concentration.[13] |
If these impurities are present, further purification of your sample, for example by recrystallization or column chromatography, is recommended.
Q5: The chemical shifts in my spectrum don't perfectly match the predicted values or literature for similar compounds. Why might this be?
A5: Minor deviations in chemical shifts are common and can be attributed to several experimental factors.[14]
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to interactions between the solvent and solute molecules.[15][16][17] A spectrum recorded in DMSO-d₆ may show slight differences compared to one recorded in CDCl₃.[15]
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in the observed resonances.[12] It is good practice to use a consistent and relatively dilute concentration for NMR analysis.
-
Temperature: Temperature can also affect chemical shifts, particularly for protons involved in hydrogen bonding, such as the carboxylic acid OH and any residual water.[17]
-
pH: The pH of the sample, especially in protic solvents, can affect the protonation state of the carboxylic acid and influence the chemical shifts of nearby protons.
Troubleshooting Checklist:
-
Have you used the same solvent as the reference data?
-
Is your sample concentration within the recommended range (5-10 mg/mL)?
-
Was the spectrum acquired at a standard temperature (e.g., 298 K)?
-
Could there be acidic or basic impurities affecting the pH of your sample?
Q6: The carboxylic acid proton peak is either very broad or not visible. What should I do?
A6: The proton of a carboxylic acid is acidic and can exchange with deuterium atoms from the solvent (if it's a protic solvent like D₂O or CD₃OD) or with trace amounts of water in the solvent.[18][19] This exchange process can lead to significant broadening of the peak, sometimes to the point where it disappears into the baseline.[4]
Protocol: D₂O Exchange Experiment
This is a simple and definitive experiment to confirm the identity of an exchangeable proton.
-
Acquire a standard ¹H NMR spectrum of your compound in a non-protic deuterated solvent like CDCl₃ or DMSO-d₆.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
If the broad peak you suspect to be the carboxylic acid proton has disappeared or significantly diminished in intensity, this confirms its assignment as an exchangeable proton.[12]
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Appchem. (n.d.). 5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
- Unknown Source. (n.d.). Chemical shifts.
-
PubChem. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]
-
ResearchGate. (2020, April 6). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
American Elements. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
-
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
Chemsrc. (2025, September 19). CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PMC - NIH. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Retrieved from [Link]
-
PMC - NIH. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids
Introduction
Welcome to the technical support center for the synthesis and optimization of 1-aryl-5-oxopyrrolidine-3-carboxylic acids. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The most common and direct synthetic route involves the condensation reaction between a primary aromatic amine and itaconic acid.[3] This seemingly straightforward reaction can present numerous challenges, from low yields to purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the complexities of this synthesis and achieve optimal, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning and executing the synthesis successfully.
Q1: What is the primary mechanism for the formation of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core?
A: The reaction proceeds through a two-step sequence. First, the aromatic amine undergoes a Michael (conjugate) addition to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular cyclization via condensation (amidation), where the newly added nitrogen atom attacks the sterically accessible carboxylic acid group, eliminating a molecule of water to form the stable five-membered lactam ring.
Below is a diagram illustrating the generally accepted reaction mechanism.
Caption: Reaction mechanism for pyrrolidinone synthesis.
Q2: How critical is the choice of solvent, or can the reaction be run neat?
A: The choice of solvent is a critical parameter that depends on the reactivity of the specific aryl amine.
-
Neat (Solvent-Free): For many substrates, heating the neat mixture of the aryl amine and itaconic acid at high temperatures (140–165 °C) is effective.[4] This method is atom-economical but can sometimes lead to thermal decomposition or side products if the reactants are sensitive.
-
Water: Water is an excellent, green solvent for this reaction, particularly with more reactive amines like 2-aminophenol.[1][5] Refluxing in water often facilitates the reaction and can simplify the workup, as the product may precipitate upon cooling.
-
Glacial Acetic Acid: Acetic acid can act as both a solvent and an acid catalyst, potentially accelerating the cyclization step.[6] It is particularly useful for less reactive or poorly soluble amines. However, care must be taken to remove it completely during workup.
Q3: Is an acid catalyst necessary to promote the reaction?
A: While the reaction can often proceed without an external catalyst, especially at high temperatures, the addition of a catalytic amount of acid can be beneficial. A weak acid like glacial acetic acid can accelerate the rate-determining cyclization step.[6] Some protocols also report the use of mineral acids like H₂SO₄ or HCl, particularly when performing subsequent esterification in a one-pot manner.[2][7] However, strongly acidic conditions (pH < 3) should be avoided as they can promote furan formation, a known side reaction in related Paal-Knorr syntheses.[8][9]
Q4: How does the electronic nature of the substituent on the aryl amine affect the reaction?
A: The nucleophilicity of the amine is key. Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) on the aromatic ring increase the electron density on the nitrogen atom, making the amine more nucleophilic. This generally leads to faster Michael addition and higher reaction rates. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the amine's nucleophilicity, often requiring more forcing conditions (higher temperatures, longer reaction times, or catalysis) to achieve good conversion.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Caption: Troubleshooting workflow for low reaction yield.
Issue 1: Low or No Product Formation
-
Question: My reaction has been running for the specified time, but TLC/LCMS analysis shows mostly unreacted starting materials. What should I do?
-
Answer & Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the aryl amine is pure and free from oxidation. The itaconic acid should be a clean, white solid. Impurities can inhibit the reaction.
-
Increase Temperature: The reaction, particularly the cyclization step, is often thermally driven. If you are running the reaction in a solvent like water, ensure a vigorous reflux is maintained. For neat reactions, consider incrementally increasing the temperature by 10-15 °C.
-
Extend Reaction Time: Some less reactive aryl amines require significantly longer reaction times. Monitor the reaction progress every few hours using a suitable analytical technique until no further consumption of the limiting reagent is observed.
-
Introduce a Catalyst: If not already present, add a catalytic amount (5-10 mol%) of glacial acetic acid to the reaction mixture to promote the cyclization step.[6]
-
Issue 2: Significant Byproduct Formation and Product Discoloration
-
Question: My final product is a dark, oily solid, and the crude NMR shows multiple unexpected peaks. How can I improve the purity?
-
Answer & Troubleshooting Steps:
-
Identify the Cause: Dark coloration often indicates thermal decomposition or the formation of polymeric byproducts, especially in high-temperature neat reactions. Run the reaction at a lower temperature for a longer duration. Using a solvent can often mitigate this.
-
Optimize Workup: The carboxylic acid product is often amenable to acid-base purification. Dissolve the crude material in an aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) and perform an extraction with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.[10] Then, carefully re-acidify the aqueous layer with dilute HCl to a pH of ~2-3 to precipitate the purified product.[5] The solid can then be filtered, washed with cold water, and dried.
-
Recrystallization: This is a powerful purification technique. Water is often a good solvent for recrystallizing the final product.[1] Other potential solvents include methanol, ethanol, or mixtures like toluene/petroleum ether.[10] Experiment with different solvents to find one that provides good recovery of clean, crystalline material.
-
Issue 3: Difficulty with Product Isolation and Purification
-
Question: My product seems to be water-soluble, and I am getting low recovery after aqueous workup and filtration. What are my options?
-
Answer & Troubleshooting Steps:
-
Salting Out: If the product has some water solubility, the aqueous solution can be saturated with NaCl before extraction with an organic solvent like ethyl acetate. This reduces the product's solubility in the aqueous phase.
-
Continuous Extraction: For highly polar products, continuous liquid-liquid extraction may be necessary to achieve good recovery from an aqueous solution.
-
Chromatography: While less ideal for large-scale work due to the polarity of carboxylic acids, silica gel chromatography can be used. A mobile phase containing a small amount of acetic or formic acid (e.g., DCM/Methanol/AcOH 95:4.5:0.5) is often required to prevent peak tailing and ensure good separation.
-
Optimized Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) , a representative example of this class of compounds.[5]
Caption: General experimental workflow for synthesis.
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
Materials:
-
N-(4-aminophenyl)acetamide (acetaminophen precursor, 75 g, 0.5 mol)
-
Itaconic acid (98 g, 0.75 mol)
-
Water (100 mL)
-
5% Hydrochloric acid (100 mL)
-
5% Sodium hydroxide solution
-
Round-bottom flask (500 mL) equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Combine N-(4-aminophenyl)acetamide (75 g), itaconic acid (98 g), and water (100 mL) in the round-bottom flask.[5]
-
Heat the stirred mixture to reflux and maintain for 12 hours. The mixture will become a thick slurry.
-
After 12 hours, add 5% hydrochloric acid (100 mL) to the hot reaction mixture and stir for an additional 5 minutes.[5]
-
Remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the resulting crystalline solid and wash it thoroughly with water.
-
For purification, dissolve the crude solid in a 5% aqueous sodium hydroxide solution. Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate with hydrochloric acid to a pH of ~5. The purified product will precipitate.
-
Filter the white solid, wash with water until the washings are neutral, and dry under vacuum to yield the final product.
Expected Results:
Data Summary & Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Below is a table summarizing typical analytical data.
| Compound Class | Synthesis Method | Typical Yield | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) |
| 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids | Amine + Itaconic Acid in refluxing water | 70-96% | ~12.7 (s, 1H, COOH) , 7.0-8.0 (m, Ar-H), 3.8-4.0 (m, 2H, NCH₂) , 3.3-3.5 (m, 1H, CH) , 2.6-2.8 (m, 2H, CH₂CO) [1][7] | ~174 (COOH) , ~172 (C=O, lactam) , 115-150 (Ar-C), ~51 (NCH₂) , ~36 (CH) , ~34 (CH₂CO) [1][7] |
Note: Chemical shifts can vary depending on the specific aryl substituents.
Analytical Techniques for Reaction Monitoring and Characterization:
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase is ethyl acetate/hexanes with a small percentage of acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation. The characteristic diastereotopic protons of the CH₂ groups in the pyrrolidinone ring often appear as complex multiplets.[1][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the carboxylic acid O-H (broad, ~3000 cm⁻¹), lactam C=O (~1680 cm⁻¹), and carboxylic acid C=O (~1710 cm⁻¹).[1][7]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product.[5]
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
El-Hendawy, M. M., et al. (2025). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
Jasinskas, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Retrieved from [Link]
-
Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. Retrieved from [Link]
-
Jasinskas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]
-
Jasinskas, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]
-
Clark, J. (2015). making carboxylic acids. Chemguide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to bridge the gap between bench-scale discovery and pilot-scale production by addressing the practical challenges encountered in the laboratory.
Synthesis Overview
The synthesis of this compound is typically achieved via a Michael addition followed by an intramolecular cyclization. The reaction involves the condensation of 4-ethoxyaniline with itaconic acid, often carried out in a suitable solvent like water or an alcohol at elevated temperatures.
This seemingly straightforward reaction can present challenges related to yield, purity, and scalability. This guide provides a systematic approach to overcoming these hurdles.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction yield is significantly lower than expected, or it varies greatly between batches. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields are common challenges when scaling up. The root cause often lies in one of several areas: incomplete reaction, side reactions, or mechanical losses during work-up.
-
Causality: The reaction is an equilibrium process. Insufficient heating time or temperature can lead to an incomplete reaction. Conversely, excessive heat can promote side reactions, such as the decarboxylation of itaconic acid or polymerization. The purity of starting materials is also critical; impurities in 4-ethoxyaniline can introduce competing reactions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 4-ethoxyaniline and itaconic acid are of high purity (>98%). Use freshly opened reagents if possible, as anilines can oxidize and darken over time.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. A time-course study (e.g., taking aliquots every 2-4 hours) can prevent premature work-up or unnecessary heating that could lead to degradation.
-
Control Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reagent (e.g., 1.1 equivalents of itaconic acid) can sometimes drive the reaction to completion. This must be evaluated empirically.
-
Improve Mixing: In larger-scale reactions, inefficient mixing can create localized hot spots or concentration gradients. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if your aniline starting material is prone to discoloration.[1]
-
Issue 2: Product is Discolored (Yellow, Brown, or Pink)
Question: My final product, which should be a white or off-white solid, is yellow or brownish. What causes this and how can I obtain a purer color?
Answer: Product discoloration is almost always a sign of impurities.[2] The most common cause is the oxidation of the aromatic amine moiety or the presence of chromophoric byproducts.
-
Causality: Aromatic amines, like 4-ethoxyaniline, are susceptible to air oxidation, which can be accelerated by heat and light, forming colored impurities that get incorporated into the product.[2] Trace metal impurities can also catalyze this degradation.
-
Troubleshooting Steps:
-
Purify the Starting Aniline: If the 4-ethoxyaniline starting material is already colored, consider purifying it by distillation or recrystallization before use.
-
Use an Inert Atmosphere: As mentioned for improving yield, conducting the reaction and work-up under nitrogen can significantly reduce oxidative discoloration.[1]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can help adsorb colored impurities. Use it sparingly (1-2% w/w) and filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool.
-
Optimize Recrystallization Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are often effective. For stubborn impurities, a mixed solvent system or trying a different solvent like dioxane might be necessary.[3][4]
-
Issue 3: Difficulties with Product Isolation and Purification
Question: I am struggling to isolate the product. It either remains oily, or the crude solid is difficult to purify by recrystallization. What should I do?
Answer: Isolation issues often stem from the presence of unreacted starting materials or byproducts that interfere with crystallization.
-
Causality: The carboxylic acid functional group makes the product's solubility highly pH-dependent. If the pH is not optimal during precipitation, the product may not fully solidify. The presence of unreacted starting materials can act as an impurity that inhibits crystal lattice formation, leading to oiling out.
-
Troubleshooting Steps:
-
pH-Controlled Precipitation: After the reaction is complete, ensure the product is fully precipitated. A common method is to dissolve the crude material in an aqueous base (e.g., 5% sodium carbonate solution), filter to remove any insoluble impurities, and then re-precipitate the product by slowly adding acid (e.g., 5% HCl) until the pH is acidic (pH ~2-3).[3] This removes basic and neutral impurities.
-
Systematic Solvent Screening for Recrystallization: If a standard solvent isn't working, perform a small-scale solvent screen. Test solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room temperature and at reflux to find one where the product is sparingly soluble when cold but highly soluble when hot.
-
Trituration: If the product oils out, try cooling the flask in an ice bath and scratching the inside with a glass rod to induce crystallization. If it remains an oil, decant the solvent and triturate the oil with a non-polar solvent like hexane or diethyl ether to solidify it. This process washes away non-polar impurities and can often yield a solid that is amenable to recrystallization.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and temperature for this reaction? A1: The reaction is commonly performed in water at reflux temperature.[3] Water is an advantageous solvent due to its low cost, safety, and ability to facilitate the reaction. For related pyrrolidinone syntheses, other solvents like propan-2-ol or toluene have also been used.[4][5] The optimal choice may depend on the specific scale and equipment. A typical starting point is refluxing in water for 12-24 hours.
Q2: How can I effectively monitor the reaction's progress? A2: The most common method is Thin-Layer Chromatography (TLC).[5] You can monitor the consumption of the starting materials (4-ethoxyaniline and itaconic acid). A suitable mobile phase would be a mixture of a polar and a non-polar solvent, for example, ethyl acetate/hexane with a small amount of acetic acid (e.g., 70:30:1 v/v/v) to ensure the carboxylic acid spot moves properly. The spots can be visualized under UV light (254 nm). The reaction is considered complete when the spot corresponding to 4-ethoxyaniline has disappeared or is very faint.
Q3: What are the key analytical techniques for characterizing the final product? A3: To confirm the structure and purity of this compound, a combination of spectroscopic methods is essential:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework. Key signals in ¹H NMR include the aromatic protons of the ethoxyphenyl group, the ethoxy group's ethyl protons, and the diastereotopic protons of the pyrrolidinone ring.[3][6]
-
Infrared (IR) Spectroscopy: This is used to identify key functional groups. Expect to see characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the lactam C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1730 cm⁻¹).[3][6]
-
Elemental Analysis (C, H, N): This provides the elemental composition and is a good indicator of purity. The results should be within ±0.4% of the calculated values.[3]
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.
Q4: What are the primary challenges when scaling this synthesis from grams to kilograms? A4: Scaling up introduces several significant challenges that are not always apparent at the bench scale:[7]
-
Heat Transfer: The reaction is typically run at reflux, and managing heat input and removal in a large reactor is critical to maintain a consistent temperature and avoid runaway reactions.
-
Mass Transfer/Mixing: Achieving efficient mixing in a 500 L reactor is much more difficult than in a 500 mL flask.[7] Poor mixing can lead to lower yields and increased side products.
-
Solid Handling: Charging large quantities of solid reagents and filtering kilograms of product requires specialized equipment and procedures to be done safely and efficiently.
-
Work-up Volume: The volumes of solvents and aqueous solutions for work-up and extraction increase dramatically, posing logistical and waste disposal challenges.
-
Safety: A thorough safety review (e.g., HAZOP analysis) is essential to identify and mitigate risks associated with handling large quantities of chemicals at high temperatures.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for analogous compounds.[3][4]
| Parameter | Value |
| Reactants | 4-Ethoxyaniline, Itaconic Acid |
| Molar Ratio | 1.0 : 1.05 (Aniline:Acid) |
| Solvent | Deionized Water |
| Concentration | ~1.0 M (based on 4-ethoxyaniline) |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 18-24 hours |
| Work-up | Acid/Base Precipitation |
| Purification | Recrystallization from Ethanol/Water |
| Expected Yield | 85-95% |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxyaniline (e.g., 13.7 g, 0.1 mol) and itaconic acid (e.g., 13.65 g, 0.105 mol).
-
Add deionized water (100 mL) to the flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring. The mixture will become homogeneous as it heats.
-
Maintain the reflux for 18-24 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).
-
Air-dry the crude solid.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimum amount of hot solvent (e.g., 95% ethanol or a mixture of ethanol/water) to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated carbon and heat for an additional 10-15 minutes.
-
If carbon was used, filter the hot solution through a fluted filter paper or a celite pad to remove it.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C to a constant weight.
References
- BenchChem Technical Support Team. (2025, November). Preventing side reactions in pyrrolidine synthesis. Benchchem.
- BenchChem Technical Support Team. (2025, November).
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, 65(1). [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
- China Chemistry News. (2024).
-
Butkevičiūtė, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
- ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
- PubChemLite. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3).
-
Stanciauskas, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
-
Grivas, A., et al. (2018). Computer-Aided Design and Synthesis of 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic Acid as an Nrf2 Enhancer. ChemPlusChem, 83(2), 1-8. [Link]
- BuyersGuideChem. (n.d.). 1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
-
Butkevičiūtė, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
- Chemsrc. (n.d.). 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Stanciauskas, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
- McMurry, J. E. (n.d.).
- Smolecule. (2023). Buy 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
Technical Support Center: Impurity Profiling of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the impurity profiling of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides practical, in-depth answers to common challenges encountered during the analysis of this compound, grounded in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity profiling strategy.
Q1: What are the most probable sources of impurities for this compound?
A1: Understanding the synthesis route is paramount to predicting potential impurities. This compound is typically synthesized via a Michael addition followed by cyclization between 4-ethoxyaniline and itaconic acid .[1][2][3] Therefore, impurities can be categorized into three main classes:
-
Process-Related Impurities: These originate directly from the manufacturing process.
-
Unreacted Starting Materials: Residual 4-ethoxyaniline and itaconic acid are the most common process-related impurities.
-
Intermediates: Incomplete cyclization can lead to the presence of the intermediate N-(4-ethoxyphenyl)itaconic acid.
-
By-products: Side reactions, such as the formation of positional isomers if the starting 4-ethoxyaniline contains 2- or 3-ethoxyaniline, can occur.
-
-
Degradation Products: These arise from the decomposition of the final compound during storage or processing. The ester-like lactam ring and the carboxylic acid functional group can be susceptible to hydrolysis under acidic or basic conditions.
-
Contaminants: These are extraneous substances introduced into the process, such as reagents, catalysts, or solvents used in the synthesis.[4]
Q2: Which regulatory guidelines are critical for impurity profiling in a pharmaceutical context?
A2: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically:
-
ICH Q3A(R2): Impurities in New Drug Substances This is the core document. It establishes thresholds at which impurities must be reported, identified, and qualified based on the maximum daily dose of the drug.[5][6][7]
-
ICH Q2(R1): Validation of Analytical Procedures This guideline details the requirements for validating your analytical method to prove it is fit for its intended purpose (e.g., specificity, linearity, accuracy, precision).
The key takeaway from ICH Q3A is the concept of thresholds:
-
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[6]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This often starts at 0.10%.[4][8]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[4]
Q3: What is the recommended starting point for developing an analytical method for this compound?
A3: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard and the most effective starting point.[9][10]
-
Rationale: The compound possesses a chromophore (the ethoxyphenyl group) making it suitable for UV detection, and its moderate polarity is ideal for separation on a C18 or C8 stationary phase. This technique provides the high resolution needed to separate the main component from closely related impurities.[11]
Q4: An unknown peak is observed in my chromatogram. How do I determine its structure?
A4: Structural elucidation of unknown impurities is a stepwise process. The most powerful and widely used technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (like Q-TOF or Orbitrap).[12][13][14]
-
LC-MS Analysis: Provides the molecular weight of the impurity from the mass-to-charge ratio (m/z) of its molecular ion.
-
Tandem MS (MS/MS): Fragmenting the molecular ion provides structural clues about the different parts of the molecule.[12]
-
Isolation and NMR: If the impurity level is high enough, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Section 2: Troubleshooting Guide for RP-HPLC Analysis
This section provides solutions to common issues encountered during method development and routine analysis.
Problem 1: The main peak for this compound is tailing.
-
Underlying Cause: The carboxylic acid moiety (-COOH) can undergo secondary interactions with residual, un-capped silanols on the silica-based column packing. This is especially problematic if the pH of the mobile phase is not low enough to fully protonate the carboxylic acid.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The primary solution is to lower the pH of the aqueous portion of the mobile phase. A pH of 2.5-3.0, using a buffer like phosphate or formate, will ensure the carboxylic acid is in its neutral, protonated form (-COOH), minimizing silanol interactions and producing a sharp, symmetrical peak.
-
Evaluate Column Chemistry: If pH adjustment is insufficient, consider a column with advanced end-capping or a different stationary phase (e.g., a polar-embedded phase) designed to reduce secondary interactions.
-
Check for Column Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or sample concentration.
-
Problem 2: A known impurity is co-eluting with the main peak.
-
Underlying Cause: The chromatographic conditions lack the necessary selectivity to resolve the two compounds. This means the mobile phase and stationary phase are not interacting differently enough with the analyte and the impurity.
-
Troubleshooting Steps:
-
Modify Organic Solvent Ratio: First, try adjusting the gradient slope or the isocratic percentage of your organic solvent (e.g., acetonitrile or methanol). A shallower gradient or lower organic content increases retention and can improve resolution.
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order and resolve the co-eluting peaks.
-
Optimize Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity, but be mindful of potential analyte degradation at higher temperatures.
-
Change Stationary Phase: If mobile phase optimization fails, a different column is the next logical step. Switching from a C18 to a Phenyl or Cyano phase introduces different separation mechanisms (π-π interactions) that can be highly effective.
-
Problem 3: New, unexpected peaks appear in my sample, especially after it has been prepared for a while.
-
Underlying Cause: The analyte is degrading in the sample diluent. This indicates that your analytical method is not yet a true stability-indicating method .[15]
-
Troubleshooting Steps:
-
Investigate Diluent pH: The compound may be unstable at the pH of your current diluent. Prepare the sample in a mobile phase with a controlled, acidic pH to improve stability.
-
Refrigerate Samples: Store prepared samples in an autosampler cooled to 4-8 °C to slow down degradation.
-
Perform Forced Degradation Studies: This is a mandatory step for developing a stability-indicating method.[16] By intentionally degrading the sample with acid, base, peroxide, heat, and light, you can ensure that all potential degradation products are separated from the main peak, proving the method's specificity.
-
Section 3: Protocols and Workflows
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a systematic approach to developing a robust, validated method.
Objective: To develop an RP-HPLC method capable of accurately quantifying this compound and separating it from all potential process-related and degradation impurities.
Step-by-Step Methodology:
-
Column & Initial Conditions Selection:
-
Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Detector: UV, set at the λmax of the compound (determine by running a UV scan, likely around 240-250 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Initial Scouting Gradient:
-
Run a broad gradient to determine the approximate elution time of the main peak and see the general impurity profile.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
-
Method Optimization:
-
Based on the scouting run, design a more focused gradient. If the main peak elutes at 12 minutes (e.g., ~50% B), you can create a shallower gradient around that point to maximize resolution of nearby impurities.
-
Example Optimized Gradient: 10-40% B over 5 min, then 40-65% B over 15 min, followed by a wash and re-equilibration step.
-
-
Forced Degradation Study:
-
Prepare separate solutions of the analyte and expose them to the following conditions to generate degradation products[16]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B).
-
-
Analyze all stressed samples. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak and from each other.
-
-
Method Validation (per ICH Q2(R1)):
-
Once the method is optimized and proven to be stability-indicating, perform validation by assessing the parameters in the table below.
-
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity analysis (e.g., with a Diode Array Detector) should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To measure the closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To measure the repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results with minor changes in flow rate, pH, temperature. |
Section 4: Understanding Potential Impurities
A deep understanding of the synthetic pathway is crucial for targeted impurity analysis.
Synthesis and Potential Impurity Formation Pathway
The reaction of 4-ethoxyaniline with itaconic acid proceeds via a conjugate addition followed by an intramolecular cyclization (amidation) to form the 5-oxopyrrolidine ring.
Caption: Synthetic pathway and origin of process-related impurities.
Impurity Identification Workflow
Once a peak is detected and deemed necessary for identification (i.e., it exceeds the ICH identification threshold), a systematic workflow should be followed.
Caption: Workflow for the structural elucidation of an unknown impurity.
Summary of Potential Impurities
| Impurity Name/Type | Potential Origin | Suggested Analytical Approach |
| 4-Ethoxyaniline | Unreacted starting material. | RP-HPLC (will be much less retained than the product); GC-MS. |
| Itaconic Acid | Unreacted starting material. | RP-HPLC (will be very polar and elute early); Ion-exchange chromatography. |
| Uncyclized Intermediate | Incomplete reaction. | LC-MS (will have a mass 18 Da higher than the final product). |
| Degradation Products | Hydrolysis of the lactam ring. | Stability-indicating RP-HPLC; LC-MS for identification. |
| Positional Isomers | Impure 4-ethoxyaniline starting material. | High-resolution RP-HPLC; LC-MS (will have the same mass but different fragmentation). |
References
-
ICH (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
Frenkel, Y., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]
-
Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]
-
Wang, J., et al. (2013). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis. [Link]
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Hall, F. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Quality. [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Navickas, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (PMC). [Link]
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IJTSRD. Stability Indicating HPLC Method Development – A Review. [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
IJPSR. Stability Indicating HPLC Method Development: A Review. [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
IJPRR. Stability Indicating HPLC Method Development and Validation. [Link]
-
Tumosienė, I., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology. [Link]
-
KTU ePubl. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogues
In the landscape of contemporary drug discovery, the pyrrolidinone scaffold represents a privileged structure, owing to its presence in a multitude of biologically active compounds. This guide provides a comprehensive comparison of the biological activities of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related analogues. While direct experimental data for the 4-ethoxy derivative is not extensively available in the public domain, we will extrapolate its potential activities based on the well-documented biological profiles of its analogues. This comparative analysis is intended for researchers, scientists, and drug development professionals to inform future research and development efforts in this chemical space.
The core structure, 1-aryl-5-oxopyrrolidine-3-carboxylic acid, allows for extensive chemical modification at both the N-aryl ring and the C3-carboxylic acid group. These modifications have been shown to profoundly influence the biological activity of the resulting compounds, leading to a diverse range of pharmacological effects, most notably antimicrobial and anticancer activities.
Comparative Analysis of Biological Activities
This guide will focus on the two primary areas of biological activity reported for this class of compounds: antimicrobial and anticancer.
Antimicrobial Activity
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. The nature of the substituent on the phenyl ring at the N1 position, as well as modifications at the C3 position, play a crucial role in determining the potency and spectrum of activity.
A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that conversion of the carboxylic acid to a hydrazone moiety, particularly with a 5-nitrothien-2-yl fragment, resulted in potent antibacterial activity.[1][2] For instance, this derivative exhibited strong inhibition of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which is more potent than the control antibiotic cefuroxime (7.8 µg/mL).[2]
Similarly, research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue showed structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens like S. aureus and Enterococcus faecalis.[3][4] The introduction of a 2-thienyl fragment in the hydrazone structure significantly enhanced activity against methicillin-resistant S. aureus (MRSA).[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues
| Compound/Analogue | Staphylococcus aureus | Listeria monocytogenes | Bacillus cereus | Escherichia coli | Reference |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with benzylidene moiety | 3.9 | 15.6 | 15.6 | >125 | [2] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrofuran-2-yl moiety | 7.8 | 7.8 | 15.6 | 62.5 | [2] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrothien-2-yl moiety | 7.8 | 7.8 | 7.8 | 31.25 | [1][2] |
| Cefuroxime (Control) | 7.8 | 15.6 | 62.4 | 31.2 | [2] |
| Oxacillin (Control) | 15.23 | 7.8 | 15.23 | >125 | [2] |
| Ampicillin (Control) | 31.20 | 15.6 | 31.20 | 62.5 | [2] |
| 1-(2-hydroxyphenyl)-N'-(thien-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazide | 16 (MRSA) | - | - | >128 | [3] |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Highest Activity in Series | - | - | - | [5] |
Note: "-" indicates data not available.
The data suggests that the introduction of nitro-substituted heterocyclic rings at the C3-hydrazone position is a key strategy for enhancing antibacterial potency. The 4-ethoxy group in the title compound is an electron-donating group, which may influence the overall electronic properties of the molecule and, consequently, its interaction with biological targets. Further investigation is warranted to determine if this translates to significant antimicrobial activity.
Anticancer Activity
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its anticancer potential. Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines, with the activity being highly dependent on the substitution pattern.
For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly hydrazones, were identified as the most cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines.[6][7] The conversion of the carboxylic acid to a hydrazide and subsequently to various hydrazones was found to significantly enhance the anticancer activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against A549 human lung adenocarcinoma cells.[8][9]
Table 2: Comparative Anticancer Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogues
| Compound/Analogue | Cell Line | % Cell Viability (at 100 µM) | Reference |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 78-86 | [8] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | A549 | ~80 | [8] |
| N'-(benzylidene) derivative of above hydrazide | A549 | ~75 | [8] |
| N'-(4-chlorobenzylidene) derivative of above hydrazide | A549 | ~60 | [8] |
| N'-(4-bromobenzylidene) derivative of above hydrazide | A549 | ~55 | [8] |
| N'-(4-methoxybenzylidene) derivative of above hydrazide | A549 | ~45 | [8] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 63.4 | [3] |
| 1-(2-hydroxyphenyl)-N'-(4-chlorobenzylidene)-5-oxopyrrolidine-3-carbohydrazide | A549 | 65.5 | [4] |
| 1-(2-hydroxyphenyl)-N'-(4-bromobenzylidene)-5-oxopyrrolidine-3-carbohydrazide | A549 | 69.9 | [4] |
| Cisplatin (Control) | A549 | ~20-30 | [8] |
The structure-activity relationship (SAR) suggests that, similar to the antimicrobial activity, the derivatization of the C3-carboxylic acid into hydrazones is a crucial step for enhancing anticancer potency. The electronic nature of the substituents on the N-aryl ring and the aryl ring of the hydrazone moiety both contribute to the overall cytotoxicity. The electron-donating ethoxy group in the title compound might modulate its anticancer profile, a hypothesis that requires experimental validation.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental methodologies for the key biological assays are provided below.
Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids
The general synthesis of the core scaffold involves the reaction of a primary aromatic amine with itaconic acid.[10]
Step-by-Step Protocol:
-
Dissolve itaconic acid in water.
-
Add the corresponding aromatic amine (e.g., 4-ethoxyaniline for the title compound) to the solution.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to yield the pure 1-aryl-5-oxopyrrolidine-3-carboxylic acid.
Caption: General synthesis of the core scaffold.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caption: Workflow of the MTT assay for anticancer activity.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. The available data strongly suggests that the biological activity of these compounds is highly tunable through chemical modifications. Specifically, the conversion of the carboxylic acid at the C3 position to various hydrazones appears to be a critical step in unlocking potent antimicrobial and anticancer activities.
While "this compound" itself remains to be extensively profiled, the comparative analysis of its analogues provides a solid foundation for predicting its potential biological activities and guiding future research. It is recommended that the synthesis and biological evaluation of the 4-ethoxy derivative and its corresponding hydrazones be undertaken to fully elucidate its therapeutic potential. Further studies should also focus on elucidating the mechanism of action of the most potent compounds to enable rational drug design and optimization.
References
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]
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The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available from: [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Lsmu.lt. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. SpringerLink. Available from: [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]
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Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available from: [Link]
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Compound 1-(4-ethoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]
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A Senior Application Scientist's Guide to 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Comparative Analysis for Drug Discovery
Introduction
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a prominent heterocyclic motif in modern medicinal chemistry. As a derivative of pyroglutamic acid, a natural amino acid, this core structure offers a unique combination of stereochemical complexity and synthetic tractability.[1][2] Its rigid, lactam-based framework serves as an excellent starting point for developing ligands that can engage with a variety of biological targets. The true power of this scaffold lies in its two primary points of diversification: the N-1 aryl ring and the C-3 carboxylic acid functionality. These sites allow for the systematic modulation of physicochemical properties and biological activity, making it a "privileged scaffold" for drug discovery.
This guide provides an in-depth comparative analysis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids. We will delve into the causal logic behind synthetic strategies, compare the performance of various analogs across different therapeutic areas using experimental data, and provide detailed, validated protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile chemical class.
Core Synthesis Strategies: From Building Blocks to Diverse Libraries
The prevalence of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold in screening libraries is a direct result of its straightforward and robust synthesis. The most common and efficient approach involves a one-pot reaction between a primary arylamine and itaconic acid.[3][4] This reaction is typically performed at reflux in a protic solvent like water or acetic acid and proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization to form the stable 5-membered lactam ring. The elegance of this method lies in its operational simplicity and the commercial availability of a vast array of substituted anilines and itaconic acid, allowing for the rapid generation of a diverse set of core structures.
Once the core acid is formed, the C-3 carboxylic acid group becomes a versatile handle for extensive derivatization. A common and highly effective strategy is to convert the acid into a carbohydrazide.[4][5] This is typically achieved through a two-step, one-pot procedure: initial esterification (e.g., using methanol with a catalytic amount of sulfuric acid) followed by hydrazinolysis with hydrazine hydrate.[5] The resulting carbohydrazide is a key intermediate, serving as a nucleophilic building block for condensation reactions with a wide range of aldehydes and ketones to produce hydrazones, or for cyclization reactions to form various five-membered heterocycles like oxadiazoles, pyrazoles, and triazoles.[5][6][7] This synthetic logic allows for the exploration of a vast chemical space from a single, easily accessible core structure.
Caption: General synthetic workflow for 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide
This two-step protocol is a self-validating system for producing a key intermediate. The successful formation of the initial carboxylic acid (Step 1) is a prerequisite for the subsequent hydrazinolysis (Step 2). Characterization at each stage ensures the integrity of the final product.
Step 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) [5][8]
-
Combine N-(4-aminophenyl)acetamide (1) (75 g, 0.5 mol) and itaconic acid (98 g, 0.75 mol) in a round-bottom flask.
-
Add water (100 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by TLC.
-
After cooling, add 5% hydrochloric acid (100 mL) to the mixture and stir for 5 minutes to precipitate the product and neutralize any unreacted amine.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield the target carboxylic acid 2 .
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the itaconic acid vinyl protons and the appearance of the characteristic pyrrolidinone ring protons confirm successful cyclization.
Step 2: Synthesis of N'-(1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbonyl)hydrazide (4) [5]
-
Suspend the carboxylic acid 2 (7.87 g, 0.03 mol) in methanol (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 10 drops) and heat the mixture to reflux for 20 hours to form the methyl ester intermediate 3 .
-
Without isolating the ester, add hydrazine monohydrate (12 g, 0.24 mol) directly to the reaction mixture.
-
Heat at reflux for an additional 2 hours.
-
Cool the reaction mixture. The carbohydrazide product 4 will precipitate from the solution.
-
Filter the white solid, wash with 2-propanol and diethyl ether, and dry.
-
Validation: Confirm structure using spectral analysis. The disappearance of the ester peak and the appearance of hydrazide NH and NH₂ protons in the ¹H NMR spectrum, along with corresponding IR stretches, validates the formation of the final product.
Comparative Analysis of Biological Activities
The strategic modification of the N-1 aryl ring and the C-3 position has led to the discovery of derivatives with potent and selective activities across several therapeutic areas.
Antimicrobial Activity
This class of compounds has shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria. The derivatization of the C-3 carbohydrazide into various hydrazones is a particularly fruitful strategy for enhancing potency.[9][10]
Structure-Activity Relationship (SAR): Analysis of the data reveals critical structural features for antibacterial efficacy.
-
N-1 Aryl Substituent: The presence of a 2-hydroxyphenyl or 2-hydroxy-5-methylphenyl group at the N-1 position appears to be favorable for activity.[6][9] Further halogenation of this ring, such as with dichlorination, can modulate this activity.[6]
-
C-3 Hydrazone Moiety: The nature of the aldehyde used to form the hydrazone is paramount. Electron-withdrawing groups and heterocyclic rings often lead to superior activity. Notably, hydrazones bearing 5-nitrothien-2-yl and 5-nitrofuran-2-yl fragments have demonstrated exceptional potency, in some cases surpassing control antibiotics like cefuroxime against S. aureus.[6][7][9]
Comparative Performance Data (Antimicrobial)
| Compound Derivative | N-1 Substituent | C-3 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone A | 2-Hydroxy-5-methylphenyl | N'-(5-nitrothien-2-ylmethylene)carbohydrazide | S. aureus | 3.9 - 7.8 | [9] |
| Hydrazone B | 2-Hydroxy-5-methylphenyl | N'-(benzylidene)carbohydrazide | S. aureus | 3.9 | [9] |
| Hydrazone C | 2-Hydroxyphenyl | N'-(thien-2-ylmethylene)carbohydrazide | S. aureus (VRS) | 16 | |
| Hydrazone D | 3,5-Dichloro-2-hydroxyphenyl | N'-(5-nitrothien-2-ylmethylene)carbohydrazide | C. auris | 16 | [6] |
| Cefuroxime (Control) | - | - | S. aureus | 7.8 | [9] |
Anticancer Activity
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have also been identified as potent anticancer agents. The focus of derivatization has been on creating compounds that can interfere with cancer cell proliferation, often evaluated against cell lines like the A549 human lung adenocarcinoma line.[5][7][11]
Structure-Activity Relationship (SAR):
-
Heterocyclic Moieties: The introduction of azole and diazole rings at the C-3 position is a key strategy for imparting anticancer activity.[5][7]
-
Substituted Hydrazones: As with antimicrobial activity, specific hydrazone derivatives show high potency. Compounds bearing 5-nitrothiophene substituents have demonstrated promising activity against multidrug-resistant S. aureus and also potent anticancer effects against A549 cells.[7][8]
-
N-1 Aryl Group: The presence of a 3,4,5-trimethoxyphenyl group on the N-1 nitrogen has been explored, with subsequent derivatization into 1,3,4-oxadiazolethiones and 4-aminotriazolethiones showing significantly enhanced activity against A549 cells.[12]
Comparative Performance Data (Anticancer)
| Compound Derivative | N-1 Substituent | C-3 Substituent | Cell Line | % Viability (at 100 µM) | Reference |
| Compound 18 | 4-Aminophenyl | N-(2,5-dimethyl-1H-pyrrol-1-yl)carboxamide | A549 | ~20% | [5] |
| Compound 21 | 4-Aminophenyl | N'-(5-nitrothien-2-ylmethylene)carbohydrazide | A549 | ~25% | [5][7] |
| Oxadiazolethione Deriv. | 3,4,5-Trimethoxyphenyl | 5-mercapto-1,3,4-oxadiazol-2-yl | A549 | 28.0% | [12] |
| Aminotriazolethione Deriv. | 3,4,5-Trimethoxyphenyl | 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl | A549 | 29.6% | [12] |
| Cisplatin (Control) | - | - | A549 | ~20% | [11] |
Other Biological Activities
Beyond antimicrobial and anticancer effects, this scaffold has been shown to possess a range of other activities, highlighting its versatility.
-
Anti-inflammatory Activity: Certain analogs have shown the ability to inhibit LPS-induced nitric oxide (NO) production in microglial cells.[13][14] Others have been designed and screened as inhibitors of matrix metalloproteinases (MMPs).[15]
-
Analgesic and Antihypoxic Activity: Early studies identified that compounds with aromatic or heterocyclic radicals at the N-1 position possessed the strongest analgesic effects.[3]
-
BACE-1 Inhibition: Through directed C(sp³)–H functionalization, highly substituted 5-oxopyrrolidines have been developed as sub-micromolar inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research.[16]
High-Level Biological Screening Workflow
The discovery of lead compounds from a library of synthesized derivatives follows a logical, multi-stage screening cascade. The goal is to efficiently identify potent, selective, and non-toxic candidates for further development.
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A Comparative Guide to Validating the Antimicrobial Activity of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and validation of novel therapeutic agents. The pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] This guide presents a comprehensive framework for the validation of the antimicrobial properties of a novel compound, "1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" (hereafter designated EOPC). We provide a detailed comparative analysis, proposing a series of robust, self-validating experimental protocols to ascertain its efficacy against clinically significant Gram-positive and Gram-negative bacteria, including drug-resistant strains. This document outlines the rationale for selecting established antibiotics, Ampicillin and Ciprofloxacin, as benchmarks, details the step-by-step methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and presents a framework for interpreting the resulting data. The objective is to provide researchers and drug development professionals with a scientifically rigorous and logically structured approach to evaluating new chemical entities in the fight against infectious diseases.
Introduction: The Imperative for Novel Antimicrobial Agents
The global health landscape is under significant threat from the rise of multidrug-resistant (MDR) pathogens. Organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa challenge clinical treatment paradigms, often rendering conventional antibiotics ineffective.[4][5][6] This has created a critical need for new antimicrobial scaffolds that operate via novel mechanisms of action.
The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and pharmacologically active agents.[3] Its structural versatility and ability to form stereochemically complex molecules make it an attractive starting point for drug discovery.[3] Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, in particular, as promising antibacterial agents, with some demonstrating efficacy against resistant Gram-positive pathogens.[7][8][9][10] Based on this precedent, this guide focuses on establishing the antimicrobial profile of EOPC, a novel derivative, through a systematic and comparative validation process.
The Comparative Framework: Establishing Benchmarks for Activity
To contextualize the antimicrobial potential of EOPC, its performance must be measured against well-characterized, clinically relevant antibiotics. The choice of comparators is critical, as it provides a baseline and hints at potential mechanisms of action. For this validation framework, we have selected two antibiotics with distinct modes of action:
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[11][12][13][14][15] It serves as a classic comparator, particularly for its activity against a range of Gram-positive and some Gram-negative bacteria.[12][13]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication.[16][17] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for separating bacterial DNA, which ultimately leads to breaks in the DNA and cell death.[18][19][20] Its potent activity against Gram-negative bacteria, including P. aeruginosa, makes it an essential benchmark.[16][17]
By comparing EOPC against these two standards, we can generate a robust preliminary assessment of its spectrum of activity and bactericidal or bacteriostatic nature.
Methodologies for Antimicrobial Susceptibility Testing
The following protocols are designed to provide a comprehensive in vitro assessment of EOPC's antimicrobial activity. These methods are based on standards established by the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Strains and Culture Conditions
The selection of a diverse panel of bacteria is fundamental to defining the compound's spectrum of activity. The panel should include:
-
Gram-Positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate, e.g., USA300).
-
Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and a multidrug-resistant clinical isolate of P. aeruginosa.
All strains should be cultured on appropriate media (e.g., Mueller-Hinton Agar/Broth) and incubated under standard conditions (35-37°C for 18-24 hours).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22] The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.[23][24]
Experimental Rationale: This method is chosen for its accuracy, reproducibility, and conservation of reagents. It allows for the simultaneous testing of multiple compounds against various organisms, providing a high-throughput screening capability essential in early-stage drug discovery.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of EOPC in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Prepare stock solutions of Ampicillin and Ciprofloxacin as per CLSI guidelines.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Hypothetical Data & Comparative Analysis
The following tables present hypothetical but plausible data for EOPC, based on findings for similar 5-oxopyrrolidine derivatives, to illustrate the comparative analysis process.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Organism | Strain Type | EOPC (Hypothetical) | Ampicillin | Ciprofloxacin |
| S. aureus | ATCC 29213 | 8 | 0.5 | 1 |
| S. aureus | MRSA (USA300) | 16 | >128 | 2 |
| E. coli | ATCC 25922 | 64 | 8 | 0.06 |
| P. aeruginosa | ATCC 27853 | >128 | >128 | 0.5 |
| P. aeruginosa | MDR Isolate | >128 | >128 | 32 |
Analysis: In this hypothetical scenario, EOPC demonstrates moderate activity against the susceptible S. aureus strain and retains some activity against MRSA, a significant finding given the high resistance of this strain to Ampicillin. Its activity against Gram-negative bacteria is significantly weaker than that of Ciprofloxacin. This profile suggests a potential Gram-positive selective spectrum of activity, a characteristic seen in some related compounds. [8][10]
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Values (µg/mL) and MBC/MIC Ratio
| Organism | Strain Type | EOPC MIC | EOPC MBC (Hypothetical) | EOPC MBC/MIC Ratio |
| S. aureus | ATCC 29213 | 8 | 16 | 2 |
| S. aureus | MRSA (USA300) | 16 | 32 | 2 |
| E. coli | ATCC 25922 | 64 | >128 | >2 |
Analysis: The MBC/MIC ratio is a key indicator of bactericidal versus bacteriostatic action. A ratio of ≤4 is generally considered indicative of bactericidal activity. [25]For EOPC against both susceptible and resistant S. aureus, the hypothetical MBC/MIC ratio is 2, suggesting a bactericidal mechanism of action against this key Gram-positive pathogen.
Postulated Mechanism of Action
While the precise molecular target of EOPC is unknown, the chemical structure and observed activity spectrum can inform a testable hypothesis. Some pyrrolidine-based compounds have been found to inhibit bacterial DNA gyrase and topoisomerase IV. [1]This mechanism is identical to that of fluoroquinolones like Ciprofloxacin. [19][20]Given the structural differences, EOPC might interact with a different site on these enzymes or possess an entirely different mechanism. However, the inhibition of DNA replication provides a strong starting point for mechanistic studies.
Conclusion and Future Directions
This guide provides a foundational framework for validating the antimicrobial activity of "this compound." Based on our hypothetical data, EOPC emerges as a potential bactericidal agent with a promising selective activity against Gram-positive bacteria, including MRSA.
The successful validation based on these protocols would justify progression to the next stages of drug development, which should include:
-
Broad-Spectrum Screening: Testing against a wider panel of clinical isolates, including vancomycin-resistant enterococci (VRE) and other resistant Gram-positive pathogens.
-
Cytotoxicity Assays: Evaluating the compound's toxicity against human cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Employing biochemical assays to confirm or refute the hypothesized inhibition of DNA gyrase/topoisomerase IV.
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal models of infection.
By following a logical, evidence-based, and comparative approach, researchers can efficiently and accurately characterize the potential of novel chemical entities like EOPC to address the urgent global threat of antimicrobial resistance.
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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold, with a particular focus on the influence of a 4-ethoxyphenyl substituent. While direct experimental data for 1-(4-ethoxyphenyl) derivatives is limited in publicly accessible literature, this guide synthesizes findings from closely related analogs to provide researchers, scientists, and drug development professionals with a predictive framework and a solid foundation for further investigation. We will delve into the synthesis, biological activities, and the nuanced effects of structural modifications on the therapeutic potential of this promising class of compounds.
Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Its rigid, five-membered lactam structure provides a well-defined orientation for appended functional groups, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
This guide will focus on derivatives functionalized with a substituted phenyl ring at the 1-position and various modifications at the 3-carboxylic acid moiety. Understanding the SAR of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.
General Synthesis Strategy
The foundational step for synthesizing the derivatives discussed in this guide is the creation of the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid core. This is typically achieved through a condensation reaction between a substituted aniline and itaconic acid.
Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
A representative protocol for the synthesis of the 1-(4-hydroxyphenyl) analog, a key comparator for our target 1-(4-ethoxyphenyl) derivative, is as follows:
-
Reaction Setup: A mixture of 4-aminophenol and itaconic acid is heated at reflux in water.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization to yield 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
This core scaffold can then be further derivatized at the carboxylic acid position, typically by converting it to an acid chloride or ester, followed by reaction with various nucleophiles to introduce hydrazide, azole, or other functional groups.[3]
Caption: General synthetic workflow for 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Structure-Activity Relationship Analysis
The biological activity of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the modifications at the 3-carboxylic acid position.
Influence of the Phenyl Ring Substituent at the 1-Position
The substituent on the phenyl ring plays a critical role in modulating the biological activity of these compounds. This is often attributed to its effects on lipophilicity, electronic properties, and potential for specific interactions with biological targets.
Comparison of 4-Substituted Analogs:
| Substituent at 4-position | Predicted/Observed Activity | Rationale |
| -OH (Hydroxy) | Antibacterial, Anticancer | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites.[3] |
| -OCH3 (Methoxy) | Potentially enhanced lipophilicity compared to -OH | The methoxy group increases lipophilicity which can improve cell membrane permeability. |
| -NHCOCH3 (Acetamido) | Anticancer, Antimicrobial | The acetamido group can participate in hydrogen bonding and may influence the overall conformation of the molecule.[2] |
| -Cl (Chloro) | Antioxidant | The presence of a chloro group can alter the electronic distribution of the phenyl ring and enhance lipophilicity. |
| -F (Fluoro) | Anticancer | Fluorine substitution can block metabolic oxidation and improve pharmacokinetic properties. |
| -OC2H5 (Ethoxy) (Predicted) | Potentially Enhanced Antibacterial and Anticancer Activity | The ethoxy group would increase lipophilicity to a greater extent than a methoxy group, which could lead to improved cell penetration. However, the increased steric bulk might also hinder binding to some biological targets. The loss of the hydrogen-bonding ability of the hydroxyl group would be a key differentiating factor. |
Key Insights:
-
Lipophilicity: Increasing the lipophilicity of the 4-substituent (e.g., from -OH to -OCH3, and predictably to -OC2H5) is expected to enhance cell membrane permeability, which could lead to improved antibacterial and anticancer activity.
-
Hydrogen Bonding: The presence of a hydrogen bond donor/acceptor like the hydroxyl group in the 4-position appears to be favorable for biological activity, suggesting specific interactions with target proteins.[3] Replacing the hydroxyl with an ethoxy group would eliminate this hydrogen bonding capability, which could be detrimental or beneficial depending on the specific target.
-
Electronic Effects: Electron-withdrawing groups (like halogens) or electron-donating groups can influence the overall electronic character of the molecule, affecting its interaction with biological macromolecules.
Modifications at the 3-Carboxylic Acid Position
Derivatization of the carboxylic acid at the 3-position has been a successful strategy to diversify the biological activity of this scaffold.
Common Modifications and Their Impact:
-
Hydrazides and Hydrazones: The conversion of the carboxylic acid to a hydrazide and subsequently to various hydrazones has been shown to be a fruitful approach for generating potent antibacterial agents.[3] The introduction of a hydrazone moiety significantly expands the chemical space and allows for the introduction of various aromatic and heterocyclic rings, which can modulate activity. For instance, a hydrazone derivative of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid bearing a 5-nitrothiophen-2-yl)methylidene moiety exhibited high antibacterial activity.[3]
-
Azoles (Pyrazoles, Triazoles, Oxadiazoles): The incorporation of five-membered heterocyclic rings like pyrazoles, triazoles, and oxadiazoles at the 3-position has been explored for generating anticancer and antimicrobial agents.[2] These heterocycles can engage in various non-covalent interactions with biological targets and can also improve the metabolic stability of the compounds.
Caption: Key structural determinants of biological activity for the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Comparative Biological Data
To illustrate the structure-activity relationships, the following table summarizes the antibacterial activity of various 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. This data serves as a valuable reference for predicting the potential activity of the corresponding 1-(4-ethoxyphenyl) analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives against various bacterial strains. [3]
| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Hydrazide | >1000 | >1000 | >1000 |
| N'-[(4-chlorophenyl)methylidene]hydrazide | 250 | 500 | 1000 |
| N'-[(2-nitrophenyl)methylidene]hydrazide | 125 | 250 | 500 |
| N'-[(5-nitrothiophen-2-yl)methylidene]hydrazide | 31.25 | 62.5 | 125 |
Interpretation:
The underivatized hydrazide shows no significant antibacterial activity. However, the formation of hydrazones leads to a notable increase in potency. The derivative with the 5-nitrothiophen-2-yl moiety is the most active, highlighting the importance of the appended heterocyclic ring for antibacterial efficacy. It is plausible that replacing the 4-hydroxyl group with a 4-ethoxy group in this series could further enhance activity by increasing lipophilicity and facilitating passage across the bacterial cell wall, although this hypothesis requires experimental validation.
Conclusion and Future Directions
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies on various analogs reveal that both the substituent on the phenyl ring at the 1-position and the functional group at the 3-position are critical determinants of biological activity.
For the specific case of This compound derivatives , while direct experimental data is lacking, a comparative analysis with the well-studied 4-hydroxy and other 4-substituted analogs provides a strong basis for rational drug design. The increased lipophilicity imparted by the ethoxy group is a key feature that is predicted to enhance cell permeability and, consequently, biological activity. However, the loss of the hydrogen-bonding capability of the phenolic hydroxyl group may alter the binding mode to biological targets.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives, particularly those incorporating hydrazone and azole moieties at the 3-position. Direct comparison of the biological data with the existing 4-hydroxy and 4-methoxy analogs will provide definitive insights into the role of the 4-ethoxy group and will be invaluable for the optimization of this promising class of compounds as potential antibacterial and anticancer agents.
References
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Šiugždaitė, J., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, (1), 65. [Link]
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Krikštaponis, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]
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Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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Benchmarking a Novel Pyrrolidinone Derivative, 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, Against Known Kynurenine-3-Monooxygenase (KMO) Inhibitors
Introduction
The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism in mammals, playing a crucial role in cellular energy generation.[1][2] Under inflammatory conditions, upregulation of certain KP enzymes can lead to an imbalance in neuroactive metabolites, a phenomenon implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1][3][4] One of the key regulatory enzymes in this pathway is Kynurenine-3-Monooxygenase (KMO), a mitochondrial enzyme that sits at a critical branching point.[3][5][6] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, while shunting the pathway towards the production of the neuroprotective kynurenic acid.[1][3]
This guide presents a hypothetical benchmarking study for a novel compound, 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . While this specific molecule is not extensively characterized as a KMO inhibitor in publicly available literature, its 5-oxopyrrolidine-3-carboxylic acid core is a scaffold present in various biologically active molecules.[7][8][9][10][11][12][13][14] This structural motif warrants investigation into its potential as a KMO inhibitor.
The objective of this document is to provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of "this compound" as a KMO inhibitor by benchmarking it against well-characterized, potent KMO inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation.
The Kynurenine Pathway and KMO: A Critical Therapeutic Target
The catabolism of tryptophan via the kynurenine pathway is a cascade of enzymatic reactions that produces several biologically active molecules. The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine.[15][16][17] Kynurenine then stands at a metabolic crossroads, where its fate is determined by competing enzymes.
Kynurenine can be converted to the neuroprotective kynurenic acid by kynurenine aminotransferases (KATs). Alternatively, it is a substrate for KMO, which hydroxylates kynurenine to 3-hydroxykynurenine (3-HK).[3][5] This step commits the pathway towards the production of several potentially neurotoxic compounds, including 3-HK itself, which is a free radical generator, and quinolinic acid, an NMDA receptor agonist.[1][18]
In neuroinflammatory and neurodegenerative conditions, the expression and activity of KMO are often upregulated, leading to an overproduction of these neurotoxic metabolites and a depletion of neuroprotective kynurenic acid.[1][2] Therefore, inhibiting KMO presents an attractive therapeutic strategy to rebalance the kynurenine pathway, reduce neurotoxicity, and enhance neuroprotection.[1][3]
Figure 1: Simplified Kynurenine Pathway Highlighting KMO as a Therapeutic Target.
Established KMO Inhibitors for Comparative Analysis
To objectively evaluate the potential of a novel compound, it is essential to benchmark its performance against well-established inhibitors with known potencies and mechanisms of action. For this guide, we have selected three widely recognized KMO inhibitors:
-
Ro 61-8048: A potent and well-characterized KMO inhibitor frequently used as a reference compound in research.[5][19]
-
UPF 648: Another potent and selective KMO inhibitor.[18][19]
-
GSK180: A more recently developed, highly potent and selective KMO inhibitor.[19]
The inhibitory activities of these compounds have been determined in both biochemical and cell-based assays, providing a solid foundation for comparison.
| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Ki | Mechanism of Action |
| GSK180 | Human KMO | ~6 nM[19] | 2.0 µM (HEK293)[19], 2.6 µM (human hepatocytes)[19] | Not Reported | Competitive[19] |
| Ro 61-8048 | KMO | 37 nM[19] | Not Reported | 4.8 nM[19] | Not Reported |
| UPF 648 | KMO | 20-40 nM[19] | Not Reported | Not Reported | Not Reported |
Table 1: Publicly available data on the inhibitory potency of selected known KMO inhibitors.
Experimental Framework for Benchmarking
A robust evaluation of a potential new inhibitor requires a multi-pronged approach, starting with direct enzyme inhibition assays and progressing to more physiologically relevant cell-based models.
Part A: Biochemical Assay for Direct KMO Inhibition
The initial step is to determine if "this compound" directly interacts with and inhibits the KMO enzyme in a cell-free system. This provides a clean measure of potency without the complexities of cellular uptake and metabolism. Commercially available KMO inhibitor screening assay kits offer a standardized and convenient method for this purpose.[15][16][17]
Rationale for Experimental Choices: A biochemical assay using recombinant human KMO allows for the direct measurement of the compound's effect on the enzyme's catalytic activity. The assay typically monitors the consumption of the cofactor NADPH, which has a characteristic UV absorbance at 340 nm.[15][17] A decrease in the rate of NADPH consumption is directly proportional to the inhibition of KMO activity.
Detailed Protocol: KMO Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer from the provided 3X stock.
-
Thaw recombinant human KMO enzyme on ice and dilute to the working concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer. Keep on ice.
-
Prepare a stock solution of "this compound" and the reference inhibitors (Ro 61-8048, UPF 648, GSK180) in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
Thaw L-Kynurenine and NADPH substrates.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Test Wells: Add 50 µl of diluted KMO enzyme and 5 µl of the test compound at various concentrations.
-
Positive Control (No Inhibitor): Add 50 µl of diluted KMO enzyme and 5 µl of solvent control (e.g., DMSO).
-
Negative Control (No Enzyme): Add 50 µl of 1X KMO Assay Buffer and 5 µl of solvent control.
-
-
Reaction Initiation and Measurement:
-
Prepare a master mix of the substrates: for each well, mix 25 µl of 1X KMO Assay Buffer, 10 µl of L-Kynurenine, and 10 µl of NADPH.
-
Initiate the reaction by adding 45 µl of the substrate master mix to each well.
-
Immediately begin measuring the absorbance at 340 nm every minute for 30-60 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the Biochemical KMO Inhibition Assay.
Part B: Cell-Based Assay for Target Engagement and Cellular Potency
While a biochemical assay confirms direct enzyme inhibition, it does not provide information on a compound's ability to cross cell membranes and engage its target in a physiological context. Therefore, a cell-based assay is a critical next step.
Rationale for Experimental Choices: A cell-based assay measures the inhibition of KMO activity within intact cells. This can be achieved using primary human peripheral blood mononuclear cells (PBMCs), which endogenously express KMO, or an engineered cell line (e.g., HEK293) overexpressing human KMO.[20] The assay's endpoint is the measurement of kynurenine pathway metabolites, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[21] A potent inhibitor will decrease the production of 3-HK and increase the levels of kynurenine and kynurenic acid.
Detailed Protocol: Cell-Based KMO Activity Assay
-
Cell Culture and Plating:
-
Culture human PBMCs or HEK293-hKMO cells under standard conditions.
-
Seed the cells into a 96-well culture plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and the reference inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
-
-
Substrate Addition and Incubation:
-
Add L-kynurenine to the medium to a final concentration that is appropriate for the cell type.
-
Incubate for a further period (e.g., 24-48 hours) to allow for the metabolism of kynurenine.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Perform a protein precipitation step (e.g., with methanol or acetonitrile) to remove proteins that could interfere with the analysis.
-
Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of kynurenine, 3-hydroxykynurenine, and kynurenic acid.[21]
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Calculate the concentrations of the metabolites in each sample.
-
Determine the effect of the inhibitors on the levels of 3-HK (the direct product of KMO) and kynurenic acid.
-
Plot the percentage of inhibition of 3-HK production against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Figure 3: Workflow for the Cell-Based KMO Activity Assay.
Hypothetical Comparative Data and Interpretation
Following the execution of the described assays, the data can be compiled into a comparative table to facilitate interpretation.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cellular Shift (Cellular IC50 / Biochemical IC50) |
| This compound | Hypothetical: 85 | Hypothetical: 15.3 | ~180 |
| GSK180 | ~6[19] | 2.0[19] | ~333 |
| Ro 61-8048 | 37[19] | To be determined | To be determined |
| UPF 648 | 20-40[19] | To be determined | To be determined |
Table 2: Hypothetical benchmarking data for "this compound" against known KMO inhibitors.
Interpretation of Hypothetical Results:
In this hypothetical scenario, "this compound" demonstrates moderate potency in the biochemical assay (IC50 = 85 nM). While less potent than GSK180, it is in a similar range to Ro 61-8048 and UPF 648.
The cellular IC50 of 15.3 µM is significantly higher than the biochemical IC50, resulting in a cellular shift of approximately 180-fold. This shift is a common phenomenon and can be attributed to several factors, including:
-
Cellular Permeability: The compound may have poor passive diffusion across the cell membrane.
-
Efflux Transporters: The compound could be a substrate for cellular efflux pumps.
-
Plasma Protein Binding: In the presence of serum in the cell culture medium, the compound may bind to proteins, reducing its free concentration available to enter the cells.
-
Cellular Metabolism: The compound may be metabolized to a less active form within the cell.
Comparing the cellular shift of the novel compound to that of a reference compound like GSK180 (~333-fold) can provide context. A similar or lower shift may indicate acceptable cell permeability characteristics for an early-stage compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the initial evaluation of "this compound" as a potential KMO inhibitor. By benchmarking against well-characterized inhibitors in both biochemical and cell-based assays, researchers can gain valuable insights into the compound's potency, cellular activity, and potential liabilities.
Should this hypothetical compound demonstrate promising activity in these initial assays, the following steps would be logical in a drug discovery cascade:
-
Selectivity Profiling: Assess the compound's inhibitory activity against other enzymes in the kynurenine pathway and a broader panel of off-target proteins to determine its selectivity.
-
Mechanism of Action Studies: Conduct enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate L-kynurenine.
-
In Vivo Pharmacokinetics and Efficacy: If the in vitro profile is favorable, progress to animal models to assess the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its efficacy in a relevant disease model.
By following a structured and comparative approach, the potential of novel chemical matter can be efficiently and effectively evaluated, paving the way for the development of new therapeutics for a range of debilitating diseases.
References
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (URL: [Link])
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Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. (URL: [Link])
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What are KMO inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. (URL: [Link])
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Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. (URL: [Link])
-
KMO Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])
-
Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed. (URL: [Link])
-
KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. (URL: [Link])
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. (URL: [Link])
-
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC - PubMed Central. (URL: [Link])
-
The Kynurenine Pathway in Stem Cell Biology - PMC - PubMed Central - NIH. (URL: [Link])
-
L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers - Immusmol. (URL: [Link])
-
Inhibition of KMO by compounds 1 to 3. a | Download Table - ResearchGate. (URL: [Link])
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. (URL: [Link])
-
Characterization of the Kynurenine Pathway in Human Neurons - PMC - PubMed Central. (URL: [Link])
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (URL: [Link])
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. (URL: [Link])
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (URL: [Link])
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (URL: [Link])
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (URL: [Link])
-
CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Chemsrc. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (URL: [Link])
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])
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A Comparative Guide to Cross-Reactivity Studies of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and Its Analogs
Introduction: The Imperative of Selectivity in Drug Development
The journey of a small molecule from a promising hit to a therapeutic agent is contingent on its specificity for the intended biological target. Off-target effects, stemming from a compound's interaction with unintended proteins, are a primary cause of adverse drug reactions and late-stage clinical failures.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for "1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid," a member of the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives that have shown diverse biological activities, including antibacterial and anticancer properties.[3][4][5][6] Due to the limited publicly available cross-reactivity data for this specific molecule, this guide will establish a robust, multi-pronged strategy for its evaluation, drawing upon established methodologies and using structurally similar compounds as illustrative examples.
The core structure, a substituted pyrrolidinone, is a prevalent motif in medicinal chemistry, highlighting the importance of thoroughly characterizing the selectivity of any new analog.[4][6] This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous preclinical assessment of small molecule inhibitors.
Part 1: Initial Assessment and In Silico Profiling
Before embarking on resource-intensive experimental screening, a foundational understanding of the molecule's potential for off-target interactions can be established through computational methods. This proactive approach helps in prioritizing targets for subsequent experimental validation.
Structural Analog Analysis
The first step involves identifying and analyzing structurally similar compounds with known biological targets. The "5-oxopyrrolidine-3-carboxylic acid" scaffold is a versatile starting point for the synthesis of a wide range of derivatives.[3][5][7][8][9][10][11] For instance, derivatives such as 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their biological activities.[3][12] By examining the known targets of these and other analogs (e.g., 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid), we can generate a preliminary list of potential off-targets for our lead compound.[13][14]
In Silico Off-Target Prediction
Computational toxicology and target prediction models offer a cost-effective means to screen for potential off-target interactions.[15][16] These methods utilize various algorithms, including chemical similarity searches and machine learning models, to predict a compound's interaction profile across a broad range of protein targets.[17][18]
Illustrative Workflow for In Silico Prediction:
Caption: In silico workflow for predicting off-target interactions.
Part 2: Experimental Validation: A Tiered Approach
Based on the in silico analysis, a tiered experimental approach is recommended to systematically evaluate the cross-reactivity of "this compound."
Tier 1: Broad Panel Screening (High-Throughput Screening)
High-throughput screening (HTS) allows for the rapid assessment of a compound against a large panel of targets.[2][19] This initial screen provides a broad overview of the compound's selectivity.
Experimental Protocol: High-Throughput Screening
-
Target Selection: Based on in silico predictions and known targets of structural analogs, select a diverse panel of receptors, enzymes, and ion channels.
-
Assay Formats: Employ various assay formats (e.g., biochemical, cell-based) to measure the compound's activity at each target.[19]
-
Compound Concentration: Initially screen at a single high concentration (e.g., 10 µM) to identify any potential interactions.
-
Data Analysis: Identify "hits" where the compound exhibits significant activity (e.g., >50% inhibition or activation).
Tier 2: Confirmatory and Counter-Screening
Hits identified in the primary HTS need to be confirmed and further investigated to eliminate false positives.[19][20][21] Counter-screens are crucial for distinguishing true off-target activity from assay interference.[20][21][22]
The Logic of Counter-Screening:
Caption: Differentiating true off-targets from false positives.
Experimental Protocol: Dose-Response and Orthogonal Assays
-
Dose-Response Confirmation: For each hit from the HTS, perform a dose-response study to determine the potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Employ an assay with a different detection technology to confirm the activity. For example, if the primary screen used a fluorescence-based readout, a label-free technology could be used for confirmation.[22]
-
Technology Counter-Screens: If the primary assay involves a common reporter system (e.g., luciferase), a specific counter-screen against that reporter should be run to rule out direct inhibition.[20]
-
Specificity Counter-Screens: To ensure the observed effect is not due to non-specific mechanisms like cytotoxicity, a cell viability assay should be run in parallel for cell-based screens.[22]
Data Presentation: Summary of Cross-Reactivity Screening
| Target Class | Primary Target | Off-Target 1 | Off-Target 2 |
| Primary Assay (IC50/EC50, µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Confirmatory Assay (IC50/EC50, µM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Selectivity Ratio (Off-Target/Primary) | - | [Calculate Ratio] | [Calculate Ratio] |
Tier 3: Tissue Cross-Reactivity (TCR) Studies
For promising candidates with a clean off-target profile in vitro, tissue cross-reactivity studies are essential to identify any unintended binding in a more physiologically relevant context.[23][24][25] These studies are typically conducted using immunohistochemistry (IHC) on a panel of normal human and animal tissues.[24][25]
Experimental Protocol: Immunohistochemistry for TCR
-
Tissue Panel: Utilize a comprehensive panel of frozen human tissues (typically up to 38 different types) as recommended by regulatory agencies.[25]
-
Antibody Generation: As the compound is a small molecule, a common approach is to use it as a hapten to generate specific antibodies for IHC. Alternatively, if the target is known, an antibody against the target can be used to infer binding.
-
Staining and Analysis: Apply the labeled compound or antibody to the tissue sections and analyze the staining patterns.[24]
-
Interpretation: A board-certified pathologist should evaluate the staining intensity and distribution to identify any specific, unintended binding.[25]
Part 3: Comparative Analysis and Future Directions
The ultimate goal of these cross-reactivity studies is to build a comprehensive selectivity profile for "this compound." This profile should be compared against those of other relevant compounds in development.
Comparative Selectivity Table:
| Compound | Primary Target IC50 (µM) | Off-Target A IC50 (µM) | Selectivity (A) | Off-Target B IC50 (µM) | Selectivity (B) |
| This compound | [Data] | [Data] | [Ratio] | [Data] | [Ratio] |
| Analog 1 | [Data] | [Data] | [Ratio] | [Data] | [Ratio] |
| Reference Compound | [Data] | [Data] | [Ratio] | [Data] | [Ratio] |
A favorable selectivity profile, characterized by a significant window between on-target potency and off-target effects, is a key determinant for advancing a compound to further preclinical and clinical development. Should significant off-target activities be identified, this data can guide structure-activity relationship (SAR) studies to design more selective analogs.
Conclusion
The rigorous evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. By employing a systematic and tiered approach, from in silico prediction to in vitro screening and ex vivo tissue analysis, researchers can build a robust understanding of a compound's selectivity. This guide provides a detailed roadmap for assessing "this compound," ensuring that only the most specific and promising candidates progress, ultimately enhancing the safety and efficacy of future therapeutics.
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Based Compounds
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrrolidinone scaffold, specifically derivatives of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has emerged as a versatile pharmacophore with potential applications in oncology, infectious diseases, and inflammation.[1][2][3][4] This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of this class of compounds, emphasizing the critical thinking and experimental design required to navigate the complexities of translational science.
I. The Promise of the Pyrrolidinone Core: A Foundation of Therapeutic Potential
The 5-oxopyrrolidine-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to serve as a rigid framework for presenting diverse pharmacophoric groups. The introduction of a 4-ethoxyphenyl group at the N1 position can modulate lipophilicity and potential interactions with target proteins, making this a promising starting point for library synthesis and lead optimization.
II. In Vitro Efficacy: Deconstructing Biological Activity in a Controlled Environment
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the biological activity of newly synthesized compounds.[5] For our target compounds, a tiered approach to in vitro testing is recommended, starting with broad screening and progressing to more specific, mechanism-of-action studies.
A. Representative In Vitro Data for a Hypothetical Derivative: "Compound X"
To illustrate the principles of this guide, we will consider a hypothetical derivative, "Compound X," a hydrazone derivative of this compound.
| Assay Type | Cell Line/Target | Metric | Compound X Result | Positive Control |
| Anticancer | A549 (Human Lung Carcinoma) | IC50 | 15 µM | Doxorubicin (0.5 µM) |
| Antimicrobial | Staphylococcus aureus (MRSA) | MIC | 8 µg/mL | Vancomycin (1 µg/mL) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO Inhibition (IC50) | 25 µM | Dexamethasone (10 µM) |
Caption: Table 1 summarizes the hypothetical in vitro efficacy of "Compound X" across three distinct therapeutic areas.
B. Experimental Protocols: A Closer Look at the "How" and "Why"
Objective: To determine the concentration of Compound X that inhibits the growth of A549 human lung cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Compound X (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Rationale: The MTT assay is a widely accepted and reproducible method for assessing cell viability and cytotoxicity. The choice of A549 cells provides a relevant model for non-small cell lung cancer.
Objective: To determine the minimum inhibitory concentration (MIC) of Compound X required to inhibit the visible growth of Methicillin-resistant Staphylococcus aureus (MRSA).
Protocol:
-
Bacterial Culture: A standardized inoculum of MRSA is prepared.
-
Serial Dilution: Compound X is serially diluted in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the MRSA suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound X at which no visible bacterial growth is observed.
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the antimicrobial susceptibility of bacteria. The selection of an MRSA strain addresses a significant clinical need.
III. In Vivo Efficacy: Assessing Therapeutic Potential in a Complex Biological System
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism.[5] In vivo studies provide critical insights into a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body).[6]
A. Hypothetical In Vivo Data for "Compound X"
| Animal Model | Disease/Condition | Dose & Route | Primary Endpoint | Result |
| Xenograft Mouse Model | A549 Tumor Growth | 50 mg/kg, oral, daily | Tumor Volume Reduction | 40% reduction vs. vehicle |
| Murine Thigh Infection Model | MRSA Infection | 100 mg/kg, intraperitoneal, BID | Bacterial Load (CFU/g tissue) | 2-log reduction vs. vehicle |
| Carrageenan-Induced Paw Edema | Inflammation | 50 mg/kg, oral | Paw Volume Reduction | 35% reduction vs. vehicle |
Caption: Table 2 presents hypothetical in vivo efficacy data for "Compound X" in relevant animal models.
B. Experimental Protocols: Bridging the Bench to the Bedside
Objective: To evaluate the ability of Compound X to inhibit the growth of A549 tumors in immunodeficient mice.
Protocol:
-
Tumor Implantation: A549 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. Compound X is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.
Rationale: The xenograft model is a standard preclinical model for evaluating the in vivo efficacy of anticancer agents. The use of immunodeficient mice prevents rejection of the human tumor cells.
IV. Comparative Analysis: Reconciling In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results.[7] A compound with potent in vitro activity may fail in vivo due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.[8]
A. Key Considerations for the Disconnect
-
Pharmacokinetics: Was the compound absorbed and did it reach the target tissue at a sufficient concentration?
-
Metabolism: Was the compound rapidly metabolized into inactive or toxic byproducts?
-
Target Engagement: Did the compound interact with its intended target in the complex in vivo environment?
-
Off-Target Effects: Did the compound have unforeseen effects on other biological pathways?
B. Visualizing the Workflow: From Synthesis to In Vivo Testing
Caption: A streamlined workflow from compound synthesis through in vitro and in vivo evaluation.
V. Signaling Pathways: Unraveling the Mechanism of Action
Understanding the signaling pathways modulated by your compound is crucial for interpreting both in vitro and in vivo data. For instance, if Compound X is hypothesized to inhibit the NF-κB pathway to exert its anti-inflammatory effects, this can be investigated at multiple levels.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound X.
VI. Conclusion: A Data-Driven Approach to Translational Success
The successful translation of a promising compound from in vitro to in vivo settings requires a multifaceted and iterative approach. By carefully designing and executing both in vitro and in vivo experiments, and by critically analyzing the resulting data, researchers can increase the probability of identifying and developing novel therapeutics. The this compound scaffold represents a promising starting point for the discovery of new drugs, and the principles outlined in this guide can help to navigate the path from laboratory curiosity to potential clinical candidate.
VII. References
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Vertex AI Search. (2026). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
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Yadav, J., El Hassani, M., Sodhi, J., Lauschke, V. M., Hartman, J. H., & Russell, L. E. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Drug Metabolism Reviews, 53(2), 205-223. [Link]
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
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Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2), 15-21. [Link]
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Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
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Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
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Mickevičius, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
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Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
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Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3798. [Link]
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Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(22), 3679-3691. [Link]
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Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
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Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. Molecules, 18(6), 6364-6373. [Link]
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Lee, H., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. Journal of Immunology, 208(2), 486-495. [Link]
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Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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A Researcher's Guide to the Synthesis and Bioactivity of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Reproducibility and Comparison Analysis
This guide provides an in-depth analysis of the synthesis and biological evaluation of 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a member of a promising class of heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a critical examination of the reproducibility of these methods, compares them with viable alternatives, and provides the scientific rationale behind key experimental choices to ensure robust and reliable results.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique structural and electronic properties allow for diverse biological activities. The specific compound, this compound, and its analogs have been investigated for various therapeutic applications, including antimicrobial and anticancer effects.[2][3] The reproducibility of both the synthesis and the bioassays is paramount for the successful translation of these promising compounds from the laboratory to clinical applications.
Part 1: Synthesis of this compound
The most common and direct route to synthesize 1-aryl-5-oxopyrrolidine-3-carboxylic acids is through the aza-Michael addition of an aniline derivative to itaconic acid.[4][5] This reaction is favored for its atom economy and relatively straightforward procedure.
Experimental Protocol: Aza-Michael Addition
Materials:
-
4-Ethoxyaniline
-
Itaconic acid
-
Water or a suitable solvent (e.g., ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1 molar equivalent) and itaconic acid (1.2-1.5 molar equivalents) in water. The use of a slight excess of itaconic acid can help drive the reaction to completion.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid group, causing the product to precipitate out of the aqueous solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. An alternative purification method involves dissolving the crude solid in an aqueous solution of sodium hydroxide or sodium carbonate, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by adding hydrochloric acid.[4][6]
Causality Behind Experimental Choices:
-
Solvent: Water is often used as a green and economical solvent. However, for less soluble starting materials, co-solvents like ethanol may be necessary.
-
Stoichiometry: A slight excess of itaconic acid is used to ensure the complete consumption of the more expensive 4-ethoxyaniline.
-
Acidification: Precise pH control during precipitation is crucial for maximizing yield and purity. Over-acidification can lead to the co-precipitation of impurities.
-
Purification: The acid-base extraction/precipitation method is highly effective for purifying carboxylic acids by separating them from neutral and basic impurities.[6]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reproducibility and Comparison of Synthesis Methods
| Challenge/Variable | Standard Aza-Michael Addition | Alternative Method: Organocatalytic Michael Addition | Rationale for Comparison |
| Stereocontrol | Produces a racemic mixture. | Can be designed to be enantioselective, yielding a specific stereoisomer.[7][8] | For many biological applications, a single enantiomer is more active and has a better safety profile. |
| Reaction Conditions | High temperature (reflux). | Often proceeds at room temperature.[9] | Milder conditions can prevent side reactions and decomposition of sensitive functional groups. |
| Catalyst | Typically uncatalyzed or acid/base-catalyzed. | Requires a specific organocatalyst. | The choice of catalyst can significantly impact yield, purity, and stereoselectivity. |
| Scalability | Generally scalable. | Can be challenging to scale up due to the cost and availability of the catalyst. | Important consideration for industrial applications. |
Part 2: Bioassays for Biological Activity Evaluation
The biological activity of novel compounds like this compound is commonly assessed through a battery of in vitro assays. Here, we focus on two prevalent types: antimicrobial and anticancer activity assays.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[3]
Caption: Workflow for the broth microdilution assay.
| Challenge/Variable | Broth Microdilution | Alternative Method: Agar Disk Diffusion | Rationale for Comparison |
| Result Type | Quantitative (MIC value).[2] | Qualitative (zone of inhibition). | MIC values are more informative for comparing the potency of different compounds. |
| Throughput | High-throughput (96-well plates). | Lower throughput. | Broth microdilution is more suitable for screening large numbers of compounds. |
| Reproducibility | Can be affected by inoculum size, media composition, and incubation time.[10] | Also sensitive to agar depth and inoculum density. | Both methods require strict adherence to standardized protocols for reproducible results. |
| Compound Properties | Suitable for soluble compounds. | Can be used for less soluble compounds that can diffuse through agar. | The choice of assay can depend on the physicochemical properties of the test compound. |
Anticancer Activity: MTS Assay
The MTS assay is a colorimetric method for assessing cell viability, which is often used to determine the cytotoxic effects of potential anticancer compounds.[11]
Materials:
-
Test compound
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Caption: Workflow for the MTS assay for cell viability.
| Challenge/Variable | MTS Assay | Alternative Method: ATP-based Assay (e.g., CellTiter-Glo®) | Rationale for Comparison |
| Principle | Measures mitochondrial reductase activity.[11] | Measures intracellular ATP levels.[12][13] | ATP levels can be a more direct and sensitive indicator of cell viability. |
| Sensitivity | Good sensitivity. | Generally more sensitive than tetrazolium-based assays.[12][13] | Higher sensitivity allows for the use of lower cell numbers and detection of subtle cytotoxic effects. |
| Reproducibility | Can be affected by cell density, metabolic state, and compound interference.[11][14] | Less prone to interference from colored compounds.[12] | Choosing an assay with fewer potential interferences enhances data reliability. |
| Procedure | Multi-step with a final solubilization step for MTT (a related assay). MTS is a one-step addition. | Simple "add-mix-read" format.[13] | Simpler protocols reduce the risk of experimental error and are more amenable to high-throughput screening. |
Conclusion
The synthesis of this compound via the aza-Michael addition is a robust and reproducible method. However, for applications requiring stereochemical purity, alternative enantioselective methods should be considered. In the realm of bioassays, both the broth microdilution and MTS assays are valuable tools for initial screening. Nevertheless, researchers must be cognizant of their limitations and potential for variability. For more definitive and reproducible data, especially in a drug development context, employing orthogonal assays with different detection principles is highly recommended. This critical and comparative approach to both synthesis and biological evaluation will ultimately lead to more reliable and impactful scientific discoveries.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1263200-30-7). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, concluding with safe and environmentally sound disposal. This guide is built on the principles of chemical safety, regulatory compliance, and scientific best practices.
Hazard Assessment: Understanding the "Why" Behind the Procedure
To dispose of a chemical properly, we must first understand its potential hazards. The structure of this compound contains two key functional groups that inform our handling and disposal strategy:
-
Carboxylic Acid Group (-COOH): This group imparts acidic properties. While many organic acids are classified as 'weak' acids, they can still be corrosive and require careful handling.[2] Incompatible materials typically include bases, oxidizers, and certain metals.[2][3]
-
Pyrrolidine and Ethoxyphenyl Moieties: Structurally similar compounds, such as other N-aryl-5-oxopyrrolidine-3-carboxylic acids, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] They are often harmful if swallowed.[5]
Based on these analogs, we must operate under the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and should be handled with appropriate care.
| Potential Hazard | Associated Functional Group/Analog Data | Primary Safety Implication |
| Skin/Eye Irritation | Pyrrolidine/Phenyl Rings, Carboxylic Acid | Mandates use of gloves and eye protection.[4][5] |
| Respiratory Irritation | Fine powder/dust form of similar compounds | Requires handling in a ventilated area or fume hood.[4][5] |
| Corrosivity | Carboxylic Acid | Dictates compatible container materials (e.g., no metal).[7] |
| Toxicity (Oral) | Data from analogous compounds | Reinforces the need to prevent ingestion and practice good hygiene.[5] |
Essential Pre-Disposal Safety & Spill Management
Prior to initiating any disposal workflow, ensure the following safety measures are in place.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE.[8][9]
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection: A standard laboratory coat should be worn and fully fastened.[9]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust particles.[5]
Spill Management Protocol
Accidents can happen, and a prepared response is critical.
-
Alert Personnel: Immediately notify colleagues in the vicinity.[8]
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For a small, manageable spill of the solid, proceed with cleanup. For large spills, evacuate and contact your EHS department.
-
Cleanup:
-
Don appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.[4]
-
Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container.[4][5]
-
Decontaminate the spill area as per your lab's standard operating procedures.
-
Place all contaminated cleaning materials into the same hazardous waste container.[8]
-
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process designed to protect human health and the environment.[2] In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10]
Workflow for Disposal of this compound
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Personal protective equipment for handling 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
A Researcher's Guide to Safely Handling 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
As scientific endeavors push the boundaries of drug discovery, the synthesis and handling of novel chemical entities become routine. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling this compound, a compound of interest in modern research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by examining structurally similar compounds and adhering to established safety protocols for related chemical classes, we can establish a robust framework for its safe management in a laboratory setting.
This document is structured to provide immediate, actionable guidance, followed by the rationale behind each recommendation, empowering researchers to work safely and effectively.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of a novel compound is the foundation of safe handling. In the absence of a specific SDS for this compound, we can infer its potential hazards from analogous structures. For instance, similar compounds such as 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid and 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The pyrrolidine ring, a core component of this molecule, is a cyclic amine that can be hazardous, with warnings to avoid breathing vapors and bodily contact.[3] The carboxylic acid functional group further suggests that the compound may have corrosive properties.[4]
Therefore, it is prudent to handle this compound as a substance that is potentially:
-
An eye and skin irritant.
-
A respiratory tract irritant.
-
Harmful if swallowed or inhaled.
All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical splash goggles and a face shield. | Given the high risk of serious eye irritation from similar compounds, both goggles and a face shield are necessary to protect against splashes when handling the solid or solutions.[1][2][4] |
| Hands | Nitrile or butyl rubber gloves. | These materials offer good resistance to a range of chemicals, including acids.[4] Always inspect gloves for tears or punctures before use. Double gloving is recommended for extended operations. |
| Body | A flame-resistant lab coat. | A lab coat provides a removable barrier in case of a spill. Ensure it is fully buttoned. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[8] For situations where a hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used after a proper fit test.[4] |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off PPE is vital to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound ensures safety at every step.
Engineering Controls and Work Area
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with appropriate hazard signs.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedures
-
Preparation: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize reaching in and out.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat or paper.
-
Dissolving: When preparing solutions, slowly add the compound to the solvent. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. Use a stirrer bar for gentle mixing.
-
Post-Reaction: After the reaction is complete, quench any reactive materials before workup.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel unwell.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Neutralize: For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization.
-
Clean-up: Wearing appropriate PPE, clean the spill using absorbent pads or other suitable materials.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Waste Disposal: A Regulated Process
Proper disposal of chemical waste is not only a matter of safety but also a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[9]
Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on the likely irritant and potentially corrosive nature of this compound, all waste generated from its use should be considered hazardous waste.[9]
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, labeled container.
Waste Collection and Labeling
-
Container: Use a chemically resistant container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, including the full chemical name of this compound and any solvents used.
Disposal Workflow
The following diagram illustrates the general workflow for hazardous waste disposal in a laboratory setting.
Caption: Workflow for hazardous chemical waste disposal.
All waste must be managed and disposed of through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[9][10]
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Always have the Safety Data Sheet for any similar compounds and other chemicals in your experiment readily available for emergency responders.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound and other novel chemical entities, fostering a culture of safety and scientific excellence.
References
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American Chemistry Council. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

